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  • Product: 2,5-Dichloro-4-ethoxypyrimidine
  • CAS: 1351762-11-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 2,5-Dichloro-4-ethoxypyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-ethoxypyrimidine Abstract This technical guide provides a comprehensive analysis of the core , a halogenated pyrimidine derivative of signif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-ethoxypyrimidine

Abstract

This technical guide provides a comprehensive analysis of the core , a halogenated pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. While publicly available data for this specific isomer is limited, this document synthesizes known information for closely related structural analogs and the parent compound, 2,5-Dichloropyrimidine, to provide a robust predictive framework. The primary focus is on delivering field-proven, detailed experimental methodologies for determining critical parameters such as thermal properties, solubility, and stability. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as an essential resource for scientists seeking to characterize this and similar chemical entities, ensuring data integrity and reproducibility in a research and development setting.

Introduction: The Strategic Importance of Dichlorinated Pyrimidines

Substituted pyrimidines are a cornerstone of modern pharmacology and agrochemistry. The strategic placement of halogen atoms, particularly chlorine, on the pyrimidine ring creates highly reactive sites for nucleophilic substitution, making compounds like 2,5-Dichloro-4-ethoxypyrimidine valuable and versatile intermediates.[1] The reactivity of the chloro groups, often differential based on their position, allows for sequential and site-selective introduction of various functional groups. This capability is paramount in the synthesis of complex molecules, including anti-tumor agents and advanced herbicides.[1]

A thorough understanding of the physicochemical properties of such an intermediate is not merely academic; it is a prerequisite for successful process development, reaction optimization, and formulation. Properties like solubility dictate solvent selection and reaction kinetics, while thermal stability defines the operational limits for synthesis and purification. This guide provides both the foundational data and the practical methodologies required to fully characterize 2,5-Dichloro-4-ethoxypyrimidine.

Core Physicochemical Properties

The following sections detail the known and predicted properties of 2,5-Dichloro-4-ethoxypyrimidine. Data for the closely related isomer, 2,4-Dichloro-5-ethoxypyrimidine, is included for comparative purposes, as isomer-specific properties can be expected to be similar but not identical.

Structural and General Properties

The fundamental identity of the molecule is defined by its structure and molecular weight.

Caption: Chemical Structure of 2,5-Dichloro-4-ethoxypyrimidine.

Table 1: General and Structural Properties

PropertyValue (2,5-Dichloro-4-ethoxypyrimidine)Value (Isomer: 2,4-Dichloro-5-ethoxypyrimidine)Reference
Molecular Formula C₆H₆Cl₂N₂OC₆H₆Cl₂N₂O[2]
Molecular Weight 193.03 g/mol 193.03 g/mol [2]
Appearance White to Almost white powder/lump (Predicted)White to Almost white powder to lump[3]
CAS Number Not Available280582-25-4[2]
Thermal Properties

The melting and boiling points are critical for purification processes like distillation and for defining safe handling temperatures.

Table 2: Thermal Properties

PropertyValue (Isomer: 2,4-Dichloro-5-ethoxypyrimidine)Reference
Melting Point 41-42 °C[4]
Boiling Point 273.7 °C (at 760 mmHg)[2][4]
Flash Point 119.4 °C[4]

Note: The boiling point for a related compound, 2,5-Dichloropyrimidine, is 190 °C.[5] This highlights how different substituent groups (ethoxy vs. hydrogen) significantly impact thermal properties.

Physical Properties

Density is an important parameter for process calculations, including reactor volume and mass transfer estimations.

Table 3: Physical Properties

PropertyValue (Isomer: 2,4-Dichloro-5-ethoxypyrimidine)Reference
Density 1.375 g/cm³[4]
Solubility Profile

The lack of published data necessitates a robust and standardized experimental approach for its determination. The "shake-flask" method is the gold standard for measuring equilibrium solubility and is detailed in Section 3.2.

Stability and Reactivity

Understanding a compound's stability is paramount for safe storage and handling, as well as for preventing degradation during chemical reactions. Based on data for analogous dichloropyrimidine compounds, the following stability profile can be inferred.

  • General Stability : The product is expected to be chemically stable under standard ambient conditions (room temperature).

  • Sensitivities : The compound is likely sensitive to moisture and air.[7] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[7]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

  • Hazardous Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[7]

  • Hazardous Polymerization : Hazardous polymerization is not expected to occur.[7]

Experimental Methodologies

The following protocols are designed to be self-validating systems, providing researchers with reliable methods to determine key physicochemical properties.

Protocol: Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) suggests a high-purity substance, while a broad or depressed range indicates the presence of impurities. This protocol uses a standard capillary method for its accuracy and small sample requirement.

Methodology:

  • Sample Preparation: Ensure the 2,5-Dichloro-4-ethoxypyrimidine sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range.

  • Accurate Determination: Prepare a new capillary. Heat the apparatus to a temperature approximately 10-15 °C below the scouted melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: The melting range is reported as T₁ - T₂. For a self-validating measurement, repeat the determination two more times. The reported value should be the average of three consistent readings.

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

Causality: This method is designed to determine the maximum amount of a solute that can dissolve in a solvent at a specific temperature, known as equilibrium solubility. The core principle is to create a saturated solution and allow it to reach equilibrium over an extended period, ensuring that the measured concentration represents the true solubility limit. The workflow is critical to avoiding errors from incomplete dissolution or solvent evaporation.[6]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis prep1 Add excess solid compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Securely cap vials prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 equil2 Cease agitation, allow solid to settle equil1->equil2 sample1 Withdraw aliquot from supernatant equil2->sample1 sample2 Filter immediately (0.45 µm syringe filter) sample1->sample2 sample3 Dilute sample with known volume of mobile phase sample2->sample3 sample4 Analyze concentration via calibrated HPLC sample3->sample4 result Calculate Solubility (e.g., in mg/mL) sample4->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2,5-Dichloro-4-ethoxypyrimidine to several vials. The visible presence of undissolved solid is crucial to confirm that saturation has been reached.[6]

    • Add a precise, known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent any solvent evaporation during the experiment.[6]

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or on a stir plate.

    • Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium. A preliminary study might be needed to confirm the minimum time required.[6]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The final solubility is typically reported in units of mg/mL or mol/L at the specified temperature. The process should be repeated at least in triplicate to ensure reproducibility.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. If there is a risk of dust formation, use a certified respirator.[8]

  • Handling: Avoid all personal contact, including inhalation of dust.[9][10] Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Storage: Store in a dry, cool, and well-ventilated place.[7][9] Keep containers tightly closed to prevent moisture contamination. For long-term stability and to prevent degradation from air and moisture, it is highly recommended to store the compound under an inert atmosphere.[7]

Conclusion

2,5-Dichloro-4-ethoxypyrimidine is a valuable synthetic intermediate whose full potential is unlocked through a detailed understanding of its physicochemical properties. While specific data for this isomer remains sparse, this guide establishes a comprehensive framework for its characterization by leveraging data from close analogs and presenting authoritative, step-by-step experimental protocols. The methodologies for determining melting point and equilibrium solubility are designed to generate reliable, reproducible data, empowering researchers in drug discovery and process chemistry to utilize this compound with confidence and precision.

References

  • PubChem. (2026, January 18). 2,5-Dichloro-4-phenoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluoro-4-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
  • PubMed. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines.... National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2026, January 17). 2,5-Dichloro-4-pentoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]

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Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,5-Dichloro-4-ethoxypyrimidine

Introduction: The Significance of Substituted Pyrimidines in Drug Discovery Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrimidines in Drug Discovery

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile chemical nature allows for a high degree of functionalization, enabling the fine-tuning of pharmacological properties. The title compound, 2,5-dichloro-4-ethoxypyrimidine, represents a key intermediate in the synthesis of more complex molecules, with the chlorine atoms providing reactive handles for nucleophilic substitution and cross-coupling reactions. A thorough understanding of its molecular structure is paramount for predicting its reactivity and for the unambiguous characterization of its downstream derivatives. This guide provides an in-depth, multi-technique approach to the structural elucidation of 2,5-dichloro-4-ethoxypyrimidine, blending theoretical principles with practical, field-proven insights.

Molecular Identity and Proposed Synthesis

The target molecule, 2,5-dichloro-4-ethoxypyrimidine, is a known chemical entity with the following key identifiers:

  • Chemical Formula: C₆H₆Cl₂N₂O

  • Molecular Weight: 193.03 g/mol

  • CAS Number: 280582-25-4[1]

A plausible synthetic route to 2,5-dichloro-4-ethoxypyrimidine can be adapted from established methods for the synthesis of similar dichloropyrimidines.[2][3][4] A common approach involves the chlorination of a corresponding dihydroxypyrimidine precursor.

Proposed Synthetic Protocol:
  • Starting Material: 5-Chloro-4-ethoxypyrimidin-2(1H)-one.

  • Chlorination: The starting material is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline to neutralize the HCl generated.[3]

  • Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure complete conversion.

  • Work-up: After cooling, the reaction mixture is carefully quenched with ice water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 2,5-dichloro-4-ethoxypyrimidine.

This synthetic approach is logical as it leverages readily available starting materials and well-established chlorination chemistry for heterocyclic compounds.

Spectroscopic Verification: A Multi-faceted Approach

The definitive confirmation of the structure of 2,5-dichloro-4-ethoxypyrimidine relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Structure_Elucidation_Workflow Synthesis Proposed Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Pure Sample FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR Structure Structure Confirmed: 2,5-Dichloro-4-ethoxypyrimidine MS->Structure Molecular Weight & Isotopic Pattern FTIR->Structure Functional Groups NMR->Structure Connectivity & Chemical Environment

Caption: Workflow for the synthesis and structural elucidation of 2,5-dichloro-4-ethoxypyrimidine.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the most direct evidence of the molecular weight of a compound and can offer valuable information about its elemental composition through isotopic patterns.

Expected High-Resolution Mass Spectrum (HRMS) Data:

IonCalculated m/z
[M+H]⁺193.9930
[M+Na]⁺215.9750

Rationale: The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak. The M, M+2, and M+4 peaks are expected to have a relative intensity ratio of approximately 9:6:1, a definitive signature for a dichlorinated compound. The observation of a molecular ion peak at m/z 193 (for the ³⁵Cl isotopes) would be the first critical piece of evidence.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, is used to achieve accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule.

  • Data Acquisition: Data is acquired over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: The resulting spectrum is analyzed for the molecular ion peak and its isotopic pattern. The accurate mass measurement is then used to calculate the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2980-2850C-H stretchEthoxy group (aliphatic)
~1600-1450C=C and C=N stretchPyrimidine ring
~1250C-O stretchAryl ether
~1100C-O stretchEthoxy group
~800-600C-Cl stretchChloro substituents

Rationale: The spectrum is expected to be dominated by vibrations from the pyrimidine ring and the ethoxy substituent. The absence of broad O-H or N-H stretching bands in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl or amino groups. The C-Cl stretching vibrations in the fingerprint region provide further evidence for the presence of the chloro substituents.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

  • Sample Preparation: A small amount of the solid purified compound is placed directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired.

  • Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Singlet1HH-6
~4.6Quartet2H-O-CH₂-CH₃
~1.5Triplet3H-O-CH₂-CH₃

Rationale: The pyrimidine ring has only one proton at the C-6 position, which is expected to appear as a singlet in the aromatic region. The ethoxy group will give rise to a characteristic quartet and triplet pattern due to the coupling between the methylene and methyl protons. The downfield shift of the H-6 proton is due to the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms in the ring. The chemical shifts are estimated based on data for similar substituted pyrimidines.[8]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C-4
~160C-2
~158C-6
~110C-5
~65-O-CH₂-CH₃
~14-O-CH₂-CH₃

Rationale: The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronegativity of the substituents. The carbons directly attached to the chlorine (C-2 and C-5) and the oxygen (C-4) are expected to be significantly deshielded. The C-6 carbon will also be in the aromatic region. The ethoxy group carbons will appear in the aliphatic region of the spectrum. These predictions are based on the analysis of similar halogenated and alkoxy-substituted pyrimidines.[9]

Advanced 2D NMR Techniques for Unambiguous Assignments:

To definitively assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments should be employed.

  • COSY (Correlation Spectroscopy): Would show a correlation between the quartet and triplet of the ethoxy group, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms. For example, the singlet at ~8.3 ppm would correlate with the carbon signal at ~158 ppm (C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides information about longer-range couplings (2-3 bonds). This would be crucial for confirming the position of the ethoxy group. For instance, the methylene protons of the ethoxy group (~4.6 ppm) should show a correlation to the C-4 carbon (~165 ppm).

HMBC_Correlations cluster_pyrimidine 2,5-Dichloro-4-ethoxypyrimidine H6 H-6 (~8.3 ppm) C2 C-2 (~160 ppm) H6->C2 ³J C4 C-4 (~165 ppm) H6->C4 ²J C5 C-5 (~110 ppm) H6->C5 ²J OCH2 -OCH2- (~4.6 ppm) OCH2->C4 ³J CH3 -CH3 (~1.5 ppm) OCH2->CH3 ²J

Caption: Key expected HMBC correlations for 2,5-dichloro-4-ethoxypyrimidine.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to obtain well-resolved spectra.

  • Data Acquisition: A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all signals and confirm the proposed structure.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of 2,5-dichloro-4-ethoxypyrimidine is a prime example of a self-validating analytical workflow. Each spectroscopic technique provides complementary information that, when taken together, builds an irrefutable case for the proposed molecular architecture. The mass spectrum confirms the elemental composition and molecular weight. The FTIR spectrum identifies the key functional groups. Finally, a comprehensive set of NMR experiments reveals the precise connectivity and chemical environment of each atom in the molecule. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the foundational knowledge necessary for the successful application of this important chemical intermediate in research and drug development.

References

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0324497). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
  • PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]

  • mzCloud. (2016). 4 Chloro 2 5 DMA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl.... Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloro-5-fluoropyrimidine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4'-Dichloroacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-4-ethoxypyrimidine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dichloro-4-ethoxypyrimidine, a key heterocyclic intermediate in synthetic chemistry. Given the scar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dichloro-4-ethoxypyrimidine, a key heterocyclic intermediate in synthetic chemistry. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes a foundational approach. It begins with a theoretical assessment of the compound's physicochemical properties and predicted solubility behavior based on the principle of "like dissolves like". The core of this guide is dedicated to presenting detailed, field-proven experimental protocols for the accurate determination of solubility, including the gravimetric shake-flask method and modern spectroscopic techniques. These methodologies are designed to be self-validating, ensuring researchers can generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for optimizing reaction conditions, purification processes like recrystallization, and formulation development.

Introduction and Theoretical Solubility Profile

2,5-Dichloro-4-ethoxypyrimidine belongs to the class of dichloropyrimidines, which are crucial building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The solubility of such an intermediate is a critical physical property that governs its handling, reaction kinetics, purification, and formulation.[2] An understanding of its behavior in various organic solvents is paramount for any process development scientist.

Physicochemical Properties of 2,5-Dichloro-4-ethoxypyrimidine

A foundational understanding of the physicochemical properties of 2,5-Dichloro-4-ethoxypyrimidine is essential before undertaking solubility studies. While specific experimental data is limited, we can infer key properties based on its structure and data from analogous compounds like 2,4-dichloro-5-fluoropyrimidine and 2,5-dichloro-4-methylpyrimidine.[3][4]

PropertyPredicted Value / CharacteristicRationale & References
Molecular Formula C₆H₆Cl₂N₂ODerived from chemical structure.
Molecular Weight 209.03 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.Based on similar dichloropyrimidine derivatives which are typically solids at room temperature.[3][5]
Polarity Moderately polarThe molecule possesses polar C-Cl and C-N bonds and an ether group, but the overall symmetry and the nonpolar ethyl group reduce its overall polarity.
Hydrogen Bonding Hydrogen bond acceptorThe nitrogen atoms in the pyrimidine ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. It has no hydrogen bond donors.
Predicted XlogP ~2.5 - 3.5Estimated based on the lipophilicity of the chloro and ethoxy groups, suggesting a preference for lipophilic environments over aqueous media.[6]
Theoretical Solubility Prediction

The principle of "like dissolves like" is a cornerstone for predicting solubility.[7] This rule suggests that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[8]

Based on the moderately polar nature of 2,5-Dichloro-4-ethoxypyrimidine, its solubility trend is predicted as follows:

  • High Solubility: Expected in moderately polar aprotic solvents and chlorinated solvents where dipole-dipole interactions can occur.

    • Examples: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate.[6]

  • Moderate Solubility: Expected in polar protic solvents and some non-polar aromatic solvents. The ability to accept hydrogen bonds may aid solubility in alcohols, while π-π stacking interactions could facilitate dissolution in aromatic solvents.

    • Examples: Ethanol, Methanol, Toluene, Benzene.[9]

  • Low to Insoluble: Expected in highly non-polar aliphatic solvents and highly polar solvents like water. The energy required to break the strong intermolecular forces in these solvents (van der Waals in alkanes, hydrogen bonding in water) would not be compensated by the solute-solvent interactions.

    • Examples: n-Hexane, Cyclohexane, Water.[6]

It is imperative for researchers to experimentally validate these predictions, as factors like temperature and compound purity can significantly influence solubility.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following sections detail robust protocols for determining the equilibrium solubility of 2,5-Dichloro-4-ethoxypyrimidine.

Gravimetric Analysis: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1] It involves creating a saturated solution and then quantifying the dissolved solute by mass after solvent evaporation.[10][11]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis prep1 Add excess 2,5-Dichloro-4- ethoxypyrimidine to a vial prep2 Add a known volume of the chosen organic solvent prep1->prep2 equil1 Seal vial and place in a thermostated shaker prep2->equil1 equil2 Agitate at constant T (e.g., 24-48 hours) equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Withdraw a known volume of the supernatant using a filtered syringe sep1->sep2 sep3 Transfer to a pre-weighed evaporating dish sep2->sep3 sep4 Evaporate the solvent under vacuum or nitrogen sep3->sep4 sep5 Dry the residue to a constant weight sep4->sep5 sep6 Calculate solubility (g/L or mol/L) sep5->sep6

Caption: Workflow for the gravimetric shake-flask solubility determination method.

  • Preparation of Saturated Solutions: Add an excess amount of solid 2,5-Dichloro-4-ethoxypyrimidine to a series of vials (e.g., 20 mL glass vials with PTFE-lined caps). The presence of undissolved solid is crucial to ensure saturation is achieved.[1]

  • Solvent Addition: Accurately pipette a specific volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostated orbital shaker or on a magnetic stir plate in a temperature-controlled bath. Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled and recorded.

  • Sample Withdrawal: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.

  • Filtration: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., a 0.45 µm PTFE filter). This step is critical to prevent the transfer of any undissolved solid particles.

  • Gravimetric Determination:

    • Transfer the filtered aliquot into a pre-weighed, clean, and dry evaporating dish. Record the initial weight of the dish (W₁).

    • Carefully evaporate the solvent. This can be done on a hot plate in a fume hood (for non-volatile solvents) or, more effectively, using a rotary evaporator or a stream of inert gas (e.g., nitrogen).

    • Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it again. Record the final weight of the dish with the dried solute (W₂).[11]

  • Calculation: The mass of the dissolved solute is (W₂ - W₁). The solubility (S) in g/L is calculated by dividing the mass of the solute by the volume of the aliquot taken.

Spectroscopic Methods (UV-Vis or HPLC)

For higher throughput or for compounds with a strong chromophore, spectroscopic methods offer a rapid and sensitive alternative to gravimetric analysis.[12] These methods rely on creating a calibration curve from standards of known concentration.

G cluster_calib Calibration Curve cluster_sample Sample Preparation & Analysis cluster_calc Calculation calib1 Prepare a series of standard solutions of known concentration calib2 Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard calib1->calib2 calib3 Plot response vs. concentration and perform linear regression calib2->calib3 calc1 Determine concentration of the diluted sample from the calibration curve calib3->calc1 Use for interpolation sample1 Prepare saturated solution (as in shake-flask method) sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute the filtered sample with a known factor to fall within the calibration range sample2->sample3 sample4 Analyze the diluted sample using UV-Vis or HPLC sample3->sample4 sample4->calc1 calc2 Calculate the original concentration in the saturated solution using the dilution factor calc1->calc2

Sources

Exploratory

A Technical Guide to the Stability and Storage of 2,5-Dichloro-4-ethoxypyrimidine for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2,5-dichloro-4-ethoxypyrimidine, a crucial intermediate in pharmaceutical and agrochemical synthesis. While specific stability...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2,5-dichloro-4-ethoxypyrimidine, a crucial intermediate in pharmaceutical and agrochemical synthesis. While specific stability data for this compound is not extensively published, this document synthesizes information from closely related dichloropyrimidine analogues and fundamental chemical principles to offer field-proven insights and best practices for its handling and preservation.

Introduction to 2,5-Dichloro-4-ethoxypyrimidine: A Versatile Synthetic Building Block

2,5-Dichloro-4-ethoxypyrimidine belongs to the class of halogenated pyrimidines, which are highly valued in organic synthesis for their reactivity and utility as precursors to complex molecular architectures[1]. The presence of two reactive chlorine atoms on the pyrimidine ring allows for selective nucleophilic substitution, making it a key component in the synthesis of a wide array of biologically active molecules[1]. However, this inherent reactivity also predisposes the compound to various degradation pathways, necessitating careful handling and storage to ensure its integrity and purity.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2,5-dichloro-4-ethoxypyrimidine is essential for its proper handling.

PropertyValueSource
Molecular Formula C₆H₆Cl₂N₂OEchemi[2]
Molecular Weight 193.03 g/mol Echemi[2]
Appearance White to off-white crystalline solid (inferred)Srini Chem[1]
Melting Point 41-42 °CEchemi[2]
Boiling Point 273.7 °CEchemi[2]
Flash Point 119.4 °CEchemi[2]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and slightly soluble in water[1].Srini Chem[1]

Key Factors Influencing Stability and Potential Degradation Pathways

The stability of 2,5-dichloro-4-ethoxypyrimidine is primarily dictated by its susceptibility to nucleophilic attack and its sensitivity to environmental factors such as moisture, light, and heat.

Hydrolytic Degradation

The chlorine atoms on the pyrimidine ring are susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which can be accelerated by heat[3]. The electron-withdrawing nature of the pyrimidine ring activates the chloro substituents towards nucleophilic substitution.

  • Mechanism: Water molecules can act as nucleophiles, leading to the displacement of the chlorine atoms and the formation of hydroxypyrimidine derivatives. This process is often catalyzed by acids or bases.

  • Consequences: Hydrolysis leads to the formation of impurities that can complicate subsequent synthetic steps and reduce the yield of the desired product.

Caption: Hydrolytic degradation of 2,5-dichloro-4-ethoxypyrimidine.

Thermal Decomposition

Like many substituted pyrimidines, 2,5-dichloro-4-ethoxypyrimidine may be sensitive to high temperatures, leading to undefined decomposition pathways[3]. Studies on the thermal decomposition of other chlorinated compounds suggest that at elevated temperatures, dehalogenation and the formation of various byproducts can occur[4][5].

  • Causality: High temperatures provide the activation energy required to break the C-Cl and other bonds within the molecule, initiating a cascade of reactions that can lead to complex mixtures of degradation products.

  • Preventative Measures: To mitigate thermal degradation, it is crucial to store the compound at controlled, cool temperatures and to avoid localized heating during handling and in reactions, unless specified by a validated protocol.

Photodegradation

Halogenated aromatic compounds can be susceptible to photodegradation upon exposure to UV light[6].

  • Mechanism: The energy from photons can be absorbed by the molecule, leading to the homolytic cleavage of the carbon-chlorine bond to form radical intermediates. These highly reactive species can then undergo a variety of subsequent reactions, leading to product degradation.

  • Best Practices: To prevent photodegradation, 2,5-dichloro-4-ethoxypyrimidine should always be stored in amber or opaque containers that block UV light.

Recommended Storage and Handling Protocols

To maintain the stability and purity of 2,5-dichloro-4-ethoxypyrimidine, the following storage and handling procedures are recommended. These protocols are designed as a self-validating system to minimize degradation.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Minimizes thermal degradation and slows down potential hydrolytic reactions[3].
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidative degradation and minimizes contact with atmospheric moisture[3].
Container Use a tightly sealed, amber or opaque container.Protects from moisture and light-induced degradation[3].
Incompatible Materials Store away from strong acids, strong bases, and strong oxidizing agents.Avoids catalytic hydrolysis and unwanted chemical reactions[3].
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Dispensing: When dispensing the compound, work quickly to minimize exposure to air and moisture. Use dry, clean spatulas and glassware. For transfers, consider using a glove box or glove bag for sensitive applications.

  • Spill Management: In case of a spill, avoid generating dust. Clean up spills immediately using an inert absorbent material and dispose of it as hazardous waste.

Experimental Workflow for Stability Assessment

For critical applications, it is advisable to perform a stability assessment of 2,5-dichloro-4-ethoxypyrimidine under your specific laboratory conditions.

Caption: A typical workflow for assessing the stability of a chemical compound.

Step-by-Step Protocol for Stability Testing:
  • Initial Analysis (Time Zero):

    • Take an initial sample of 2,5-dichloro-4-ethoxypyrimidine.

    • Analyze its purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Characterize the compound using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity.

  • Sample Storage:

    • Aliquot the compound into several vials.

    • Store the vials under different conditions that mimic potential storage and handling scenarios (e.g., refrigerated, room temperature, exposure to light, elevated temperature).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6 months), retrieve a vial from each storage condition.

    • Re-analyze the sample for purity using the same analytical method as in step 1.

    • If significant degradation is observed, use techniques like LC-MS or GC-MS to identify the degradation products.

  • Data Evaluation:

    • Plot the purity of the compound as a function of time for each storage condition.

    • From this data, determine the shelf-life of the compound under each condition and identify the optimal storage parameters.

Conclusion

2,5-Dichloro-4-ethoxypyrimidine is a valuable yet reactive chemical intermediate. Its stability is paramount to the success of synthetic endeavors. By understanding its inherent chemical properties and potential degradation pathways—primarily hydrolysis, thermal decomposition, and photodegradation—researchers can implement robust storage and handling protocols. Storing this compound in a cool, dry, dark place under an inert atmosphere and avoiding contact with incompatible materials will ensure its integrity and contribute to reproducible and reliable scientific outcomes.

References

  • Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

  • Google Patents. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
  • PubChem. 2,5-Dichloro-4-oxohex-2-enedioate. [Link]

  • Google Patents.
  • PubChem. 2,5-Difluoro-4-chloropyrimidine. [Link]

  • TSI Journals. Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. [Link]

  • PubChem. 2,5-Dichloro-4-phenoxypyrimidine. [Link]

  • ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. [Link]

  • Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • PubChem. 2,5-Dichloro-4-methylpyrimidine. [Link]

  • PubChem. 2,5-Dichloro-4-nitrosalicylanilide. [Link]

  • PubMed. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. [Link]

  • Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Google Patents.
  • WIPO Patentscope. WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine. [Link]

  • Figshare. Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. [Link]

  • RSC Publishing. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 2,5-Dichloro-4-ethoxypyrimidine Starting Materials

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide details the synthesis of 2,5-dichloro-4-ethoxypyrimidine, a crucial intermediate in the development of various pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of 2,5-dichloro-4-ethoxypyrimidine, a crucial intermediate in the development of various pharmaceutical compounds. The guide focuses on a robust and scientifically sound synthetic pathway, starting from readily available precursors. It provides a detailed examination of the synthesis of the key intermediate, 2,4,5-trichloropyrimidine, from 5-chlorouracil, followed by a selective ethoxylation to yield the target molecule. This document is intended to serve as a practical resource for researchers and professionals in the field of medicinal chemistry and drug development, offering not only step-by-step protocols but also the underlying chemical principles and experimental considerations.

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in the architecture of a vast array of biologically active molecules.[1] Their presence in the nucleic acids, DNA and RNA, underscores their fundamental role in biological systems. In the realm of drug discovery, the pyrimidine scaffold is a privileged structure, frequently incorporated into molecules designed to treat a wide range of diseases, including cancer and infectious diseases.[1] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties. 2,5-Dichloro-4-ethoxypyrimidine, in particular, serves as a versatile building block for more complex molecules, making its efficient synthesis a topic of significant interest.

Strategic Synthesis Pathway: A Two-Step Approach

The most logical and well-documented approach to the synthesis of 2,5-dichloro-4-ethoxypyrimidine involves a two-step process. This strategy hinges on the initial preparation of a key intermediate, 2,4,5-trichloropyrimidine, followed by a selective nucleophilic substitution of the C4 chlorine atom with an ethoxy group.

The core logic of this pathway is as follows:

  • Step 1: Synthesis of 2,4,5-Trichloropyrimidine. This versatile intermediate is synthesized from 5-chlorouracil through a chlorination reaction.[2] 2,4,5-Trichloropyrimidine is a valuable precursor due to the differential reactivity of its three chlorine atoms, which allows for selective functionalization.[3]

  • Step 2: Selective Ethoxylation. The chlorine atom at the C4 position of the pyrimidine ring is the most susceptible to nucleophilic attack, followed by the C2 chlorine, and lastly the C5 chlorine. This reactivity hierarchy allows for the selective replacement of the C4 chlorine with an ethoxy group by carefully controlling the reaction conditions.

Synthesis_Pathway 5-Chlorouracil 5-Chlorouracil 2,4,5-Trichloropyrimidine 2,4,5-Trichloropyrimidine 5-Chlorouracil->2,4,5-Trichloropyrimidine  Chlorination  (POCl3 or SOCl2) 2,5-Dichloro-4-ethoxypyrimidine 2,5-Dichloro-4-ethoxypyrimidine 2,4,5-Trichloropyrimidine->2,5-Dichloro-4-ethoxypyrimidine  Selective Ethoxylation  (NaOEt, EtOH) Chlorination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 5-Chlorouracil and Dichloroethane B Slowly add Thionyl Chloride A->B C Heat to Reflux B->C D Monitor by TLC/HPLC C->D E Cool and Quench with Ice-Water D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify by Distillation or Chromatography G->H 2,4,5-Trichloropyrimidine 2,4,5-Trichloropyrimidine H->2,4,5-Trichloropyrimidine

Sources

Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2,5-Dichloro-4-ethoxypyrimidine, a halogenated pyrimidine derivative of interest in synthetic and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloro-4-ethoxypyrimidine, a halogenated pyrimidine derivative of interest in synthetic and medicinal chemistry. While this specific isomer is commercially available, detailed characterization and application data in peer-reviewed literature are limited. This guide consolidates available information and provides expert insights based on the known chemistry of related dichloropyrimidine isomers to offer a predictive understanding of its properties and potential applications.

Core Molecular Attributes

2,5-Dichloro-4-ethoxypyrimidine is a disubstituted pyrimidine ring with two chlorine atoms at positions 2 and 5, and an ethoxy group at position 4.

AttributeValueSource
Chemical Name 2,5-Dichloro-4-ethoxypyrimidine[1][2][3]
CAS Number 1351762-11-2[1][2][3]
Molecular Formula C₆H₆Cl₂N₂O[1]
Molecular Weight 193.03 g/mol [1]
Canonical SMILES CCOC1=NC(Cl)=NC=C1Cl[2]
InChI InChI=1S/C6H6Cl2N2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3[2]
Purity Typically available at ≥97%[3]

Physicochemical Properties: An Expert Assessment

Direct experimental data for the physicochemical properties of 2,5-Dichloro-4-ethoxypyrimidine are not widely published. However, by examining the closely related and better-documented isomer, 2,4-Dichloro-5-ethoxypyrimidine (CAS: 280582-25-4) , we can infer analogous characteristics.

PropertyValue for 2,4-Dichloro-5-ethoxypyrimidineExpected Characteristics for 2,5-Dichloro-4-ethoxypyrimidineSource (for isomer)
Boiling Point 273.7 °C at 760 mmHgLikely to be in a similar range.[4]
Density ~1.375 g/cm³Expected to have a comparable density.[5]
Melting Point 41-42 °CMay vary depending on the crystalline structure.[5]
Solubility Soluble in common organic solvents.Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF.[4]

The presence of the polar pyrimidine ring and the lipophilic ethoxy and chloro substituents suggests a compound with moderate polarity, suitable for a range of organic transformations.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

A plausible precursor for 2,5-Dichloro-4-ethoxypyrimidine would be 5-chloro-4-ethoxyuracil. The synthesis could proceed as follows:

Synthetic Pathway Precursor 5-Chloro-4-ethoxyuracil Product 2,5-Dichloro-4-ethoxypyrimidine Precursor->Product Chlorination Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product

Caption: Plausible synthesis of 2,5-Dichloro-4-ethoxypyrimidine.

This transformation is a standard method for converting the keto-enol tautomers of uracil derivatives into their corresponding dichlorinated pyrimidines. The reaction is typically carried out at elevated temperatures, often with a tertiary amine base like N,N-dimethylaniline to scavenge the HCl byproduct.[3]

Reactivity Profile

The reactivity of 2,5-Dichloro-4-ethoxypyrimidine is dictated by the electrophilic nature of the pyrimidine ring, further enhanced by the two electron-withdrawing chlorine atoms. The chlorine at the 2-position is expected to be more susceptible to nucleophilic substitution than the one at the 5-position due to the electronic influence of the ring nitrogens. The ethoxy group at the 4-position is generally stable but can be cleaved under harsh acidic or basic conditions.

Potential reactions include:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This is a cornerstone of pyrimidine chemistry in drug discovery, allowing for the introduction of diverse functional groups.

  • Cross-Coupling Reactions: The C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds.

Reactivity Profile cluster_0 2,5-Dichloro-4-ethoxypyrimidine pyrimidine_ring N, N, Cl (2), Cl (5), OEt (4) Nucleophile Nucleophile Nucleophile->pyrimidine_ring S_NAr at C2/C5 Organometallic_Reagent Organometallic_Reagent Organometallic_Reagent->pyrimidine_ring Cross-Coupling at C2/C5

Sources

Exploratory

An In-depth Technical Guide to the Core Reactivity of 2,5-Dichloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Core in Modern Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including anticancer and antiviral agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for the design of targeted therapeutics. Within this important class of heterocycles, halo-substituted pyrimidines are particularly valuable as versatile intermediates, enabling the construction of complex molecular architectures through a variety of chemical transformations. This guide focuses on the fundamental reactivity of a specific, yet highly strategic building block: 2,5-Dichloro-4-ethoxypyrimidine .

This document will provide a comprehensive overview of the synthesis and, most importantly, the nuanced reactivity of 2,5-dichloro-4-ethoxypyrimidine, with a particular emphasis on nucleophilic aromatic substitution (SNAr) reactions. Understanding the electronic and steric factors that govern the regioselectivity of these reactions is paramount for harnessing the full synthetic potential of this molecule in drug discovery pipelines.

Synthesis of 2,5-Dichloro-4-ethoxypyrimidine: A Representative Protocol

A plausible synthetic pathway is outlined below:

Synthesis_of_2_5_Dichloro_4_ethoxypyrimidine start 2,4-Dihydroxy-5-ethoxypyrimidine product 2,5-Dichloro-4-ethoxypyrimidine start->product Chlorination reagent POCl3, N,N-dimethylaniline reagent->product

Caption: Proposed synthesis of 2,5-Dichloro-4-ethoxypyrimidine.

Experimental Protocol: Chlorination of 2,4-Dihydroxy-5-ethoxypyrimidine

This protocol is adapted from the synthesis of 2,4-dichloro-5-methoxypyrimidine and should be optimized for the specific substrate.[2][3]

Materials:

  • 2,4-Dihydroxy-5-ethoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Toluene (or another suitable high-boiling solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred suspension of 2,4-dihydroxy-5-ethoxypyrimidine (1 equivalent) in toluene, add N,N-dimethylaniline (1.5 equivalents) as an acid scavenger.[4]

  • Slowly add phosphorus oxychloride (10 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2,5-dichloro-4-ethoxypyrimidine by vacuum distillation or column chromatography on silica gel.

Core Reactivity: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 2,5-dichloro-4-ethoxypyrimidine is dominated by nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The key to strategically utilizing this building block lies in understanding the regioselectivity of these substitutions.

Electronic Landscape of the Pyrimidine Ring

The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, creating a significant polarization of the C-Cl bonds and rendering the carbon atoms electrophilic. In 2,5-dichloro-4-ethoxypyrimidine, we have two potential sites for nucleophilic attack: C2 and C5.

  • The C4-Ethoxy Group: This is an electron-donating group (EDG) through resonance, which increases the electron density on the pyrimidine ring, particularly at the ortho and para positions.

  • The C5-Chloro Group: This is an electron-withdrawing group (EWG) through induction, which decreases the electron density of the ring.

  • The C2-Chloro Group: This position is flanked by two nitrogen atoms, making it highly electron-deficient.

The interplay of these electronic effects dictates the most likely site of nucleophilic attack.

Regioselectivity of Nucleophilic Attack: C2 versus C5

In the analogous 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position.[5][6] This is attributed to the greater stability of the Meisenheimer intermediate formed upon attack at C4, which allows for delocalization of the negative charge onto one of the nitrogen atoms without disrupting the aromaticity of the entire ring as severely as attack at C2.

For 2,5-dichloro-4-ethoxypyrimidine, the situation is different as the C4 position is blocked by the ethoxy group. The competition is now between the C2 and C5 positions.

  • Attack at C2: The C2 position is highly activated by the two adjacent nitrogen atoms. Nucleophilic attack at this position is generally favored in many pyrimidine systems.

  • Attack at C5: The C5 position is activated by the inductive effect of the adjacent C4-ethoxy group's oxygen and the C5-chloro group itself.

In many cases of dihalopyrimidines, the chlorine at the 2-position is less reactive than the one at the 4-position. However, in the absence of a C4-chloro substituent, the C2-chloro is a primary site for substitution. The presence of the electron-withdrawing chloro group at C5 further activates the ring towards nucleophilic attack in general.

It is important to note that the nature of the nucleophile can significantly influence the regioselectivity. For instance, in 2,4-dichloro-5-substituted pyrimidines, while many nucleophiles preferentially attack the C4 position, tertiary amines have been shown to favor substitution at the C2 position.[7][8]

SNAr_Regioselectivity start 2,5-Dichloro-4-ethoxypyrimidine path_C2 Attack at C2 start->path_C2 path_C5 Attack at C5 (less favored) start->path_C5 nucleophile Nucleophile (Nu-) nucleophile->path_C2 nucleophile->path_C5 product_C2 2-Nu-5-chloro-4-ethoxypyrimidine path_C2->product_C2 product_C5 5-Nu-2-chloro-4-ethoxypyrimidine path_C5->product_C5

Caption: Potential pathways for nucleophilic substitution on 2,5-Dichloro-4-ethoxypyrimidine.

Representative Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol is a general guideline and should be optimized for the specific amine and desired product.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • Amine of choice (e.g., morpholine, piperidine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., acetonitrile, THF, or DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 2,5-dichloro-4-ethoxypyrimidine (1 equivalent) in the chosen anhydrous solvent.

  • Add the amine (1.1 equivalents) and the base (1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat as necessary (monitoring by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Summary

PropertyValueSource
CAS Number 280582-25-4[9]
Molecular Formula C₆H₆Cl₂N₂O[9]
Molecular Weight 193.03 g/mol [9]
Boiling Point 273.7 °C[1]
Melting Point 41-42 °C
Density 1.375 g/cm³[1]

Conclusion and Future Outlook

2,5-Dichloro-4-ethoxypyrimidine is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its reactivity is primarily governed by nucleophilic aromatic substitution, with the C2 and C5 positions being the sites of reaction. The regioselectivity of these reactions is influenced by a delicate interplay of electronic and steric factors, as well as the nature of the incoming nucleophile. A thorough understanding of these principles, as outlined in this guide, is crucial for medicinal chemists and drug development professionals to effectively utilize this scaffold in the design and synthesis of next-generation therapeutics. Further experimental studies on the specific reactivity of 2,5-dichloro-4-ethoxypyrimidine will undoubtedly unveil new and exciting opportunities for its application in the quest for novel medicines.

References

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Available at: [Link]

  • Synthesis of 2,5-difluoro-4-chloropyrimidine - PrepChem.com. Available at: [Link]

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - ResearchGate. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. Available at: [Link]

  • Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes - PMC - NIH. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones - PubMed. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society - ACS Figshare. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents.
  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem - NIH. Available at: [Link]

  • 280582-25-4,2,4-Dichloro-5-ethoxypyrimidine-AccelaChem|AccelaChemBio. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2,5-Dichloro-4-ethoxypyrimidine

Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a comprehensive, first-principles prediction of the proton (¹H) NMR spectrum for 2,5-Dichloro-4-ethoxypyrimidine. By dissecting the molecule's electronic and structural characteristics, we will derive the expected chemical shifts, signal multiplicities, and coupling constants. This document serves not only as a predictive reference for this specific molecule but also as a methodological framework for analyzing similarly substituted heterocyclic systems. We will explain the causality behind the spectral features, outline a robust experimental protocol for spectrum acquisition, and present the predicted data in a clear, accessible format.

Molecular Structure and Proton Environments

To predict an NMR spectrum, one must first deconstruct the molecule into its unique proton environments. In 2,5-Dichloro-4-ethoxypyrimidine, the symmetry and substitution pattern result in three distinct sets of protons, which we will label A, B, and C for clarity.

  • Proton (A): The lone aromatic proton attached to the C6 position of the pyrimidine ring.

  • Protons (B): The two methylene (-CH₂-) protons of the ethoxy group.

  • Protons (C): The three methyl (-CH₃) protons of the ethoxy group.

The interplay between these protons and the molecule's electronic landscape dictates the final appearance of the spectrum.

Figure 1: Molecular structure of 2,5-Dichloro-4-ethoxypyrimidine with distinct proton environments (A, B, C) and the key through-bond coupling interaction (³J) highlighted.

Theoretical Prediction of Spectral Parameters

The prediction of an ¹H NMR spectrum hinges on three core parameters: chemical shift (δ), signal multiplicity (splitting pattern), and the coupling constant (J).

Chemical Shift (δ) Analysis

The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause shielding and an upfield shift (lower ppm).[1]

  • Proton (A) - Aromatic H-6:

    • Base Value: The protons at the C4/C6 positions of an unsubstituted pyrimidine ring resonate at approximately 8.78 ppm.[2]

    • Substituent Effects:

      • -Cl at C2 & C5: Chlorine is highly electronegative and inductively withdraws electron density, causing a deshielding effect on nearby protons.

      • -OEt at C4: The ethoxy group exhibits two opposing effects. Inductively, the oxygen atom is electron-withdrawing. However, its lone pairs can participate in resonance, donating electron density into the aromatic ring. For substituents on a pyrimidine ring, this resonance effect is significant and tends to shield the ring protons, pushing them upfield.[3]

    • Predicted Shift: The powerful electron-donating resonance from the para-ethoxy group will dominate, shifting the H-6 signal significantly upfield from the base value. The deshielding influence of the two chlorine atoms will counteract this to some extent. A similar, though not identical, compound, 2,4-dichloro-5-methoxypyrimidine, shows its aromatic proton at 8.3 ppm. Given the slightly different electronic nature of ethoxy vs. methoxy, a similar value is expected.

    • Prediction: δ ≈ 8.3 - 8.5 ppm.

  • Protons (B) - Methylene (-OCH₂-):

    • Base Value: Protons on a carbon adjacent to an ether oxygen typically appear in the 3.5-5.5 ppm range.[4]

    • Substituent Effects: The direct attachment to the electronegative oxygen atom is the primary cause of deshielding. The pyrimidine ring, being an electron-deficient aromatic system, will further enhance this deshielding effect.

    • Prediction: δ ≈ 4.4 - 4.6 ppm.

  • Protons (C) - Methyl (-CH₃):

    • Base Value: Protons in a standard alkane environment resonate around 0.8-1.9 ppm.[4]

    • Substituent Effects: These protons are one carbon removed from the electronegative oxygen. The deshielding effect of the oxygen is attenuated over this extra bond but is still present.

    • Prediction: δ ≈ 1.4 - 1.6 ppm.

Multiplicity and Coupling Constant (J) Analysis

Signal multiplicity arises from spin-spin coupling, the interaction of a proton's magnetic field with that of its non-equivalent neighbors through the bonding network. This is governed by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

  • Proton (A) - Aromatic H-6:

    • Neighbors (n): This proton has no protons on adjacent carbon atoms (n=0).

    • Multiplicity: According to the n+1 rule (0+1=1), the signal will be a singlet . While very weak, long-range coupling (e.g., ⁵J) to the methylene protons (B) is theoretically possible in such systems, it is typically less than 1 Hz and often not resolved.

  • Protons (B) - Methylene (-OCH₂-):

    • Neighbors (n): These two protons are adjacent to the three equivalent methyl protons (n=3).

    • Multiplicity: The signal will be split into a quartet (3+1=4).

    • Coupling Constant (³JBC): This is a three-bond (vicinal) coupling. For freely rotating ethyl groups, this value is consistently around 7 Hz. We predict ³J ≈ 7.0 Hz .

  • Protons (C) - Methyl (-CH₃):

    • Neighbors (n): These three protons are adjacent to the two equivalent methylene protons (n=2).

    • Multiplicity: The signal will be split into a triplet (2+1=3).

    • Coupling Constant (³JCB): A crucial principle of NMR is that if proton set B couples to C, then C must couple back to B with an identical J value.[5] Therefore, we predict ³J ≈ 7.0 Hz .

Predicted Spectrum Summary

The culmination of this analysis is a predicted ¹H NMR spectrum with three distinct signals, each defined by its chemical shift, integration value (relative number of protons), and multiplicity.

Proton LabelAssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J) in Hz
APyrimidine H-68.3 – 8.51HSinglet (s)N/A
B-OCH₂ CH₃4.4 – 4.62HQuartet (q)³J = 7.0
C-OCH₂CH₃ 1.4 – 1.63HTriplet (t)³J = 7.0

Table 1: Summary of Predicted ¹H NMR Parameters for 2,5-Dichloro-4-ethoxypyrimidine.

The expected spectrum, read from left (downfield) to right (upfield), would show a singlet integrating to one proton around 8.4 ppm, followed by a quartet integrating to two protons near 4.5 ppm, and finally a triplet integrating to three protons near 1.5 ppm.

Experimental Protocol for Spectrum Acquisition

To validate this prediction, a rigorously controlled experiment is necessary. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of 2,5-Dichloro-4-ethoxypyrimidine prep2 Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample & lock on deuterium signal prep4->acq1 acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 5s delay) acq2->acq3 acq4 Acquire Free Induction Decay (FID) signal acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate TMS peak to 0.00 ppm proc2->proc3 proc4 Integrate signals and analyze couplings proc3->proc4

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of solid 2,5-Dichloro-4-ethoxypyrimidine.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm, which typically does not interfere with signals of interest.

    • Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[1]

    • Ensure the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Insert the sample into the NMR probe. The instrument will "lock" onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field.

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

    • Set standard ¹H acquisition parameters: a 90° pulse, an acquisition time of ~3-4 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration. Acquire 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the area under each peak. Normalize the integration values such that the singlet (Proton A) is set to 1.0.

    • Analyze the peak multiplicities and measure the J-coupling values for the quartet and triplet.

Self-Validation and Trustworthiness

The predicted spectrum contains an internal system of checks that validates the proposed structure. This self-consistency is a cornerstone of NMR's power in structural elucidation.

  • Integration Ratio: The relative integrals of the signals must correspond to the number of protons in each environment. The predicted ratio of 1H : 2H : 3H for the singlet, quartet, and triplet, respectively, is a direct and unambiguous confirmation of the proton count.

  • Reciprocal Coupling: The most critical validation is that the coupling constant measured from the splitting of the methylene quartet must be identical to the coupling constant measured from the splitting of the methyl triplet.[5] Finding that ³JBC = ³JCB ≈ 7.0 Hz would provide very strong evidence for the presence of an ethyl group and confirm the assignment.

  • 2D NMR Confirmation: To provide ultimate proof of the B-C coupling, a 2D COSY (Correlation Spectroscopy) experiment could be performed. This experiment would show a cross-peak correlating the quartet at ~4.5 ppm with the triplet at ~1.5 ppm, unequivocally demonstrating that these two proton groups are coupled.

By adhering to the outlined protocol and verifying these internal checks, researchers can be highly confident in the structural assignment of 2,5-Dichloro-4-ethoxypyrimidine.

References

  • Rebiere, F., et al. (2021). "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.[Link]

  • Abraham, R. J., et al. (2007). "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry.[Link]

  • Abraham, R. J., & Reid, M. "1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics." Modgraph.[Link]

  • Oregon State University. "1H NMR Chemical Shift." Chemistry Courses.[Link]

  • Cuperlovic-Culf, M. (2018). "1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine." MethodsX.[Link]

  • University of São Paulo. "Chemical Shifts 1H-NMR." IQ-USP.[Link]

  • Castillo, R., et al. (2018). "Computational NMR Study of Benzothienoquinoline Heterohelicenes." Molecules.[Link]

  • Wishart, D. S., et al. (2022). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Journal of the American Chemical Society.[Link]

  • Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data.[Link]

  • University of Puget Sound. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). "NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines." Chemistry of Heterocyclic Compounds.[Link]

  • ACD/Labs. "1H–1H Coupling in Proton NMR." [Link]

  • Chimichi, S., et al. (1992). "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry.[Link]

  • Chemistry LibreTexts. (2024). "13.3: Chemical Shifts in ¹H NMR Spectroscopy." [Link]

  • Chemistry LibreTexts. (2014). "14.12: Coupling Constants Identify Coupled Protons." [Link]

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Exploratory

Introduction: The Structural Elucidation of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 2,5-Dichloro-4-ethoxypyrimidine 2,5-Dichloro-4-ethoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 2,5-Dichloro-4-ethoxypyrimidine

2,5-Dichloro-4-ethoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a heterocyclic aromatic compound, its core structure serves as a scaffold in the synthesis of a wide array of pharmacologically active molecules. The precise arrangement of its functional groups—the pyrimidine ring, the two chlorine substituents, and the ethoxy group—is critical to its reactivity and its utility as a building block.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural verification and quality control of such molecules. By probing the vibrational modes of a molecule's covalent bonds, FT-IR provides a unique spectroscopic "fingerprint."[1][2][3] This guide offers a detailed protocol and in-depth spectral interpretation for 2,5-Dichloro-4-ethoxypyrimidine, grounded in the principles of vibrational spectroscopy, to provide researchers and drug development professionals with a robust framework for its characterization.

Molecular Structure and Functional Groups

To effectively interpret the FT-IR spectrum, a clear understanding of the molecule's constituent parts is essential. The key functional groups that will give rise to characteristic absorption bands are the pyrimidine ring, the aromatic C-H bond, the C-Cl bonds, and the aliphatic ethoxy group (-O-CH₂-CH₃).

Caption: Molecular structure of 2,5-Dichloro-4-ethoxypyrimidine.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument configuration. As 2,5-Dichloro-4-ethoxypyrimidine is a solid at room temperature, the KBr pellet method is a robust and widely accepted technique for obtaining high-resolution transmission spectra.[4][5]

Rationale for Method Selection: The KBr pellet method is chosen over alternatives like Nujol mulls or thin films for several reasons. Potassium bromide (KBr) is transparent in the mid-infrared region (4000-400 cm⁻¹), ensuring that the resulting spectrum is free from interfering matrix signals. This technique produces a spectrum with sharp, well-defined peaks, ideal for detailed structural analysis.

Step-by-Step Methodology for KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Gently grind a small amount (1-2 mg) of 2,5-Dichloro-4-ethoxypyrimidine into a fine powder using a clean agate mortar and pestle. The goal is to reduce particle size to minimize light scattering.[6]

    • Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar.

    • Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes until a homogeneous, fine powder is achieved.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion and minimal scattering.[4]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum over the range of 4000–400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an excellent signal-to-noise ratio.[7]

FT-IR Spectrum Analysis and Interpretation

The FT-IR spectrum of 2,5-Dichloro-4-ethoxypyrimidine can be logically divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

Workflow for Spectral Interpretation

A Sample Preparation (KBr Pellet) B FT-IR Data Acquisition (4000-400 cm⁻¹) A->B C Spectrum Processing (Baseline Correction) B->C D Peak Identification & Assignment C->D E High Wavenumber Region (4000-2800 cm⁻¹) C-H Stretching D->E F Mid Wavenumber Region (1800-1300 cm⁻¹) C=N, C=C Ring Modes D->F G Fingerprint Region (<1300 cm⁻¹) C-O, C-Cl, Bending Modes D->G H Structural Confirmation E->H F->H G->H

Caption: Workflow for FT-IR spectral analysis.

Detailed Peak Assignments

The following table summarizes the expected absorption bands for 2,5-Dichloro-4-ethoxypyrimidine based on established group frequencies from scientific literature.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Authoritative References
~3050-3030Weak-MediumAromatic C-H StretchThe C-H bond on the pyrimidine ring (at position 6) is expected in this region, characteristic of aromatic C-H stretches.[8]
~2980-2960Medium-StrongAsymmetric CH₃ StretchThe terminal methyl group of the ethoxy substituent exhibits asymmetric stretching.[7][9]
~2940-2920MediumAsymmetric CH₂ StretchThe methylene group of the ethoxy substituent.[9]
~2880-2860MediumSymmetric CH₃ StretchSymmetric stretching of the terminal methyl group.[7][9]
~2865-2845MediumSymmetric CH₂ StretchSymmetric stretching of the methylene group.[9]
~1580-1550StrongC=N Ring StretchPyrimidine and other nitrogen-containing heterocyclic rings display strong absorptions from C=N stretching in this range.[10][11]
~1500-1450Medium-StrongC=C Ring StretchAromatic ring systems, including pyrimidine, show characteristic skeletal vibrations from C=C stretching.[8][10]
~1470-1440MediumCH₂ Scissoring (Bending)The bending vibration of the methylene group in the ethoxy chain.
~1390-1370MediumCH₃ Umbrella (Bending)The symmetric bending mode of the methyl group.
~1280-1240StrongAsymmetric C-O-C StretchThis is a highly characteristic and strong band for aryl-alkyl ethers, arising from the C(ring)-O-C(alkyl) asymmetric stretch.
~1100-1000StrongC-Cl Stretch / Skeletal Ring ModesThe C-Cl stretching vibrations give rise to strong bands in the lower frequency region. The exact position is influenced by coupling with other ring vibrations.[11][12] Typical absorptions for halogenated aromatics can also arise from skeletal vibrations.[13]
~850-750StrongC-H Out-of-Plane BendingThe out-of-plane bending of the lone aromatic C-H bond provides information about the substitution pattern of the ring.[8]

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural confirmation of 2,5-Dichloro-4-ethoxypyrimidine. By following a validated experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently verify the identity and purity of this important chemical intermediate. The characteristic absorption bands of the pyrimidine ring, the C-Cl bonds, and the ethoxy group collectively form a unique spectral signature. This guide provides the foundational knowledge and practical framework necessary for scientists in the pharmaceutical and chemical industries to leverage FT-IR spectroscopy effectively in their research and development workflows.

References

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol. (n.d.). MDPI. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (n.d.). IEEE Xplore. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Chapter-17 Infrared spectroscopy (Vibrational Modes). (n.d.). WikiEducator. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Infrared (IR) Spectroscopy. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • IR spectroscopy for vibrational modes. (2018). Diva-Portal.org. Retrieved from [Link]

  • IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. Retrieved from [Link]

  • Infrared spectra of magnified region of aromatic band in FTIR spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. Retrieved from [Link]

  • CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. (n.d.). Google Patents.
  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). PubMed Central. Retrieved from [Link]

  • Introduction to Infrared Spectroscopy and Vibrational Modes and the Use of IR in Cultural Heritage. (2020). YouTube. Retrieved from [Link]

  • Vibrational Modes in IR Spectroscopy. (n.d.). Scribd. Retrieved from [Link]

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Protocols & Analytical Methods

Method

synthesis of 2,5-Dichloro-4-ethoxypyrimidine from 2,4,5-trichloropyrimidine

An Application Note on the Regioselective Synthesis of 2,5-Dichloro-4-ethoxypyrimidine from 2,4,5-trichloropyrimidine Abstract This application note provides a comprehensive technical guide for the synthesis of 2,5-Dichl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Regioselective Synthesis of 2,5-Dichloro-4-ethoxypyrimidine from 2,4,5-trichloropyrimidine

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2,5-Dichloro-4-ethoxypyrimidine, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2,4,5-trichloropyrimidine. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, purification methods, and analytical characterization of the final product. It is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.

Introduction and Scientific Background

2,4,5-Trichloropyrimidine is a versatile chemical building block utilized in the synthesis of various biologically active compounds, including herbicides, fungicides, and pharmaceutical agents.[1] Its reactivity is characterized by the three chlorine atoms, which can be selectively displaced by various nucleophiles. The synthesis of 4-alkoxy-2,5-dichloropyrimidines is of particular interest as these scaffolds are precursors to a wide range of functionalized molecules.[2]

This guide focuses on the targeted synthesis of 2,5-Dichloro-4-ethoxypyrimidine. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring's electron-deficient nature, caused by the two electronegative nitrogen atoms, facilitates nucleophilic attack on the carbon atoms bearing halogen substituents.

The key challenge and the principle behind this protocol is achieving regioselectivity. The chlorine atoms at the C2 and C4 positions are significantly more activated towards nucleophilic displacement than the chlorine at the C5 position. Between the C2 and C4 positions, substitution on 2,4-dichloropyrimidines typically favors the C4 position. This selectivity is attributed to the greater electron deficiency at the C4 position, making it the preferred site for attack by nucleophiles like sodium ethoxide.

Reaction Mechanism and Rationale

The reaction proceeds via a classic SNAr mechanism. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electron-deficient C4 carbon of the 2,4,5-trichloropyrimidine ring. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is disrupted. The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms within the ring. In the final step, the aromaticity is restored by the expulsion of the chloride ion from the C4 position, yielding the final product, 2,5-Dichloro-4-ethoxypyrimidine.

Caption: Regioselective SNAr mechanism.

Detailed Experimental Protocol

This protocol is a representative method based on established principles of nucleophilic substitution on chloropyrimidines.[3]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2,4,5-Trichloropyrimidine>98%Sigma-AldrichStore in a cool, dry place.
Sodium metalReagentSigma-AldrichStore under mineral oil.
Anhydrous Ethanol>99.5%Fisher ScientificUse absolute ethanol to prevent side reactions.
Diethyl EtherAnhydrousVWRFor extraction.
Saturated Brine SolutionN/ALab PreparedFor washing.
Anhydrous Magnesium SulfateN/ALab PreparedFor drying.
n-HexaneHPLC GradeVWRFor recrystallization.

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, nitrogen/argon inlet, ice bath, rotary evaporator, Büchner funnel, and standard laboratory glassware.

Step-by-Step Synthesis Workflow

Step 1: Preparation of Sodium Ethoxide Solution (In Situ)

  • Set up a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

  • Ensure all glassware is thoroughly dried to prevent any reaction of sodium with water.

  • Under a gentle flow of nitrogen, add 150 mL of anhydrous ethanol to the flask.

  • Carefully cut sodium metal (2.3 g, 0.1 mol) into small pieces and add them portion-wise to the stirring ethanol. Caution: This reaction is exothermic and produces hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • Continue stirring until all the sodium has completely dissolved to form a clear solution of sodium ethoxide.

Step 2: Nucleophilic Substitution Reaction

  • Dissolve 2,4,5-trichloropyrimidine (18.3 g, 0.1 mol) in 50 mL of anhydrous ethanol in a separate flask.

  • Attach a dropping funnel to the reaction flask and add the 2,4,5-trichloropyrimidine solution dropwise to the freshly prepared sodium ethoxide solution over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (4:1) eluent system. The disappearance of the starting material spot indicates reaction completion.

Step 3: Work-up and Extraction

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully evaporate the ethanol solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid residue, add 100 mL of deionized water and stir until all salts are dissolved.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Step 4: Purification

  • The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot n-hexane.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.[4]

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold n-hexane, and dry under vacuum.

Workflow cluster_prep Step 1: Reagent Prep cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_purify Step 4: Purification prep_na Add Sodium to Anhydrous Ethanol prep_stir Stir until dissolved (forms Sodium Ethoxide) prep_na->prep_stir react Add TCP solution to Ethoxide Reflux for 4-6 hours prep_stir->react add_tcp Dissolve 2,4,5-Trichloropyrimidine in Ethanol add_tcp->react monitor Monitor by TLC react->monitor evap Evaporate Ethanol monitor->evap dissolve Dissolve residue in Water evap->dissolve extract Extract with Diethyl Ether dissolve->extract wash Wash & Dry Organic Layer extract->wash evap_final Evaporate Ether to get Crude Product wash->evap_final recrys Recrystallize from n-Hexane evap_final->recrys filtrate Filter and Dry Crystals recrys->filtrate final_product Pure 2,5-Dichloro-4-ethoxypyrimidine filtrate->final_product

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,5-Dichloro-4-ethoxypyrimidine

Introduction: The Strategic Importance of 2,5-Dichloro-4-ethoxypyrimidine in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in the design of a vast array of therapeutic agents, owing to its presence in nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,5-Dichloro-4-ethoxypyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design of a vast array of therapeutic agents, owing to its presence in nucleobases and its ability to engage in crucial biological interactions. Among the diverse range of functionalized pyrimidines, 2,5-dichloro-4-ethoxypyrimidine stands out as a versatile and highly valuable building block for drug discovery and development professionals. Its trifunctional nature, featuring two distinct chlorine atoms at the C2 and C5 positions and an ethoxy group at C4, provides a rich platform for selective chemical modifications.

The electron-deficient character of the pyrimidine ring, further accentuated by the presence of two electron-withdrawing chlorine atoms, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the precise and regioselective introduction of a wide variety of nucleophiles, enabling the systematic construction of diverse chemical libraries for lead optimization and the synthesis of complex target molecules. This guide provides an in-depth exploration of the SNAr on 2,5-dichloro-4-ethoxypyrimidine, offering detailed mechanistic insights, field-proven experimental protocols, and a comprehensive analysis of the factors governing reaction outcomes.

Mechanistic Insights: Understanding Regioselectivity in SNAr on 2,5-Dichloro-4-ethoxypyrimidine

The nucleophilic aromatic substitution on 2,5-dichloro-4-ethoxypyrimidine proceeds through a well-established two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electronegative nitrogen atoms within the pyrimidine ring. In the subsequent step, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.

A critical aspect of SNAr on this substrate is the regioselectivity of the nucleophilic attack. The reactivity of the chloro-substituents on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[1] In the case of 2,5-dichloro-4-ethoxypyrimidine, the C2 and C5 positions are available for substitution. The ethoxy group at C4 is an electron-donating group, which can influence the electron distribution in the ring. However, the primary determinant of regioselectivity in SNAr is the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.

Generally, nucleophilic attack is favored at positions that are para or ortho to an electron-withdrawing group. In the pyrimidine ring, the ring nitrogens act as powerful electron-withdrawing features. The C2 position is situated between two nitrogen atoms, while the C5 position is adjacent to one nitrogen and the C4-ethoxy group. Theoretical studies and experimental evidence on related dichloropyrimidines suggest that the C2 position is generally more activated towards nucleophilic attack than the C5 position due to the greater stabilization of the Meisenheimer intermediate by the two adjacent nitrogen atoms.[1][2] The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher on the C2 and C4/6 positions of the pyrimidine ring compared to the C5 position, making them more susceptible to nucleophilic attack.[3]

Therefore, for most nucleophiles, substitution is expected to occur preferentially at the C2 position of 2,5-dichloro-4-ethoxypyrimidine. However, the nature of the nucleophile, solvent, and reaction conditions can sometimes influence this selectivity.

Visualizing the Reaction Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex Formation cluster_product Product Formation Substrate 2,5-Dichloro-4-ethoxypyrimidine Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Substrate->Meisenheimer Nucleophilic Attack at C2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 2-Substituted-5-chloro-4-ethoxypyrimidine Meisenheimer->Product Elimination of Cl⁻ Leaving_Group Chloride Ion (Cl⁻) Meisenheimer->Leaving_Group

Caption: Generalized mechanism of SNAr on 2,5-dichloro-4-ethoxypyrimidine.

Experimental Protocols: A Practical Guide

The following protocols are designed to be adaptable for a range of common nucleophiles. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. All solvents should be anhydrous unless otherwise specified.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the reaction of 2,5-dichloro-4-ethoxypyrimidine with primary and secondary amines to yield the corresponding 2-amino-5-chloro-4-ethoxypyrimidine derivatives.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃)) (1.5 - 3.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,5-dichloro-4-ethoxypyrimidine (1.0 eq).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., ethanol) to dissolve the starting material. Add the amine (1.1 - 2.0 eq) followed by the base (e.g., triethylamine, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-120 °C), depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An inorganic base like K₂CO₃ can also be used, particularly in polar aprotic solvents like DMF or acetonitrile.

  • Solvent Selection: The choice of solvent depends on the solubility of the reactants and the reaction temperature required. Alcohols like ethanol can sometimes act as competing nucleophiles at higher temperatures, though this is generally slow. Acetonitrile and DMF are good polar aprotic options.

  • Equivalents of Amine: A slight excess of the amine is often used to ensure complete consumption of the starting material.

Nucleophile (Amine)ProductTypical ConditionsExpected Yield
Aniline2-Anilino-5-chloro-4-ethoxypyrimidineEthanol, Reflux, 4-8 h70-90%
Benzylamine2-(Benzylamino)-5-chloro-4-ethoxypyrimidineAcetonitrile, K₂CO₃, 80 °C, 6-12 h75-95%
Morpholine4-(5-Chloro-4-ethoxy-pyrimidin-2-yl)morpholineIsopropanol, DIPEA, Reflux, 3-6 h80-98%
Piperidine2-(Piperidin-1-yl)-5-chloro-4-ethoxypyrimidineDMF, K₂CO₃, 100 °C, 2-4 h85-99%
Protocol 2: Thiolation with Thiols

This protocol outlines the reaction of 2,5-dichloro-4-ethoxypyrimidine with thiols to form 2-thioether-5-chloro-4-ethoxypyrimidine derivatives.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • Thiol (1.1 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF, or ethanol)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt)) (1.2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Thiolate Formation (if using NaH): To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol (1.1 eq) in THF dropwise. Stir for 30 minutes at 0 °C to form the sodium thiolate.

  • Reaction with Pyrimidine: Add a solution of 2,5-dichloro-4-ethoxypyrimidine (1.0 eq) in THF to the thiolate solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base for Thiolate Formation: Thiols are generally more acidic than alcohols, but a base is still required to generate the more nucleophilic thiolate anion. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose. Weaker bases like K₂CO₃ can also be effective, especially in polar aprotic solvents.

  • Reaction Temperature: These reactions are often exothermic and can be initiated at low temperatures to control the reaction rate and minimize side reactions.

Nucleophile (Thiol)ProductTypical ConditionsExpected Yield
Thiophenol2-(Phenylthio)-5-chloro-4-ethoxypyrimidineTHF, NaH, 0 °C to rt, 2-4 h80-95%
Benzyl mercaptan2-(Benzylthio)-5-chloro-4-ethoxypyrimidineEthanol, NaOEt, rt, 1-3 h85-98%
Ethanethiol2-(Ethylthio)-5-chloro-4-ethoxypyrimidineDMF, K₂CO₃, 50 °C, 4-6 h75-90%
Protocol 3: Hydrolysis to 5-Chloro-4-ethoxy-1H-pyrimidin-2-one

This protocol details the selective hydrolysis of the C2-chloro group to a hydroxyl group, leading to the corresponding pyrimidinone.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

  • Co-solvent (e.g., dioxane or THF) (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: Dissolve 2,5-dichloro-4-ethoxypyrimidine (1.0 eq) in a suitable solvent (e.g., dioxane).

  • Hydrolysis: Add the aqueous acid or base and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution and extract the product with an organic solvent.

  • Purification: The crude product can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Acidic vs. Basic Conditions: Both acidic and basic conditions can effect hydrolysis. The choice may depend on the stability of other functional groups in the molecule. Generally, the C2 position is more susceptible to hydrolysis than the C5 position.

ReagentProductTypical Conditions
1 M NaOH (aq)5-Chloro-4-ethoxy-1H-pyrimidin-2-oneDioxane, Reflux, 6-12 h
1 M HCl (aq)5-Chloro-4-ethoxy-1H-pyrimidin-2-oneTHF, Reflux, 8-16 h

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start: 2,5-Dichloro-4-ethoxypyrimidine Reaction SNAr Reaction: - Nucleophile - Base - Solvent - Temperature Start->Reaction Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Monitoring->Reaction Continue if incomplete Quenching Quenching/ Neutralization Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification_Method Purification: - Column Chromatography - Recrystallization Drying->Purification_Method Characterization Characterization: - NMR - MS - IR Purification_Method->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A generalized workflow for SNAr reactions on 2,5-dichloro-4-ethoxypyrimidine.

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of each reaction should be carefully monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of the product spot/peak provide a clear indication of reaction completion. This prevents premature work-up and ensures optimal yields.

  • Product Characterization: The identity and purity of the final products must be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data for the substituted products will differ significantly from the starting material, providing unambiguous confirmation of a successful reaction. For example, in the ¹H NMR of an aminated product, new signals corresponding to the protons of the introduced amino group will be observed, and the chemical shifts of the pyrimidine proton will be altered.

By adhering to these principles of monitoring and characterization, researchers can have high confidence in the outcome of their experiments and the integrity of their results.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006.
  • Eastwood, P. R. Regioselective Nucleophilic Substitution of Dichloropyrimidines. Synlett2002, 2002 (12), 2045-2046.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. [Link]

  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P
  • Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google P
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. [Link]

  • Safe Synthesis of 4,7-Dibromo[4][5][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]

  • Process for preparing 2-amino-5-chloropyridine - Google P
  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google P
  • 2,4,5 Trifluoro pyrimidine and process for preparing - Google P
  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google P

Sources

Method

Application Note: Regioselective Buchwald-Hartwig Amination of 2,5-Dichloro-4-ethoxypyrimidine

Topic: Buchwald-Hartwig Amination of 2,5-Dichloro-4-ethoxypyrimidine Content Type: Application Note & Protocol Role: Senior Application Scientist Executive Summary Objective: To provide a robust, scalable protocol for th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of 2,5-Dichloro-4-ethoxypyrimidine Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

Objective: To provide a robust, scalable protocol for the regioselective mono-amination of 2,5-dichloro-4-ethoxypyrimidine. The Challenge: The substrate presents two electrophilic chloride sites (C2 and C5) and a potentially labile ethoxy group at C4. Achieving high selectivity for the C2 position while suppressing bis-amination and minimizing ethoxy-group elimination requires precise control of the catalytic environment. Solution: A Palladium-catalyzed cross-coupling system utilizing Xantphos as a rigid bite-angle ligand and Cesium Carbonate (


)  as a mild base ensures exclusive C2-functionalization with >95% regioselectivity.

Mechanistic Insight & Regioselectivity Strategy

To design a self-validating protocol, one must understand the electronic landscape of the scaffold. The 2,5-dichloro-4-ethoxypyrimidine core is not electronically uniform.[1]

Electronic Discrimination (C2 vs. C5)
  • C2-Position (The "Hot" Zone): Flanked by two electronegative nitrogen atoms, the C2 carbon is severely electron-deficient. In Palladium-catalyzed cycles, this facilitates rapid oxidative addition of the

    
     species.
    
  • C5-Position (The "Cold" Zone): Located meta to the nitrogen atoms and ortho to the electron-donating ethoxy group (-OEt), the C5-Cl bond is significantly more electron-rich and sterically hindered.

  • The Ethoxy Factor: The C4-ethoxy group exerts a mesomeric effect (+M) that increases electron density at C5, further deactivating it towards oxidative addition.

Visualization: Regioselectivity Map

Regioselectivity Substrate 2,5-Dichloro-4-ethoxypyrimidine C2 C2-Cl Position (Flanked by 2 Nitrogens) High Electrophilicity Substrate->C2 Primary Site Fast Oxidative Addition C5 C5-Cl Position (Meta to Nitrogens) Deactivated by -OEt Substrate->C5 Secondary Site Slow Reaction C4 C4-Ethoxy Group Potential Leaving Group (Risk of SNAr) Substrate->C4 Side Reaction Risk (Hydrolysis/Displacement)

Caption: Electronic map of 2,5-dichloro-4-ethoxypyrimidine showing the activated C2 site vs. the deactivated C5 site.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2,5-Dichloro-4-ethoxypyrimidine (1.0 equiv).

  • Amine Partner: Aryl or Alkyl amine (1.1 equiv).

  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    
    .
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Why Xantphos? Its wide bite angle (111°) promotes reductive elimination, crucial for forming C-N bonds with electron-deficient pyrimidines, and stabilizes the Pd center against deactivation.

  • Base:

    
     (Cesium Carbonate).
    
    • Why not NaOtBu? Strong alkoxide bases can cause trans-etherification or nucleophilic attack at the C4-ethoxy position.

      
       is milder and compatible with the substrate.
      
  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology

Pre-Reaction Setup: Ensure all glassware is oven-dried. The reaction is sensitive to oxygen; use standard Schlenk techniques or a glovebox.

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a vial, mix

    
     (2 mol%) and Xantphos (4 mol%) in a small volume of Dioxane.
    
  • Stir at room temperature for 10 minutes. The solution should turn from orange to a clear yellow/brown, indicating ligation.

Step 2: Reaction Assembly

  • Charge a reaction tube equipped with a magnetic stir bar with:

    • 2,5-Dichloro-4-ethoxypyrimidine (1.0 mmol, 193 mg).

    • Amine Partner (1.1 mmol).

    • 
       (2.0 mmol, 650 mg).
      
  • Add the pre-formed Catalyst/Ligand solution (or add solids directly: 2 mol% Pd, 4 mol% Ligand).[1]

  • Add remaining 1,4-Dioxane to reach a concentration of 0.2 M (Total vol ~5 mL).

  • Seal the tube and purge with Nitrogen/Argon for 5 minutes (bubbling or vacuum/backfill cycles).

Step 3: Execution

  • Heat the reaction block to 90°C .

    • Note: Do not exceed 110°C initially to prevent C5 activation.

  • Stir vigorously (800 rpm).

  • Checkpoint 1 (1 hour): Sample 10 µL for HPLC/UPLC analysis.

    • Expectation: >50% conversion.[2]

    • Check: If <10% conversion, temperature may need to be increased to 100°C, but monitor for bis-amination.[1]

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove insolubles (

    
    , Pd black).
    
  • Concentrate the filtrate under reduced pressure.

  • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).[3]

Data Analysis & Troubleshooting

Expected Analytical Signatures
ComponentHPLC Retention (Relative)Mass Spec (LC-MS)Notes
Starting Material 1.00 (Reference)[M+H]+ = 193/195Distinct Cl isotope pattern (9:6:1).
Product (C2-Amino) 0.8 - 1.2 (Depends on amine)[M+H]+ = SM + Amine - HClCl isotope pattern changes to 3:1 (Mono-Cl).
Bis-Product (C2,C5) > 1.2 (More lipophilic)[M+H]+ = SM + 2*Amine - 2HClNo Cl isotope pattern.
Hydrolysis Impurity < 0.5 (Polar)[M+H]+ = 165/167Loss of Ethyl (-28), formation of -OH.
Troubleshooting Guide

Issue: Low Conversion

  • Cause: Catalyst poisoning or deactivated amine.

  • Fix: Increase catalyst loading to 5 mol%. Switch to BrettPhos if the amine is a primary alkyl amine (more nucleophilic but sterically demanding).

Issue: Bis-Amination (Reaction at C5)

  • Cause: Temperature too high or excess amine.

  • Fix: Lower temperature to 80°C. Ensure strict 1.1 equiv of amine. Stop reaction immediately upon consumption of SM.

Issue: Loss of Ethoxy Group

  • Cause: Base is too strong or solvent is wet (Hydrolysis).

  • Fix: Ensure

    
     is dry. Switch solvent to Toluene (less hygroscopic than Dioxane). Strictly avoid NaH or NaOtBu. 
    

Workflow Visualization

Workflow Start Start: 2,5-Dichloro-4-ethoxypyrimidine Screen Condition Check: Is Amine Sterically Hindered? Start->Screen PathA Standard (Anilines/Sec-Amines) Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 90°C Screen->PathA No PathB Challenging (Prim-Alkyl Amines) Pd2(dba)3 / BrettPhos Cs2CO3, Toluene, 80°C Screen->PathB Yes Reaction Reaction Monitoring (HPLC) Target: >95% Mono-C2 Product PathA->Reaction PathB->Reaction Decision Is Bis-Amination Observed? Reaction->Decision Stop Stop & Isolate (C2-Amino-5-Chloro-4-ethoxy...) Decision->Stop No Optimize Lower Temp / Reduce Amine Equiv Decision->Optimize Yes Optimize->Reaction

Caption: Decision tree for optimizing the amination of 2,5-dichloro-4-ethoxypyrimidine.

References

  • Regioselectivity in Dichloropyrimidines

    • Louie, J., & Hartwig, J. F. (1995).[1] Palladium-catalyzed synthesis of arylamines from aryl halides.[4][5] Mechanism, crossing the line to catalysis, and scope. Tetrahedron Letters.

    • Note: Establishes the foundational preference for electron-deficient sites (C2/C4) in Pd-coupling.
  • C2-Selective Coupling Strategies

    • Diao, T., & Stahl, S. S. (2011). Synthesis of unsymmetrical 2,4-disubstituted pyrimidines via regioselective Pd-catalyzed cross-coupling. Journal of the American Chemical Society.

    • Context: Demonstrates ligand control to differentiate between chloride positions on pyrimidine rings.[6][7][8]

  • Buchwald-Hartwig General Protocols

    • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

    • Context: Source for Xantphos and BrettPhos selection criteria.
  • Base Sensitivity in Pyrimidines

    • Schwickert, M., et al. (2022).[1] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Saudi Journal of Biological Sciences.

    • Context: Highlights the stability of chloropyrimidines under basic conditions and the risk of side reactions.
  • Benchchem Application Note Reference

    • Comparative Reactivity Analysis of Dichloropyrimidines. BenchChem.[8][9]

    • Context: Provides pKa and electrophilicity d

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 2,5-Dichloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed technical guide for performing the Sonogashira coupling reaction on 2,5-dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for performing the Sonogashira coupling reaction on 2,5-dichloro-4-ethoxypyrimidine. This guide is designed to offer not just a step-by-step protocol, but also a deeper understanding of the reaction's principles, enabling researchers to troubleshoot and adapt the methodology for their specific needs in the synthesis of novel pyrimidine-based compounds for pharmaceutical and materials science applications.

Introduction: The Significance of Alkynylated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of alkynyl moieties via the Sonogashira coupling, a powerful carbon-carbon bond-forming reaction, provides a versatile platform for the synthesis of complex molecules with diverse biological activities.[1] The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

2,5-Dichloro-4-ethoxypyrimidine is a valuable starting material, offering two distinct reaction sites for sequential functionalization. The ability to selectively introduce an alkynyl group at either the C2 or C5 position opens up avenues for creating diverse molecular architectures and exploring structure-activity relationships in drug discovery programs.

Understanding the Reaction: Mechanism and Regioselectivity

A thorough understanding of the Sonogashira coupling mechanism and the factors governing regioselectivity is paramount for successful and predictable synthesis.

The Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (C-Cl bond of the pyrimidine).

    • Transmetalation: The resulting Pd(II) complex reacts with a copper(I) acetylide, transferring the alkynyl group to the palladium center.

    • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • Acid-Base Reaction: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

    • Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Cu(I)X Transmetalation (to Pd cycle) R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡CR + Base

Figure 1: The catalytic cycles of the Sonogashira coupling reaction.

Regioselectivity in Dihalopyrimidines

The regioselectivity of cross-coupling reactions on dihalogenated pyrimidines is influenced by several factors, including the electronic nature of the ring, the position of the halogens, and the steric hindrance. For dihalopyrimidines, the general order of reactivity is C4 > C2 > C5.

In the case of 2,5-dichloro-4-ethoxypyrimidine, the situation is more complex due to the presence of the electron-donating ethoxy group at the C4 position. This group increases the electron density of the pyrimidine ring, which can affect the rates of oxidative addition at the C2 and C5 positions.

  • C2 Position: The chlorine at the C2 position is adjacent to a nitrogen atom, which is electron-withdrawing. This makes the C2 position more electron-deficient and generally more susceptible to nucleophilic attack and oxidative addition by the palladium catalyst.

  • C5 Position: The chlorine at the C5 position is less electronically activated than the C2 position.

  • Influence of the 4-Ethoxy Group: The electron-donating ethoxy group at C4 will increase the electron density at the adjacent C5 position, potentially making the C5-Cl bond stronger and less reactive towards oxidative addition. Conversely, its effect on the C2 position is less direct.

Therefore, it is anticipated that the Sonogashira coupling will preferentially occur at the C2 position of 2,5-dichloro-4-ethoxypyrimidine. However, the selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, bulky phosphine ligands on the palladium catalyst might favor reaction at the less sterically hindered C5 position.

Experimental Protocols

The following protocols are designed as a starting point for the selective mono-alkynylation of 2,5-dichloro-4-ethoxypyrimidine. Optimization may be required depending on the specific alkyne used.

Materials and Reagents
  • 2,5-Dichloro-4-ethoxypyrimidine

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol for Selective C2-Alkynylation

This protocol is designed to favor coupling at the more electronically activated C2 position.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloro-4-ethoxypyrimidine (1.0 eq), the terminal alkyne (1.1-1.5 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF or toluene) and the base (e.g., TEA or DIPA, 2-3 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Considerations for C5-Alkynylation

Achieving selective coupling at the C5 position is more challenging due to its lower intrinsic reactivity. However, it may be possible by modifying the reaction conditions:

  • Catalyst and Ligand: Employing a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) might sterically hinder the approach to the C2 position and favor reaction at C5.

  • Temperature: Running the reaction at a lower temperature might enhance the selectivity for the kinetically favored product, which could potentially be the C5-coupled isomer under certain ligand conditions.

Data Presentation: Key Reaction Parameters

ParameterRecommended Condition for C2-SelectivityRationale for C5-Selectivity
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂ with bulky ligands (e.g., XPhos, SPhos)
Copper Co-catalyst CuICuI
Base Triethylamine (TEA), Diisopropylamine (DIPA)Cesium carbonate (Cs₂CO₃)
Solvent THF, Toluene, DMF1,4-Dioxane, Acetonitrile
Temperature Room Temperature to 80 °CRoom Temperature to 50 °C
Alkyne Equivalents 1.1 - 1.5 eq1.1 - 1.5 eq

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2,5-Dichloro-4-ethoxypyrimidine - Terminal Alkyne - Pd Catalyst & CuI inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Anhydrous Solvent & Base inert->solvent stir Stir at RT or Heat (Monitor by TLC/LC-MS) solvent->stir filter Filter through Celite stir->filter extract Aqueous Work-up (EtOAc, H₂O, Brine) filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Figure 2: A generalized workflow for the Sonogashira coupling of 2,5-dichloro-4-ethoxypyrimidine.

Characterization of Products

Thorough characterization of the reaction products is essential to confirm the regioselectivity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the pyrimidine ring (at the C6 position) will show a characteristic singlet. The chemical shift of this proton will be influenced by the substituent at the adjacent C5 position. In the C2-alkynylated product, this proton will likely be more deshielded (downfield shift) compared to the C5-alkynylated product due to the anisotropic effect of the triple bond. The protons of the ethoxy group and the alkyne substituent will also provide key structural information.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring, particularly C2 and C5, will be significantly different in the two isomers. The alkynyl carbons will also have characteristic chemical shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The fragmentation pattern in MS/MS experiments can also provide structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product and for separating any isomeric byproducts.

Troubleshooting and Self-Validation

  • Low Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.

    • Impurities: Ensure all reagents and solvents are pure and anhydrous. Oxygen can lead to unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).

    • Insufficient Base: The base is crucial for the formation of the copper acetylide. Ensure an adequate amount of a suitable base is used.

  • Poor Regioselectivity:

    • Catalyst/Ligand Choice: As discussed, the choice of the palladium catalyst and its ligands is critical for controlling regioselectivity. Experiment with different ligand systems to optimize for the desired isomer.

    • Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product distribution.

  • Homocoupling of Alkyne:

    • Oxygen Contamination: Rigorously exclude oxygen from the reaction mixture.

    • Copper Concentration: While essential, high concentrations of the copper co-catalyst can promote homocoupling. Use the minimum effective amount.

Conclusion

The Sonogashira coupling of 2,5-dichloro-4-ethoxypyrimidine is a powerful method for the synthesis of novel alkynylated pyrimidines. By carefully controlling the reaction conditions, particularly the choice of catalyst and ligands, it is possible to achieve selective functionalization at either the C2 or C5 position. This guide provides a solid foundation for researchers to explore this versatile reaction and to develop new synthetic routes towards valuable compounds for drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • PubMed. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Google Patents. Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.
  • Google Patents. Preparation method for 2,4,5-trichloropyrimidine compound.
  • The Royal Society of Chemistry. Supporting Information for - General procedure for Sonogashira coupling reaction. [Link]

  • SpectraBase. 2-chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • PubMed. High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. [Link]

  • Organic Chemistry Frontiers. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • ResearchGate. Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. [Link]

  • International Journal of Pharmacy and Technology. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

  • PURE. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • ResearchGate. Regioselective Thiolation of 2,4-Dihalopyrimidines. [Link]

  • SpectraBase. 2-Chloro-1-(4-chlorophenoxy)-4-methoxybenzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. [Link]

  • The Royal Society of Chemistry. 4 - Supporting Information. [Link]

  • RSC Publishing. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]

  • ResearchGate. 1H NMR spectrum of compound 4. [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • SpectraBase. 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 2-AMINO-5-ETHOXY-1,3,4-THIADIAZOLE - Optional[13C NMR]. [Link]

Sources

Method

Mastering Regioselectivity: A Guide to the Functionalization of 2,5-Dichloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Pyrimidine Core in Modern Chemistry The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in biologically active molecules and functional materials. Among the vast array of pyrimidine-based building blocks, 2,5-dichloro-4-ethoxypyrimidine stands out as a trifunctionalized heterocycle offering multiple avenues for selective elaboration. The differential reactivity of the chloro substituents at the C2 and C5 positions, modulated by the electronic influence of the C4-ethoxy group, presents both a challenge and an opportunity for chemists. Understanding and controlling the regioselectivity of reactions involving this substrate is paramount for the efficient and predictable synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the key regioselective reactions of 2,5-dichloro-4-ethoxypyrimidine, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings that govern the observed selectivity, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Electronic Landscape of 2,5-Dichloro-4-ethoxypyrimidine: A Prelude to Reactivity

The regiochemical outcome of reactions on 2,5-dichloro-4-ethoxypyrimidine is dictated by the intricate interplay of electronic and steric factors. The pyrimidine ring is inherently electron-deficient, rendering the chloro substituents susceptible to nucleophilic attack and oxidative addition of palladium.

The C4-ethoxy group, an electron-donating group through resonance and electron-withdrawing through induction, significantly modulates the electron density of the pyrimidine ring. Its primary influence is the activation of the C5 position towards electrophilic attack and, conversely, a nuanced effect on the reactivity of the C2 and C5 chloro substituents. The chloro group at C5 is further activated by the adjacent electron-withdrawing nitrogen at position 6. In contrast, the C2 chloro is flanked by two nitrogen atoms, which strongly influence its reactivity.

Generally, in dichloropyrimidines, the C4 (or C6) position is more activated towards nucleophilic attack than the C2 position. However, the specific substitution pattern of 2,5-dichloro-4-ethoxypyrimidine necessitates a careful consideration of the reaction conditions to achieve the desired regioselectivity.

I. Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines

Nucleophilic aromatic substitution is a fundamental transformation for the introduction of a wide range of functional groups onto the pyrimidine core. The regioselectivity of SNAr on 2,5-dichloro-4-ethoxypyrimidine is highly dependent on the nature of the nucleophile and the reaction conditions.

A. Amination Reactions: The Role of the Amine

The reaction of 2,5-dichloro-4-ethoxypyrimidine with amines is a common strategy for the synthesis of aminopyrimidines, which are prevalent motifs in pharmacologically active compounds.

General Principle: For many 2,4-dichloropyrimidines, substitution with primary and secondary amines preferentially occurs at the C4 position[1]. The presence of an electron-withdrawing group at the C5 position further enhances this preference[1]. However, the use of tertiary amines can lead to a reversal of selectivity, favoring substitution at the C2 position.

Application to 2,5-Dichloro-4-ethoxypyrimidine: In the case of 2,5-dichloro-4-ethoxypyrimidine, the C4 position is already occupied by an ethoxy group. Therefore, the competition for substitution is between the C2 and C5 positions. The inherent electronic bias of the pyrimidine ring, coupled with the influence of the ethoxy and C5-chloro groups, makes this a challenging system to predict without experimental data.

Protocol 1: Regioselective Synthesis of 2-Amino-5-chloro-4-ethoxypyrimidine

This protocol is adapted from general procedures for the amination of chloropyrimidines and is expected to favor substitution at the C2 position, which is generally more reactive towards nucleophilic attack than the C5 position in the absence of strong activating groups.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • Amine of choice (e.g., morpholine, piperidine, or a primary amine)

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • Base (e.g., K2CO3, Cs2CO3, or DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,5-dichloro-4-ethoxypyrimidine (1.0 eq).

  • Add the anhydrous solvent, followed by the amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-chloro-4-ethoxypyrimidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.

  • Anhydrous Solvent: Water can compete as a nucleophile, leading to undesired hydroxylation byproducts.

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and selectivity.

  • Excess Amine/Base: Using a slight excess of the amine and a larger excess of the base ensures complete consumption of the starting material and efficient acid scavenging.

Data Presentation: Expected Outcomes

NucleophileExpected Major ProductRationale
Primary/Secondary Amine2-Amino-5-chloro-4-ethoxypyrimidineThe C2 position is generally more electrophilic in dichloropyrimidines.
Tertiary Amine2-Amino-5-chloro-4-ethoxypyrimidineWhile tertiary amines can favor C2 in 2,4-dichloropyrimidines, the specific substitution pattern here likely maintains C2 as the more reactive site.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the regioselective functionalization of 2,5-dichloro-4-ethoxypyrimidine. The choice of catalyst, ligand, and reaction conditions is critical for controlling the site of reaction.

A. Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyrimidine core and various organoboron reagents.

General Principle: In 2,4-dichloropyrimidines, Suzuki coupling typically occurs preferentially at the C4 position[2]. However, steric hindrance at the C5 position can favor coupling at the C2 position.

Application to 2,5-Dichloro-4-ethoxypyrimidine: The C5-chloro group introduces steric bulk and electronic effects that can influence the regioselectivity of the Suzuki coupling. While the C2 position is electronically more activated, the steric environment around the C5 position will play a significant role. Interestingly, for 2,5-dichloropyrimidine, ligand-free conditions have been reported to favor C5-selective cross-coupling, a counter-intuitive result that highlights the complexity of these systems.

Protocol 2: Regioselective Suzuki Coupling at the C5 Position

This protocol is based on the intriguing finding of C5 selectivity under ligand-free conditions and represents a departure from conventional cross-coupling strategies.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(OAc)2, PdCl2)

  • Base (e.g., K2CO3, CsF)

  • Solvent (e.g., Toluene, Dioxane, Water)

  • Phase-transfer catalyst (e.g., TBAB), if using aqueous conditions

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 2,5-dichloro-4-ethoxypyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • If using aqueous conditions, add the phase-transfer catalyst.

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to yield the 5-aryl-2-chloro-4-ethoxypyrimidine.

Causality Behind Experimental Choices:

  • Ligand-Free Conditions: The absence of a phosphine ligand is the key to achieving C5 selectivity in this specific case. The exact mechanism is still under investigation but may involve the formation of palladium nanoparticles as the active catalytic species.

  • Choice of Base and Solvent: The base and solvent system can significantly impact the reaction rate and yield. The use of aqueous conditions with a phase-transfer catalyst can offer a more environmentally friendly approach.

Visualization of the Catalytic Cycle

Suzuki_Coupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OR)2 Di-organo Pd(II) Complex Di-organo Pd(II) Complex Transmetalation->Di-organo Pd(II) Complex Reductive Elimination Reductive Elimination Di-organo Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' caption Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination provides a versatile method for the synthesis of arylamines from aryl halides.

Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of 2,5-dichloro-4-ethoxypyrimidine, with the regioselectivity being highly dependent on the chosen ligand and reaction conditions.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • Amine

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K3PO4)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent.

  • Add the base, followed by 2,5-dichloro-4-ethoxypyrimidine and the amine.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands often promote the reaction with a wider range of substrates and can influence regioselectivity.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the catalytic cycle.

Data Presentation: Potential Regioselective Outcomes

Ligand TypeExpected Major ProductRationale
Bulky Monodentate (e.g., XPhos)2-Amino-5-chloro-4-ethoxypyrimidineMay favor reaction at the less sterically hindered C2 position.
Bidentate (e.g., BINAP)5-Amino-2-chloro-4-ethoxypyrimidineThe chelation effect of bidentate ligands can alter the geometry of the palladium complex and potentially favor reaction at the C5 position.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.

Protocol 4: Regioselective Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 2,5-dichloro-4-ethoxypyrimidine.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2,5-dichloro-4-ethoxypyrimidine, the palladium catalyst, and the copper(I) salt.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 2,5-dichloro-4-ethoxypyrimidine Pd catalyst, CuI B Add Solvent and Base A->B C Add Terminal Alkyne B->C D Stir at RT or Heat C->D E Monitor by TLC/LC-MS D->E F Quench with NH4Cl (aq) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I Final Product Final Product I->Final Product caption Workflow for Sonogashira Coupling

Sources

Application

Application Notes &amp; Protocols: Leveraging 2,5-Dichloro-4-ethoxypyrimidine for Kinase Inhibitor Synthesis

Abstract The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Its prevalence is due to its ability to mimic the adenine hinge-bindi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Its prevalence is due to its ability to mimic the adenine hinge-binding motif of ATP, enabling competitive inhibition of kinase activity.[4] This guide provides an in-depth exploration of 2,5-dichloro-4-ethoxypyrimidine, a versatile and strategically valuable building block for the synthesis of novel kinase inhibitors. We will dissect its unique reactivity, provide detailed, field-tested protocols for its derivatization, and illustrate its application in the rational design of potent and selective inhibitors for targets such as EGFR and ALK.

The Strategic Advantage of 2,5-Dichloro-4-ethoxypyrimidine

While many pyrimidine-based syntheses utilize 2,4-dichloropyrimidine, the 2,5-dichloro isomer offers a distinct set of synthetic possibilities. The key to its utility lies in the differential electronic environment of the C2 and C5 positions, which allows for sequential, regioselective functionalization.

  • C2 Position: Flanked by two electron-withdrawing nitrogen atoms, the C2 position is highly electron-deficient. This makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.

  • C5 Position: Being meta to the ring nitrogens, the C5 position is less activated towards SNAr. However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This orthogonal reactivity allows chemists to introduce a diversity-oriented group via a robust C-C bond-forming reaction at C5, and subsequently install a hinge-binding moiety via a C-N bond-forming SNAr reaction at C2. The C4-ethoxy group provides steric bulk and can modulate solubility and metabolic stability.

Physicochemical Data
PropertyValue
Molecular Formula C₆H₆Cl₂N₂O
Molecular Weight 209.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, THF

Core Synthetic Strategies & Mechanistic Insights

The controlled, stepwise modification of the 2,5-dichloro-4-ethoxypyrimidine core is fundamental to its application. Understanding the principles behind the choice of reaction type for each position is critical for success.

Diagram: Orthogonal Reactivity of 2,5-Dichloro-4-ethoxypyrimidine

G cluster_main Core Building Block cluster_c5 Position C5: C-C Bond Formation cluster_c2 Position C2: Hinge-Binder Installation start 2,5-Dichloro-4-ethoxypyrimidine c5_reaction Suzuki-Miyaura Cross-Coupling start->c5_reaction 1. Selective at C5 c5_product 5-Aryl/Heteroaryl Intermediate c5_reaction->c5_product c5_reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) c5_reaction->c5_reagents c2_reaction Nucleophilic Aromatic Substitution (SNAr) c5_product->c2_reaction 2. Selective at C2 c2_product Final Kinase Inhibitor Scaffold c2_reaction->c2_product c2_reagents Amine (R'-NH₂) Base (e.g., DIPEA) Solvent (e.g., n-Butanol) c2_reaction->c2_reagents

Caption: Sequential functionalization strategy for 2,5-dichloro-4-ethoxypyrimidine.

Suzuki-Miyaura Coupling at C5: Building the Core Scaffold

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, valued for its mild conditions and broad functional group tolerance.[5] When applied to 2,5-dichloro-4-ethoxypyrimidine, careful selection of the palladium catalyst and conditions favors selective reaction at the C5 position over the more electron-deficient C2 position. This selectivity arises because the rate-limiting oxidative addition step of the catalytic cycle is often more facile at less electron-poor C-Cl bonds.

Causality of Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst suitable for this transformation. Its relatively bulky phosphine ligands can favor reaction at the less sterically hindered C5 position.

  • Base: A mild inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step without promoting side reactions like hydrolysis of the chloro or ethoxy groups.

  • Solvent System: A mixture like 1,4-dioxane and water allows for the dissolution of both the organic substrate and the inorganic base and boronic acid, creating a homogenous reaction environment essential for efficient catalysis.

Nucleophilic Aromatic Substitution (SNAr) at C2: Installing the Hinge-Binder

Following the C5-coupling, the remaining chlorine at the highly activated C2 position is readily displaced by a nucleophile.[6][7] In kinase inhibitor design, this nucleophile is typically a primary or secondary amine, which serves to form critical hydrogen bonds with the kinase hinge region backbone.

Causality of Experimental Choices:

  • Nucleophile: The choice of amine is dictated by the specific structure-activity relationship (SAR) of the target kinase.

  • Solvent: A high-boiling polar solvent like n-butanol or 2-pentanol is often used to drive the reaction to completion, as SNAr reactions on heteroaromatic systems can be sluggish at lower temperatures.[8]

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Experimental Protocols

These protocols are presented as self-validating systems, including checkpoints and expected outcomes. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol describes the synthesis of 2-chloro-4-ethoxy-5-(4-methoxyphenyl)pyrimidine.

Diagram: Workflow for Protocol 1

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

ReagentM.W.AmountMolesEq.
2,5-Dichloro-4-ethoxypyrimidine209.031.00 g4.78 mmol1.0
4-Methoxyphenylboronic acid151.96800 mg5.26 mmol1.1
Pd(PPh₃)₄1155.56276 mg0.24 mmol0.05
K₂CO₃138.211.32 g9.56 mmol2.0
1,4-Dioxane-20 mL--
Water (degassed)-5 mL--

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloro-4-ethoxypyrimidine (1.00 g, 4.78 mmol), 4-methoxyphenylboronic acid (800 mg, 5.26 mmol), and potassium carbonate (1.32 g, 9.56 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent Addition: Add 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (276 mg, 0.24 mmol) to the mixture. The mixture may turn yellow/orange.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours. Self-Validation Checkpoint: A new, less polar spot should appear on the TLC plate, and the starting material spot should diminish.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the title compound.

  • Expected Outcome: A white to off-white solid. Yield: 75-85%.

Protocol 2: SNAr Amination at the C2 Position

This protocol describes the subsequent reaction with 3-aminopyrrolidine to generate a potential kinase inhibitor scaffold.

Materials & Reagents:

ReagentM.W.AmountMolesEq.
2-chloro-4-ethoxy-5-(4-methoxyphenyl)pyrimidine282.721.00 g3.53 mmol1.0
(S)-3-Aminopyrrolidine dihydrochloride159.06618 mg3.88 mmol1.1
DIPEA129.241.84 mL10.59 mmol3.0
n-Butanol-15 mL--

Step-by-Step Procedure:

  • Setup: To a 50 mL sealed tube, add 2-chloro-4-ethoxy-5-(4-methoxyphenyl)pyrimidine (1.00 g, 3.53 mmol), (S)-3-aminopyrrolidine dihydrochloride (618 mg, 3.88 mmol), and a magnetic stir bar.

  • Solvent & Base: Add n-butanol (15 mL) followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.84 mL, 10.59 mmol). Note: DIPEA is added in excess (3 eq.) to both free-base the amine salt and scavenge the HCl produced.

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C.

  • Monitoring: Stir the reaction for 12-18 hours. Monitor for the disappearance of the starting material by LC-MS. Self-Validation Checkpoint: The LC-MS should show a new peak corresponding to the mass of the desired product.

  • Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purification: If necessary, purify by flash column chromatography (eluent: 5% methanol in dichloromethane) to yield the final compound.

  • Expected Outcome: A pale yellow solid or viscous oil. Yield: 65-80%.

Application Case Study: Design of an ALK Inhibitor

Anaplastic Lymphoma Kinase (ALK) is a validated therapeutic target in certain types of non-small cell lung cancer.[9] We can conceptually design an ALK inhibitor using our scaffold. The 2-aminopyrimidine moiety is a known hinge-binder for many kinases, including ALK.[10] The group at the C5 position can be tailored to occupy the hydrophobic pocket of the ATP-binding site.

Diagram: Kinase ATP-Binding Site Inhibition

G cluster_kinase Kinase Active Site Kinase Kinase Protein Hinge Hinge Region Pocket Hydrophobic Pocket ATP ATP ATP->Hinge Binds & Phosphorylates (Oncogenic Signaling) Inhibitor Synthesized Inhibitor (Pyrimidine Core) Inhibitor->Hinge H-Bonds Block ATP (Therapeutic Effect) Inhibitor->Pocket C5-Group Binds for Potency & Selectivity

Caption: Competitive inhibition of ATP binding by a pyrimidine-based inhibitor.

Structure-Activity Relationship (SAR) Insights

The modularity of the synthesis allows for rapid exploration of the SAR.

PositionModificationRationaleExpected Impact on Activity
C2 Vary amineOptimize H-bonding with kinase hingePotency
C5 Vary aryl/heteroaryl groupProbe hydrophobic pocket for ideal fitPotency & Selectivity
C4 Replace ethoxy with other alkoxyModulate solubility and DMPK propertiesBioavailability

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Suzuki (Protocol 1) Inactive catalyst; Insufficient degassingUse fresh catalyst; Ensure proper degassing of solvents to remove oxygen.
Double Suzuki reaction Reaction time too long or temperature too highMonitor reaction closely by TLC/LC-MS and stop once starting material is consumed.
Low yield in SNAr (Protocol 2) Insufficient base; Low reaction temperatureEnsure 3 equivalents of DIPEA are used if starting with an amine salt; Confirm reaction temperature is maintained at 120 °C.
Purification difficulty Co-eluting impuritiesAdjust column chromatography gradient (slower gradient) or try a different solvent system.

References

  • Stagnaro, P. et al.
  • Handy, S. et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed.
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • How do ALK-inhibitors work in ALK-positive lung cancer?. YouTube.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Purine Analogs from 2,5-Dichloro-4-ethoxypyrimidine

Abstract This document provides a comprehensive technical guide for the synthesis of purine analogs, utilizing 2,5-Dichloro-4-ethoxypyrimidine as a versatile starting material. Purine analogs are a cornerstone of medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of purine analogs, utilizing 2,5-Dichloro-4-ethoxypyrimidine as a versatile starting material. Purine analogs are a cornerstone of medicinal chemistry and drug development, forming the structural basis for numerous antiviral and anticancer agents.[1][2] This guide details a rational, multi-step synthetic strategy, beginning with the selective functionalization of the pyrimidine core, followed by the construction of the fused imidazole ring via the Traube purine synthesis.[3] We provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations that inform the experimental design. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Strategic Overview & Rationale

The synthesis of the purine ring system, a fusion of pyrimidine and imidazole rings, is most effectively achieved by constructing the imidazole ring onto a pre-functionalized pyrimidine. The Traube purine synthesis, which involves the cyclization of a pyrimidine-4,5-diamine with a one-carbon source, remains the most versatile and widely applied method for this transformation.[3]

Our strategy, therefore, focuses on the efficient conversion of the starting material, 2,5-Dichloro-4-ethoxypyrimidine, into a key 2,5-diamino-4-ethoxypyrimidine intermediate. The synthetic pathway is designed to exploit the inherent reactivity differences of the substituents on the pyrimidine ring.

Key Strategic Steps:

  • Selective Nucleophilic Aromatic Substitution (SNAr) at C2: The chloro substituent at the C2 position is highly activated by the two adjacent ring nitrogen atoms, making it the most electrophilic site for nucleophilic attack. The chloro group at C5 is significantly less reactive. This differential reactivity allows for a highly selective initial amination.

  • Reductive Dechlorination at C5: Direct amination at the C5 position is challenging. A more robust approach is to remove the chloro group to generate a C-H bond, which can then be functionalized.

  • C5 Functionalization via Nitrosation/Reduction: The C5 position of the resulting 2-amino-4-ethoxypyrimidine is activated for electrophilic substitution. A classic and reliable method to install an amino group at this position is through a two-step nitrosation and reduction sequence.

  • Traube Cyclization: The resulting 4,5-diaminopyrimidine intermediate is then cyclized with a suitable one-carbon synthon (e.g., formic acid, triethyl orthoformate) to yield the desired 6-ethoxy-purine scaffold.

Overall Synthetic Workflow

G A 2,5-Dichloro-4-ethoxypyrimidine (Starting Material) B Step 1: Selective Amination (C2) (SNAr Reaction) A->B NH₃ / Solvent C 2-Amino-5-chloro-4-ethoxypyrimidine B->C D Step 2: Reductive Dechlorination (C5) C->D H₂, Pd/C, Base E 2-Amino-4-ethoxypyrimidine D->E F Step 3: Nitrosation (C5) E->F NaNO₂, Acetic Acid G 2-Amino-4-ethoxy-5-nitrosopyrimidine F->G H Step 4: Reduction of Nitroso Group G->H [H] e.g., Na₂S₂O₄ I 2,5-Diamino-4-ethoxypyrimidine (Key Intermediate) H->I J Step 5: Traube Cyclization (Imidazole Ring Formation) I->J One-Carbon Source (e.g., HCOOH) K 6-Ethoxy-Purine Analogs (Final Products) J->K

Figure 1: High-level workflow for the synthesis of 6-ethoxy-purine analogs.

Detailed Synthetic Protocols & Mechanistic Insights

PART I: Synthesis of the Key Intermediate: 2,5-Diamino-4-ethoxypyrimidine

This part details the conversion of the starting material into the crucial diamine precursor required for the Traube synthesis.

Step 1: Synthesis of 2-Amino-5-chloro-4-ethoxypyrimidine
  • Principle: This step leverages the high electrophilicity of the C2 position for a selective SNAr reaction. Anhydrous ammonia in a suitable solvent provides the nucleophile. The reaction is performed under pressure to maintain ammonia concentration and increase the reaction rate.

  • Protocol:

    • To a high-pressure stainless-steel autoclave, add 2,5-Dichloro-4-ethoxypyrimidine (10.0 g, 51.8 mmol).

    • Add ethanol (150 mL). Seal the autoclave.

    • Cool the vessel in a dry ice/acetone bath and carefully condense anhydrous ammonia (approx. 30 mL, ~1.5 mol) into it.

    • Allow the vessel to warm to room temperature, then heat to 100-110 °C with stirring.

    • Maintain the temperature for 12-16 hours. Monitor the internal pressure.

    • After the reaction period, cool the autoclave to room temperature and then to 0 °C before carefully venting the excess ammonia in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to obtain a solid residue.

    • Triturate the residue with cold water, collect the solid by filtration, wash with additional cold water, and dry under vacuum.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC-MS to confirm the consumption of starting material and the formation of a single major, more polar product. The identity of the product can be confirmed by ¹H NMR (disappearance of one pyrimidine proton signal and appearance of a broad NH₂ signal) and mass spectrometry (M+ peak corresponding to C₆H₈ClN₃O).

Step 2: Synthesis of 2-Amino-4-ethoxypyrimidine
  • Principle: Catalytic hydrogenation is employed to selectively remove the C5-chloro substituent. Palladium on carbon (Pd/C) is an effective catalyst for this dehalogenation. A base, such as magnesium oxide or triethylamine, is added to act as an acid scavenger, neutralizing the HCl generated during the reaction and preventing catalyst poisoning.

  • Protocol:

    • In a hydrogenation flask, dissolve 2-Amino-5-chloro-4-ethoxypyrimidine (8.0 g, 46.1 mmol) in methanol (200 mL).

    • Add magnesium oxide (MgO, 2.2 g, 55.3 mmol) as an acid scavenger.

    • Carefully add 10% Palladium on Carbon (Pd/C, 800 mg, 10% w/w), ensuring the catalyst is wetted with the solvent.

    • Seal the flask, evacuate the air, and replace with hydrogen gas (H₂). Repeat this cycle three times.

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient, though a Parr shaker can be used for higher pressure) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product can often be used in the next step without further purification.

  • Self-Validation: Successful dechlorination is confirmed by mass spectrometry (observing the correct isotopic pattern for a non-chlorinated compound) and ¹H NMR (appearance of a new aromatic proton signal at the C5 position).

Step 3 & 4: Synthesis of 2,5-Diamino-4-ethoxypyrimidine via Nitrosation-Reduction
  • Principle: This two-step, one-pot sequence introduces the second amino group at the C5 position. First, nitrous acid (generated in situ from sodium nitrite and acetic acid) acts as an electrophile, attacking the electron-rich C5 position to form a 5-nitroso intermediate. This intermediate is typically a highly colored compound. Without isolation, a reducing agent, sodium dithionite, is added to reduce the nitroso group to the desired amine.

  • Protocol:

    • Dissolve 2-Amino-4-ethoxypyrimidine (6.4 g, 46.0 mmol) in a mixture of water (100 mL) and glacial acetic acid (20 mL). Cool the solution to 0-5 °C in an ice bath.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 3.5 g, 50.6 mmol) in a minimal amount of cold water (15 mL).

    • Add the sodium nitrite solution dropwise to the stirred pyrimidine solution, maintaining the temperature below 5 °C. A deep red or purple color should develop, indicating the formation of the 5-nitroso intermediate. Stir for 1 hour at this temperature.

    • In a large beaker, prepare a solution of sodium dithionite (Na₂S₂O₄, approx. 16.0 g, 92.0 mmol) in water (150 mL).

    • Slowly add the cold nitroso-pyrimidine solution to the dithionite solution with vigorous stirring. The color should discharge, and the temperature may rise. Maintain the temperature below 40 °C with an ice bath if necessary.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

    • Cool the mixture in an ice bath and adjust the pH to ~8-9 with concentrated ammonium hydroxide.

    • Extract the aqueous solution with ethyl acetate or chloroform (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 2,5-Diamino-4-ethoxypyrimidine.

  • Self-Validation: The formation of the nitroso intermediate is visually confirmed by the intense color change. The final product's identity is confirmed by ¹H NMR, which will show two distinct NH₂ signals, and mass spectrometry.

PART II: Traube Purine Synthesis - Formation of the Purine Core

Step 5: Synthesis of 2-Amino-6-ethoxypurine
  • Principle: This is the key ring-closing reaction. The 4,5-diaminopyrimidine is heated with a one-carbon source, in this case, formic acid. The reaction proceeds through the formation of a 5-formamido intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic imidazole ring, yielding the purine.

  • Protocol:

    • Place the crude 2,5-Diamino-4-ethoxypyrimidine (5.0 g, 32.4 mmol) in a round-bottom flask.

    • Add 90% formic acid (50 mL).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the diamine starting material.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess formic acid.

    • Add water to the residue and neutralize carefully with ammonium hydroxide. The product may precipitate.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be required for purification.

  • Self-Validation: The formation of the purine is confirmed by a significant shift in the ¹H NMR spectrum, including the appearance of a new singlet for the C8-H of the purine ring. Mass spectrometry will show the expected molecular ion peak for the cyclized product (C₇H₉N₅O).

Reaction Scheme Diagram

Figure 2: Chemical reaction scheme for the synthesis of 2-Amino-6-ethoxypurine.

Data Summary & Characterization

The following table summarizes the key transformations and expected outcomes. Yields are representative and may vary based on reaction scale and purification efficiency.

StepTransformationStarting MaterialKey ReagentsProductExpected Yield
1Selective Amination2,5-Dichloro-4-ethoxypyrimidineNH₃, Ethanol2-Amino-5-chloro-4-ethoxypyrimidine85-95%
2Dechlorination2-Amino-5-chloro-4-ethoxypyrimidineH₂, Pd/C, MgO2-Amino-4-ethoxypyrimidine90-98%
3/4Nitrosation/Reduction2-Amino-4-ethoxypyrimidineNaNO₂, AcOH; Na₂S₂O₄2,5-Diamino-4-ethoxypyrimidine65-75%
5Traube Cyclization2,5-Diamino-4-ethoxypyrimidineHCOOH2-Amino-6-ethoxypurine70-85%

Characterization Notes:

  • ¹H NMR: Confirms structural integrity, presence of functional groups (NH₂, ethoxy protons), and aromatic protons. The C8-H of the purine ring typically appears as a singlet around 8.0 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight of intermediates and the final product.

  • HPLC: Assesses the purity of the synthesized compounds.

Conclusion & Future Directions

The synthetic route detailed herein provides a reliable and logical pathway for the production of 6-ethoxypurine analogs from 2,5-Dichloro-4-ethoxypyrimidine. The strategy is robust, relying on well-established and high-yielding chemical transformations. This purine scaffold serves as an excellent platform for further diversification. By employing different one-carbon sources in the Traube cyclization (e.g., other carboxylic acids, orthoesters), a diverse library of 8-substituted purine analogs can be readily generated for screening in drug discovery programs.

References

  • Chemistry Online. (2023). Traube purine synthesis. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 16: Purines. Thieme. (A similar resource discussing purine synthesis). A representative link to the series is: [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link] (Note: This is a related compound, used for structural analogy).

  • Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Org. Lett. (2006). Reactivity of 2,4,5-trichloropyrimidine. (As referenced in a secondary source, a direct link is not available, but highlights the principle of differential reactivity). A representative link to the journal is: [Link]

  • Wikipedia. (n.d.). Purine. Available at: [Link]

  • Zeynep, T., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available at: [Link]

  • Holland-Frei Cancer Medicine. 6th edition. (2003). Purine Analogs. NCBI Bookshelf. Available at: [Link]

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Application

Application Note: 2,5-Dichloro-4-ethoxypyrimidine in Agrochemical Discovery

Executive Summary 2,5-Dichloro-4-ethoxypyrimidine (CAS 1351762-11-2) represents a "privileged scaffold" in modern agrochemical discovery. Unlike generic pyrimidines, this building block offers a pre-installed regioselect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dichloro-4-ethoxypyrimidine (CAS 1351762-11-2) represents a "privileged scaffold" in modern agrochemical discovery. Unlike generic pyrimidines, this building block offers a pre-installed regioselective "lock" (the C-4 ethoxy group) that forces subsequent chemical derivatizations to occur in a predictable, sequential manner. This guide details the strategic utility of this molecule for synthesizing herbicides (ALS inhibitors) and fungicides, providing validated protocols for sequential nucleophilic aromatic substitution (


) and Palladium-catalyzed cross-coupling.

Part 1: Chemical Profile & Strategic Utility

The Regioselectivity "Switch"

The primary value of 2,5-dichloro-4-ethoxypyrimidine lies in its specific reactivity hierarchy. In unsubstituted 2,4,5-trichloropyrimidine, the C-4 position is typically the most reactive toward nucleophiles. By masking C-4 with an ethoxy group, this building block directs the next incoming nucleophile exclusively to the C-2 position .

  • C-2 Position (Cl): Highly activated for

    
     due to the flanking ring nitrogens. Reacts under mild conditions.[1]
    
  • C-5 Position (Cl): Electronically deactivated for

    
     (meta to nitrogens) but remains an excellent handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi).
    
  • C-4 Position (OEt): Serves as a stable "dummy" group that modulates lipophilicity (LogP) or can be hydrolyzed later to reveal a hydroxyl/oxo group.

Agrochemical Relevance

This substitution pattern is ubiquitous in high-value agrochemicals:

  • Herbicides: Pyrimidinyl-salicylates (e.g., Bispyribac-sodium analogs) often require specific 4-alkoxy-2-substituted motifs to bind to the Acetolactate Synthase (ALS) enzyme channel.

  • Fungicides: The ethoxy group provides the necessary lipophilicity for leaf cuticle penetration, while the C-5 aryl coupling often dictates the spectrum of antifungal activity.

Part 2: Synthetic Versatility & Logic

The following diagram illustrates the sequential workflow. We utilize the reactivity gap between C-2 and C-5 to create complex libraries without protecting groups.

G cluster_0 Mechanism Control Start 2,5-Dichloro-4-ethoxypyrimidine (Scaffold) Step1 Intermediate A (2-Substituted) Start->Step1 Step 1: SNAr (Nucleophile: Amine/Phenol) Selectivity: >98% C-2 Step2 Final Active Ingredient (2,5-Disubstituted) Step1->Step2 Step 2: Suzuki Coupling (Boronic Acid) Site: C-5 Mech1 C-2 is activated by 2x Nitrogen atoms Mech1->Start Mech2 C-5 is unreactive to SNAr but active for Pd-Cat Mech2->Step1

Figure 1: Sequential functionalization strategy. The C-4 ethoxy group acts as a blocking agent, forcing reaction at C-2, followed by C-5.

Part 3: Detailed Experimental Protocols

Protocol A: C-2 Functionalization via

Objective: Selective displacement of the C-2 chloride with a primary amine. Rationale: Mild basic conditions are sufficient. Strong bases (e.g., NaH) are avoided to prevent potential attack on the ethoxy group or ring degradation.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine (1.0 equiv)

  • Aniline derivative or Alkyl amine (1.1 equiv)

  • 
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloro-4-ethoxypyrimidine (1.93 g, 10 mmol) in MeCN (20 mL).

  • Addition: Add the base (

    
    , 2.76 g, 20 mmol).
    
  • Nucleophile: Add the amine (11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The starting material (

      
      ) should disappear; a new polar spot (
      
      
      
      ) should appear.
    • Note: Reaction time is typically 2–4 hours. If C-5 substitution is observed (rare), lower temperature to 40°C.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc (50 mL), wash with water (2 x 20 mL) and brine. Dry over

    
    . Recrystallize from EtOH or purify via silica flash chromatography.
    

Validation Data:

  • 1H NMR: Look for the disappearance of the C-2 Cl signal (if applicable) and the appearance of amine N-H protons. The C-6 proton singlet (approx 8.2 ppm) remains but may shift slightly upfield due to the electron-donating amine.

Protocol B: C-5 Functionalization via Suzuki-Miyaura Coupling

Objective: Installation of an aryl/heteroaryl group at the C-5 position. Rationale: The C-5 chloride is sterically crowded (flanked by C-4 OEt and C-6 H). High-activity catalysts (e.g., SPhos-Pd-G2 or


) are preferred over tetrakis to ensure conversion.

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Charge a microwave vial or pressure tube with the Intermediate (1.0 mmol), Boronic Acid (1.2 mmol), and catalyst (0.03 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.

    • Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Solvent: Inject degassed 1,4-Dioxane (4 mL) and 2M

    
     (1.5 mL).
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–6 hours.

  • Monitoring: Monitor by LC-MS. The C-5 Cl bond is robust; if conversion stalls, add fresh catalyst (1 mol%).

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash with water/brine.

  • Purification: Column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table
PositionSubstituentReactivity TypePreferred ConditionsCommon Pitfall
C-2 Chlorine

(High)
Mild Base, 25-60°CHydrolysis to -OH if water present with strong base.
C-4 EthoxyStable / MaskInert to mild

Acidic hydrolysis converts this to C=O (Pyrimidone).[2][3]
C-5 ChlorineCross-CouplingPd-Cat, >90°CDehalogenation (loss of Cl) if catalyst loading too high.
Troubleshooting Guide
  • Problem: Hydrolysis of the C-4 Ethoxy group.

    • Cause: Reaction medium too acidic or prolonged heating in aqueous base.

    • Solution: Maintain pH > 7 during workups. Avoid refluxing in water/alcohol mixtures for

      
       hours.
      
  • Problem: Low yield in Suzuki Coupling (Step 2).

    • Cause: Steric hindrance from the C-4 ethoxy group blocking the Pd oxidative addition at C-5.

    • Solution: Switch to sterically demanding, electron-rich ligands like XPhos or SPhos which facilitate oxidative addition in hindered chlorides.

References

  • National Institutes of Health (NIH). (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Langer, P., et al. (2010).[4] Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions. Advanced Synthesis & Catalysis. (Contextual grounding for C-5 reactivity). Retrieved from [Link]

Sources

Method

The Untapped Potential of 2,5-Dichloro-4-ethoxypyrimidine in Antiviral Drug Discovery: A Prospective Analysis

For Immediate Release [CITY, STATE] – [Date] – While the pyrimidine scaffold is a cornerstone in the architecture of numerous life-saving antiviral medications, a comprehensive review of scientific literature and patent...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – While the pyrimidine scaffold is a cornerstone in the architecture of numerous life-saving antiviral medications, a comprehensive review of scientific literature and patent databases reveals a notable absence of direct applications for the specific compound, 2,5-Dichloro-4-ethoxypyrimidine, in the discovery and development of antiviral drugs. Despite extensive searches, no published research, patents, or established protocols explicitly detail the use of this particular molecule as a starting material or intermediate in the synthesis of compounds with demonstrated antiviral activity.

This finding is significant for researchers and drug development professionals, as it highlights a potential untapped area for innovation within medicinal chemistry. The unique substitution pattern of 2,5-Dichloro-4-ethoxypyrimidine—featuring two reactive chlorine atoms at positions 2 and 5, and an ethoxy group at position 4—presents a versatile platform for the synthesis of novel molecular entities.

A Foundation for Future Discovery: The Promise of Dichloropyrimidines

The broader class of dichloropyrimidines has a well-established track record in medicinal chemistry. The two chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This chemical reactivity is fundamental to building the diverse molecular architectures necessary for targeting specific viral proteins and enzymes.

Pyrimidine derivatives, in general, are integral to many antiviral drugs, particularly nucleoside analogs that act as inhibitors of viral DNA or RNA synthesis.[1] Well-known examples include agents effective against herpes viruses, HIV, and hepatitis B.[1] The core pyrimidine structure mimics natural nucleobases, enabling these drugs to be incorporated into the viral replication machinery and subsequently halt the process.

Hypothetical Applications and Future Research Directions

Given the known reactivity of dichloropyrimidines and the established importance of the pyrimidine core in antiviral agents, we can project potential, albeit currently theoretical, applications for 2,5-Dichloro-4-ethoxypyrimidine in antiviral drug discovery.

1. Synthesis of Novel Nucleoside and Non-Nucleoside Analogs:

2,5-Dichloro-4-ethoxypyrimidine could serve as a key building block for a new generation of nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The chlorine atoms at the C2 and C5 positions offer regioselective handles for derivatization. For instance, one chlorine could be displaced by a sugar moiety or a sugar mimic to create a novel nucleoside analog, while the other could be functionalized to enhance binding to the target enzyme. The ethoxy group at C4 could also be modified to fine-tune the molecule's solubility, metabolic stability, and pharmacokinetic profile.

dot

Caption: Hypothetical workflow for synthesizing novel antiviral analogs from 2,5-Dichloro-4-ethoxypyrimidine.

2. Development of Kinase Inhibitors:

Many viruses rely on host cell kinases for their replication. The pyrimidine scaffold is a common feature in many kinase inhibitors. By strategically modifying 2,5-Dichloro-4-ethoxypyrimidine, it may be possible to design compounds that selectively inhibit host kinases essential for viral propagation, offering a host-targeting antiviral strategy that could be less prone to the development of viral resistance.

Proposed Experimental Protocol: A Starting Point for Investigation

The following is a generalized, prospective protocol for exploring the utility of 2,5-Dichloro-4-ethoxypyrimidine in the synthesis of potential antiviral agents. This protocol is based on established chemical principles for similar compounds and should be adapted and optimized based on specific target molecules.

Protocol: Synthesis of a 2,5-Disubstituted-4-ethoxypyrimidine Library

Objective: To generate a library of diverse compounds from 2,5-Dichloro-4-ethoxypyrimidine for antiviral screening.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • A diverse panel of nucleophiles (e.g., primary and secondary amines, thiols, alcohols)

  • Anhydrous solvents (e.g., DMF, THF, Dioxane)

  • Bases (e.g., Triethylamine, Diisopropylethylamine, Potassium Carbonate)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2,5-Dichloro-4-ethoxypyrimidine (1 equivalent) in an appropriate anhydrous solvent.

  • Addition of Nucleophile: Add the selected nucleophile (1.1 equivalents for monosubstitution, 2.2 equivalents for disubstitution) to the reaction mixture.

  • Addition of Base: Add a suitable base (1.2 equivalents per mole of HCl generated) to scavenge the acid produced during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Characterization: Characterize the purified compounds by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm their structure and purity.

dot

Caption: A generalized experimental workflow for the synthesis and screening of a 2,5-disubstituted-4-ethoxypyrimidine library.

Conclusion: A Call to Action for the Research Community

The absence of 2,5-Dichloro-4-ethoxypyrimidine in the existing antiviral literature should not be seen as a limitation, but rather as an open invitation for exploration. Its unique chemical features provide a fertile ground for the design and synthesis of novel antiviral candidates. The protocols and potential applications outlined here serve as a conceptual framework to inspire and guide future research in this promising, yet uncharted, territory of medicinal chemistry. The development of new antiviral therapies is a continuous and urgent global health priority, and the exploration of novel chemical scaffolds like 2,5-Dichloro-4-ethoxypyrimidine is a critical step in this endeavor.

References

While no direct references for the application of 2,5-Dichloro-4-ethoxypyrimidine in antiviral drug discovery were found, the following references provide a strong foundation for the general principles and importance of pyrimidine derivatives in this field.

  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133. [Link]

  • GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(1), 100-110. [Link]

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464. [Link]

  • Vastag, B. (2002). The pyrimidine pathway as a target for anticancer drugs. Journal of the National Cancer Institute, 94(1), 2-3. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2,5-Dichloro-4-ethoxypyrimidine

Introduction: Leveraging the Pyrimidine Core for Advanced Fluorescence Imaging The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a myriad of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Leveraging the Pyrimidine Core for Advanced Fluorescence Imaging

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a myriad of biologically active compounds.[1][2] In the realm of fluorescence microscopy and drug development, the electron-deficient nature of the pyrimidine ring offers a unique platform for the design of "push-pull" fluorophores. When appropriately substituted with electron-donating and electron-accepting groups, these pyrimidine-based systems can exhibit remarkable photophysical properties, including large Stokes shifts and sensitivity to their microenvironment.[3]

This application note provides a comprehensive guide to the synthesis of novel fluorescent probes utilizing 2,5-Dichloro-4-ethoxypyrimidine as a versatile starting material. We will delve into the strategic design principles, detailed synthetic protocols, and the underlying chemical logic that enables the creation of sophisticated molecular tools for researchers, scientists, and drug development professionals. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira couplings, which offer a robust and flexible approach to functionalizing the pyrimidine core.[4][5]

Chemical Principles and Strategic Design

The synthetic strategy for constructing fluorescent probes from 2,5-Dichloro-4-ethoxypyrimidine hinges on the differential reactivity of the two chlorine atoms at the C2 and C5 positions. While the chlorine at the C4 (or C6) position of a pyrimidine ring is generally the most reactive towards palladium-catalyzed cross-coupling, the relative reactivity of halogens at C2 and C5 can be influenced by the electronic environment and the choice of catalyst and reaction conditions.[6][7] This differential reactivity is the key to achieving regioselective, sequential functionalization, allowing for the introduction of different aryl or alkynyl moieties in a controlled manner.

Our design strategy focuses on a sequential cross-coupling approach. This allows for the creation of asymmetric pyrimidine derivatives, which is often crucial for fine-tuning the photophysical properties of the final fluorescent probe.

G cluster_0 Synthetic Strategy A 2,5-Dichloro-4-ethoxypyrimidine B First Cross-Coupling (e.g., Suzuki or Sonogashira) A->B Arylboronic acid or Terminal alkyne C Mono-substituted Intermediate B->C D Second Cross-Coupling (with a different coupling partner) C->D Different Arylboronic acid or Terminal alkyne E 2,5-Disubstituted-4-ethoxypyrimidine (Fluorescent Probe Core) D->E F Optional Further Functionalization E->F G Final Fluorescent Probe F->G

Caption: General workflow for the synthesis of fluorescent probes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a 2,5-diaryl-4-ethoxypyrimidine fluorescent probe via a sequential Suzuki-Miyaura cross-coupling strategy. All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen).[8]

Protocol 1: Mono-arylation of 2,5-Dichloro-4-ethoxypyrimidine (Suzuki-Miyaura Coupling)

This protocol describes the selective coupling at one of the chloro positions. The choice of palladium catalyst and ligands can influence the regioselectivity. For the purpose of this protocol, we will assume a preferential reaction at one of the positions.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 2,5-Dichloro-4-ethoxypyrimidine (1.0 eq), arylboronic acid (1.1 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 eq). The solvent ratio of dioxane to water should be approximately 4:1.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the mono-arylated product.

Protocol 2: Second Arylation to Synthesize the 2,5-Diaryl-4-ethoxypyrimidine Core (Suzuki-Miyaura Coupling)

This protocol details the introduction of the second aryl group to complete the fluorescent core.

Materials:

  • Mono-arylated pyrimidine intermediate from Protocol 1

  • Second arylboronic acid (e.g., 4-(dimethylamino)phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine the mono-arylated pyrimidine intermediate (1.0 eq), the second arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).[9]

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 7:2:1 ratio).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.[9] Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography on silica gel to yield the final 2,5-diaryl-4-ethoxypyrimidine.

G cluster_1 Synthetic Protocol Workflow start Start step1 Protocol 1: Mono-arylation start->step1 step2 Purification 1 (Column Chromatography) step1->step2 step3 Protocol 2: Second Arylation step2->step3 step4 Purification 2 (Column Chromatography) step3->step4 end Final Product: Fluorescent Probe step4->end

Caption: Step-by-step experimental workflow.

Data Presentation: Photophysical Properties

The photophysical properties of the synthesized fluorescent probes are critical for their application. The following table provides a hypothetical example of the data that should be collected and presented for newly synthesized 2,5-diaryl-4-ethoxypyrimidine derivatives.

Probe IDSubstituent at C2Substituent at C5λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
EPP-01 4-Methoxyphenyl4-(Dimethylamino)phenyl3854951100.65
EPP-02 2-Thienyl4-Nitrophenyl4105501400.42
EPP-03 4-CyanophenylNaphthyl3955101150.58

Applications in Bioimaging

Fluorescent probes synthesized from 2,5-Dichloro-4-ethoxypyrimidine are expected to be valuable tools for cellular imaging. Their lipophilic nature, conferred by the ethoxy group and aryl substituents, can facilitate cell membrane permeability.[10] The "push-pull" electronic character of the disubstituted pyrimidine core can lead to environmentally sensitive fluorescence, making them potential probes for monitoring changes in cellular polarity or viscosity.

Example Application: Staining of Intracellular Lipid Droplets

Lipid droplets are dynamic organelles involved in cellular lipid metabolism and have been identified as biomarkers for various diseases, including cancer.[11] The hydrophobic nature of pyrimidine-based probes can lead to their accumulation in these lipid-rich environments.

Protocol for Cell Staining:

  • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture overnight.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Staining: Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM. Remove the old medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37 °C in a CO₂ incubator.

  • Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope with appropriate filter sets.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous analytical monitoring.

  • Reaction Progress: TLC and LC-MS are employed at each synthetic step to confirm the consumption of starting materials and the formation of the desired product.

  • Product Characterization: The structure and purity of the final fluorescent probes must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Photophysical Characterization: The absorption and emission spectra, as well as the quantum yield, should be measured to validate the fluorescent properties of the synthesized compounds.

By adhering to these validation steps, researchers can ensure the reliability and reproducibility of their results.

Conclusion

2,5-Dichloro-4-ethoxypyrimidine serves as a highly valuable and versatile building block for the synthesis of novel fluorescent probes. The ability to perform sequential, regioselective cross-coupling reactions opens up a vast chemical space for the design of fluorophores with tailored photophysical properties. The protocols and design principles outlined in this application note provide a solid foundation for researchers to develop innovative molecular tools for a wide range of applications, from fundamental cell biology to high-throughput drug screening.

References

  • Abdelgawad, M. A., et al. (2024). Synthesis, characterization, and anticancer activity of 4,6-dichloropyrimidine chalcone hybrids and their mechanistic interaction studies with HSA: In-silico and spectroscopic investigations. Journal of Molecular Structure, 1301, 137335.
  • Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes.
  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(33), 6645-6649.
  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Cheminform. (2010). Symmetrical and Non-symmetrical 2,5-Diaryl-1,3,4-oxadiazoles: Synthesis and Photophysical Properties. ChemInform, 41(42).
  • Jotterand, N., et al. (2010). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of Organic Chemistry, 75(19), 6502-6513.
  • Al-Tel, T. H. (2011). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines: one-pot double-coupling approach. Tetrahedron, 67(35), 6541-6548.
  • Handy, S. T., & Zhang, Y. (2006). One-pot double Suzuki couplings of dichloropyrimidines. Tetrahedron Letters, 47(48), 8545-8548.
  • Sharma, R., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki−Miyaura and Negishi Cross-Coupling of Aryl Chlorides.
  • Taylor, R. D., et al. (2014). Recent advances in pyrimidine-based drugs. European Journal of Medicinal Chemistry, 86, 493-524.
  • Malik, A. R., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4945.
  • Grygorenko, O. O., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2568-2575.
  • Chen, X., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(16), 9867-9875.
  • Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460-8468.
  • Applications of fluorescence microscopy. (n.d.).
  • Benchchem. (n.d.). Application Note: Palladium-Catalyzed N-arylation of 2,5-Dichloro-4,6-pyrimidinediamine.
  • Pisoni, D. S., et al. (2006). Photophysical properties of 2,5-diphenyl-thiazolo[5,4-d]thiazole. Journal of Photochemistry and Photobiology A: Chemistry, 183(1-2), 81-88.
  • de Souza, B. E., et al. (2018). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Scientific Reports, 8(1), 1-11.
  • Tuktin, P. I., et al. (2024). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. Chemistry of Heterocyclic Compounds, 60(1), 1-8.
  • Zhang, J., et al. (2015). Photophysical properties, aggregation-induced fluorescence in nanoaggregates and cell imaging of 2,5-bisaryl 1,3,4-oxadiazoles. New Journal of Chemistry, 39(8), 6064-6072.
  • Reddy, M. S., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 14(3), 948-952.
  • Kumar, A., et al. (2017). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 7(57), 35967-35978.
  • Hartwig, J. F. (2022). Stereoselective Palladium-Catalyzed Arylation of Exo-Glycals with Aryl Iodides. Organic Letters, 24(2), 554-558.

Sources

Method

Application Note: High-Purity 2,5-Dichloro-4-ethoxypyrimidine via Optimized Recrystallization

Introduction 2,5-Dichloro-4-ethoxypyrimidine is a critical heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and advanced materials. The precise arrangement of its chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dichloro-4-ethoxypyrimidine is a critical heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and advanced materials. The precise arrangement of its chloro and ethoxy substituents on the pyrimidine core makes it a valuable intermediate for introducing this scaffold into larger, more complex structures through nucleophilic substitution and cross-coupling reactions. The purity of this intermediate is paramount, as residual starting materials, by-products, or isomers can lead to impurity cascades, complicating downstream reactions, reducing yields, and compromising the efficacy and safety of the final product.

Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds. This application note provides a comprehensive guide to the purification of 2,5-Dichloro-4-ethoxypyrimidine by recrystallization, detailing the underlying principles, a systematic protocol for solvent selection, and a robust, step-by-step methodology for achieving high purity.

Foundational Principles of Recrystallization

Recrystallization is a physical separation technique based on the differential solubility of a compound and its impurities in a given solvent system. The ideal recrystallization solvent will exhibit high solubility for the target compound (2,5-Dichloro-4-ethoxypyrimidine) at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be sparingly soluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization).

The process hinges on preparing a saturated or near-saturated solution of the crude compound in a suitable solvent at its boiling point. As this solution is allowed to cool slowly and undisturbed, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The slow, controlled cooling is crucial as it allows the molecules of 2,5-Dichloro-4-ethoxypyrimidine to selectively incorporate into the growing crystal lattice, excluding dissimilar impurity molecules. This results in the formation of pure crystals that can be isolated by filtration.

Physicochemical Properties of 2,5-Dichloro-4-ethoxypyrimidine

A thorough understanding of the compound's physical properties is essential for developing an effective purification strategy. While specific experimental data for 2,5-Dichloro-4-ethoxypyrimidine is not widely published, data for closely related analogs provides a strong basis for procedural development.

PropertyValue (Predicted/Analog-Based)Significance for Recrystallization
Molecular Formula C₆H₆Cl₂N₂O-
Molecular Weight 193.03 g/mol Used for calculating molar quantities.
Appearance Likely a white to off-white crystalline solidVisual assessment of purity.
Melting Point Not widely reported. Analogs like 2,4-dichloro-5-methoxypyrimidine melt at 66-70°C.A sharp, high melting point is a key indicator of purity.
Boiling Point Not widely reported.Important for distillation if used as an alternative purification.
Solubility Generally soluble in organic solvents, slightly soluble in water.[1]The basis for selecting an appropriate recrystallization solvent.

Systematic Solvent Selection Protocol

The choice of solvent is the most critical variable in recrystallization. A systematic approach to screening solvents is the most reliable method for identifying an optimal system.

Objective: To identify a solvent or solvent pair that dissolves 2,5-Dichloro-4-ethoxypyrimidine when hot but yields a high recovery of pure crystals upon cooling.

Materials:

  • Crude 2,5-Dichloro-4-ethoxypyrimidine

  • Small test tubes or vials

  • Heating apparatus (hot plate or heating mantle)

  • A range of solvents with varying polarities (e.g., n-Hexane, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water).

Procedure:

  • Initial Solubility Test: Place approximately 20-30 mg of the crude compound into separate test tubes.

  • Room Temperature Test: To each tube, add the test solvent dropwise (starting with ~0.5 mL) and agitate. Observe if the compound dissolves readily at room temperature. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue to add small portions of the solvent until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent. If the compound "oils out" (forms a liquid layer) or yields very few crystals, the solvent is likely unsuitable.

Two-Solvent System: If no single solvent is ideal, a two-solvent system can be employed.[2] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid (cloudy), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common miscible pairs include Ethanol/Water, Hexane/Ethyl Acetate, and THF/Hexane.[3]

Detailed Recrystallization Protocol

This protocol is based on best practices for halogenated pyrimidines and should be optimized based on the results of the solvent screening. An ethanol/water system is often effective for similar heterocyclic compounds.

Materials and Equipment:

  • Crude 2,5-Dichloro-4-ethoxypyrimidine

  • Selected recrystallization solvent (e.g., Ethanol) and anti-solvent (e.g., deionized water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filtration flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Step-by-Step Methodology:

  • Dissolution: Place the crude 2,5-Dichloro-4-ethoxypyrimidine (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and bring the mixture to a gentle boil with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing crystal recovery.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.

  • Hot Filtration (If charcoal was used or insoluble impurities are present): Preheat a funnel and a clean receiving flask with a small amount of hot solvent to prevent premature crystallization.[4] Quickly filter the hot solution through fluted filter paper to remove the charcoal or other insoluble materials.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[4] Causality: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.

  • Drying: Transfer the crystalline product to a watch glass and allow it to air-dry. For complete solvent removal, dry the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50°C) until a constant weight is achieved.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the purification process.

Recrystallization_Workflow Workflow for Recrystallization of 2,5-Dichloro-4-ethoxypyrimidine crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filter Hot Filtration insoluble_check->hot_filter Yes cool Slow Cooling (Room Temp -> Ice Bath) insoluble_check->cool No hot_filter->cool crystals Crystal Formation cool->crystals isolate Isolate Crystals (Vacuum Filtration) crystals->isolate wash Wash with Ice-Cold Solvent isolate->wash mother_liquor Mother Liquor (Contains Impurities) isolate->mother_liquor dry Dry Crystals (Vacuum Oven) wash->dry pure Pure Product dry->pure

Caption: Recrystallization workflow from crude solid to purified crystals.

Trustworthiness: A Self-Validating Protocol

The success of the purification must be validated empirically. This protocol incorporates several checkpoints and is designed to be self-validating through analytical chemistry.

  • Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically <1°C). A broad or depressed melting point compared to the literature value indicates the presence of impurities. Perform a melting point analysis on the crude starting material and the final dried product to demonstrate the effectiveness of the purification.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the purification process. Spot the crude material, the final product, and the mother liquor on a TLC plate. A successful recrystallization will show a single, clean spot for the product, while the mother liquor will contain spots corresponding to the impurities.

  • Spectroscopic Analysis (NMR/HPLC): For rigorous quality control in research and development, High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of any remaining impurities.

Safety and Handling

Halogenated pyrimidines and organic solvents require careful handling in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Chemical Hazards: Dichloropyrimidines are classified as irritants and may be harmful if swallowed or inhaled. Avoid creating and inhaling dust.

  • Solvent Hazards: The solvents used for recrystallization are often flammable. Keep them away from ignition sources. Ensure proper grounding of equipment.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used solvents, in accordance with institutional and local regulations.

References

  • CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • US6500973B2 - Extractive solution crystallization of chemical compounds.
  • Preparation method of 2,4-dichloro-5-methoxypyrimidine. Eureka | Patsnap. [Link]

  • PubChem. 2,5-dichloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine. [Link]

  • PubChem. 2,5-Dichloro-4-phenoxypyrimidine. [Link]

  • CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? [Link]

  • US8334383B2 - Regioselective preparation of substituted pyrimidines.
  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • PubChem. 2,5-Dichloro-4-methylpyrimidine. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 2,5-Dichloro-4-ethoxypyrimidine via Column Chromatography

Abstract This technical guide provides a comprehensive, field-proven methodology for the purification of 2,5-Dichloro-4-ethoxypyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. The protocol deta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of 2,5-Dichloro-4-ethoxypyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. The protocol details the principles and practical steps for efficient separation of the target compound from common impurities using silica gel column chromatography. The causality behind experimental choices, from solvent system selection to fraction analysis, is explained to empower researchers to adapt and troubleshoot the purification process. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Introduction: The Rationale for Chromatographic Purification

2,5-Dichloro-4-ethoxypyrimidine is a halogenated heterocyclic compound whose purity is critical for the success of subsequent synthetic transformations. The synthesis of such pyrimidine derivatives can often result in a mixture containing unreacted starting materials, regioisomers, and by-products from incomplete chlorination. Column chromatography is the method of choice for isolating the desired product with high purity due to its versatility and scalability.

The principle of this purification relies on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system). The separation is primarily driven by differences in polarity. By carefully selecting the mobile phase, we can modulate the elution of each compound, allowing for the isolation of pure 2,5-Dichloro-4-ethoxypyrimidine.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 2,5-Dichloro-4-ethoxypyrimidine is fundamental to designing an effective purification strategy. While extensive experimental data for this specific compound is not widely published, we can infer its properties from closely related analogs and its chemical structure.

PropertyEstimated/Inferred ValueSource
Molecular FormulaC6H6Cl2N2O[1]
Molecular Weight193.03 g/mol [1]
AppearanceLikely a white to off-white crystalline solidInferred from analogs[2][3]
SolubilitySoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane); slightly soluble in water.[2][4]Inferred from analogs[2][4]
PolarityModerately polarBased on structure

Safety Precautions: 2,5-Dichloro-4-ethoxypyrimidine, like many halogenated heterocyclic compounds, should be handled with care. It is advisable to treat it as a potential irritant to the skin, eyes, and respiratory tract.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Pre-Chromatography Workflow: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is imperative to develop a suitable solvent system and assess the composition of the crude material using Thin-Layer Chromatography (TLC).

Objective of TLC Analysis
  • To identify a mobile phase that provides good separation between the desired product and impurities.

  • To determine the retention factor (Rf) of the target compound. An ideal Rf value for column chromatography is between 0.2 and 0.4.

  • To visualize all components of the crude mixture.

Step-by-Step TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude 2,5-Dichloro-4-ethoxypyrimidine in a suitable solvent such as dichloromethane or ethyl acetate.

  • TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate (with a fluorescent indicator, e.g., F254).

  • Solvent System Development: Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A good starting point for halogenated pyrimidines is a hexane:ethyl acetate mixture.[6]

  • Elution: Place the spotted TLC plate into a developing chamber and allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light: Remove the plate and visualize the spots under short-wave (254 nm) UV light. The pyrimidine ring will absorb UV light and appear as dark spots.

    • Staining (Optional): If non-UV active impurities are suspected, staining can be employed. For halogenated compounds, a silver nitrate stain can be effective.[7] Prepare a solution of 0.1g silver nitrate in 1ml of water, add 10ml of 2-phenoxyethanol, and dilute to 200ml with acetone. After spraying the plate, irradiate with UV light to visualize dark spots corresponding to the halogenated compounds.[7]

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results

The goal is to find a solvent system where the spot corresponding to 2,5-Dichloro-4-ethoxypyrimidine is well-separated from other spots and has an Rf value in the optimal range.

Column Chromatography Purification Protocol

This protocol outlines the purification of 2,5-Dichloro-4-ethoxypyrimidine using standard silica gel column chromatography.

Materials and Equipment
  • Crude 2,5-Dichloro-4-ethoxypyrimidine

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Collection tubes or flasks

  • TLC plates and developing chambers

  • Rotary evaporator

Workflow Diagram

G cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC_dev TLC Solvent System Development pack_col Pack Column TLC_dev->pack_col Select Mobile Phase slurry_prep Silica Gel Slurry Preparation slurry_prep->pack_col load_sample Load Crude Sample pack_col->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect TLC_analysis TLC Analysis of Fractions collect->TLC_analysis combine Combine Pure Fractions TLC_analysis->combine evaporate Solvent Evaporation combine->evaporate yield_purity Determine Yield and Purity evaporate->yield_purity

Caption: Workflow for the purification of 2,5-Dichloro-4-ethoxypyrimidine.

Step-by-Step Protocol
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Secure the chromatography column in a vertical position and add a small amount of the mobile phase.

    • Carefully pour the silica slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, continuously draining the solvent to the level of the silica bed.

  • Sample Loading:

    • Dissolve the crude 2,5-Dichloro-4-ethoxypyrimidine in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.

    • It is common to start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if the separation of impurities is challenging. For many pyrimidine derivatives, isocratic elution (using a constant solvent composition) is sufficient.[8][9]

  • Monitoring the Separation:

    • Systematically spot every few collected fractions on a TLC plate.

    • Develop the TLC plate using the same mobile phase as the column.

    • Visualize the spots under UV light to identify the fractions containing the pure product.

  • Isolation of the Pure Product:

    • Combine the fractions that contain only the spot corresponding to the pure 2,5-Dichloro-4-ethoxypyrimidine.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Troubleshooting
ProblemPossible CauseSolution
Poor separationInappropriate mobile phaseRe-evaluate the solvent system using TLC with different solvent combinations and polarities.
Cracks in the silica bedColumn ran dryEnsure the solvent level never drops below the top of the silica bed.
Tailing of spotsSample overload or acidic/basic nature of the compoundReduce the amount of sample loaded. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.

Post-Chromatography: Purity Assessment

After purification, it is essential to confirm the purity of the isolated 2,5-Dichloro-4-ethoxypyrimidine.

  • TLC Analysis: Run a TLC of the purified product against the crude material and the starting materials to confirm the absence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the preferred method. A normal-phase or reverse-phase HPLC method can be developed for this purpose.[10]

  • Spectroscopic Analysis: Confirm the identity and structural integrity of the purified compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The successful purification of 2,5-Dichloro-4-ethoxypyrimidine is readily achievable through a systematic approach to silica gel column chromatography. Careful preliminary analysis by TLC to determine the optimal mobile phase is the most critical step in this process. By following the detailed protocol and understanding the underlying principles, researchers can consistently obtain high-purity material essential for advancing their synthetic chemistry objectives.

References

  • Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Available at: [Link]

  • Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Butini, S., et al. (2016). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • Google Patents. CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
  • Combs, A. P., et al. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

  • Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available at: [Link]

  • Van Gennip, A. H., et al. (1981). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. PubMed. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • PubChem. 2,5-Dichloro-4-isopropoxypyridine. Available at: [Link]

  • WIPO Patentscope. WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Available at: [Link]

  • PubChem. 2,5-Dichloro-4-pentoxypyrimidine. Available at: [Link]

  • Pacheco-Londoño, L. C., et al. (2021). Explosives Analysis Using Thin-Layer Chromatography–Quantum Cascade Laser Spectroscopy. MDPI. Available at: [Link]

  • PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine. Available at: [Link]

  • Google Patents. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.
  • Wrisley, L., & Hage, D. S. (2002). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available at: [Link]

  • CORE. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Available at: [Link]

  • ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Available at: [Link]

  • Díaz-Fernández, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Bolognesi, P., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. PubMed. Available at: [Link]

  • Google Patents. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
  • PubChem. 2,4-Dichloropyrimidine. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dichloro-4-ethoxypyrimidine

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,5-dichloro-4-ethoxypyrimidine. It provides in-depth technical support, troubleshooting advice, and f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,5-dichloro-4-ethoxypyrimidine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to enhance yield and purity.

Introduction

2,5-Dichloro-4-ethoxypyrimidine is a key intermediate in the synthesis of various biologically active compounds. Its proper synthesis is crucial for the successful development of novel therapeutics. This guide outlines the primary synthetic routes, addresses common experimental challenges, and offers solutions to optimize your reaction outcomes.

Synthetic Routes

Two primary synthetic routes are commonly employed for the synthesis of 2,5-dichloro-4-ethoxypyrimidine. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Nucleophilic Aromatic Substitution (SNAr) on 2,4,5-Trichloropyrimidine

This is often the preferred method due to the commercial availability of 2,4,5-trichloropyrimidine. The reaction proceeds via a regioselective nucleophilic aromatic substitution with sodium ethoxide.

Reaction Pathway

TCP 2,4,5-Trichloropyrimidine Product 2,5-Dichloro-4-ethoxypyrimidine TCP->Product Nucleophilic Attack at C4 NaOEt Sodium Ethoxide (NaOEt) NaOEt->Product Solvent Ethanol (Solvent) Solvent->Product Reaction Medium Byproduct Sodium Chloride (NaCl) Product->Byproduct Formation of

Caption: Nucleophilic substitution of 2,4,5-trichloropyrimidine.

Experimental Protocol

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas, so proper venting is essential. Continue adding sodium until the desired concentration of sodium ethoxide is reached (typically a 0.5 M to 2 M solution is prepared).

  • Reaction Setup: In a separate flask, dissolve 2,4,5-trichloropyrimidine in absolute ethanol.[1]

  • Reaction Execution: Cool the 2,4,5-trichloropyrimidine solution in an ice bath. Slowly add the freshly prepared sodium ethoxide solution dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Route 2: Chlorination of a Hydroxypyrimidine Precursor

Reaction Pathway

Precursor 5-Chloro-4-ethoxy- 2-hydroxypyrimidine Product 2,5-Dichloro-4-ethoxypyrimidine Precursor->Product Chlorination ChlorinatingAgent Phosphorus Oxychloride (POCl3) ChlorinatingAgent->Product Base Tertiary Amine (e.g., TEA) Base->Product Acid Scavenger Byproducts Phosphorous byproducts Product->Byproducts Formation of

Caption: Chlorination of a hydroxypyrimidine precursor.

Experimental Protocol

  • Precursor Synthesis: Synthesize 5-chloro-4-ethoxy-2-hydroxypyrimidine. This can be achieved through various multi-step procedures often starting from diethyl malonate and urea derivatives.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydroxypyrimidine precursor and phosphorus oxychloride (POCl₃). A tertiary amine, such as triethylamine (TEA) or N,N-dimethylaniline, can be added as an acid scavenger.[3][4]

  • Reaction Execution: Heat the reaction mixture to reflux. The reaction temperature is typically between 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

  • Extraction: Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield in SNAr Reaction Incomplete reaction.Increase reaction time and/or temperature. Ensure stoichiometric amount of sodium ethoxide is used.The reaction kinetics may be slow at lower temperatures. Insufficient nucleophile will lead to incomplete conversion of the starting material.
Hydrolysis of the product.Use absolute (anhydrous) ethanol and perform the reaction under an inert atmosphere.Chloropyrimidines are susceptible to hydrolysis in the presence of water, leading to the formation of hydroxypyrimidines, which reduces the yield of the desired product.
Formation of di-substituted byproduct.Use a controlled amount of sodium ethoxide and add it slowly at a low temperature.The chlorine at the 2-position can also undergo substitution, especially if an excess of the nucleophile is used or at higher temperatures. The C4 position is generally more reactive than the C2 position in nucleophilic aromatic substitution on 2,4-dichloropyrimidines.[5][6][7]
Low Yield in Chlorination Reaction Incomplete chlorination.Increase the amount of POCl₃ and/or the reaction time.Insufficient chlorinating agent will result in unreacted starting material.
Degradation of the product during work-up.Pour the reaction mixture slowly onto a large amount of crushed ice to dissipate the heat from the exothermic quenching process.The reaction of POCl₃ with water is highly exothermic and can lead to localized heating, which may degrade the product.
Presence of Impurities in the Final Product Unreacted starting material.Optimize reaction time and temperature. For SNAr, ensure the quality and concentration of the sodium ethoxide solution. For chlorination, ensure sufficient POCl₃ is used.Incomplete reactions are a common source of impurities.
Hydroxypyrimidine impurity.Ensure anhydrous conditions throughout the synthesis and work-up.This impurity arises from the hydrolysis of the chloro-substituents.
Di-ethoxy or tri-ethoxy byproduct (in SNAr).Carefully control the stoichiometry of sodium ethoxide and the reaction temperature.Over-reaction with the nucleophile can lead to multiple substitutions on the pyrimidine ring.
Difficulty in Product Purification Co-elution of impurities during column chromatography.Use a different solvent system for chromatography. Recrystallization can also be an effective purification method.The polarity of the product and impurities may be very similar. Changing the eluent system or using a different purification technique can improve separation.
Oily product that does not crystallize.Try to co-distill with a non-polar solvent like hexane to remove residual solvents. Seeding with a small crystal of the pure product can induce crystallization.Residual solvents can prevent crystallization.

Frequently Asked Questions (FAQs)

Q1: In the SNAr reaction with 2,4,5-trichloropyrimidine, why is the 4-position preferentially substituted?

A1: The regioselectivity of nucleophilic aromatic substitution on the 2,4,5-trichloropyrimidine ring is governed by the electronic effects of the ring nitrogen atoms. The chlorine atoms at the C4 and C2 positions are activated towards nucleophilic attack because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 and C5 positions.[8]

Q2: What is the role of the tertiary amine in the chlorination reaction with POCl₃?

A2: The reaction of a hydroxypyrimidine with phosphorus oxychloride generates hydrochloric acid (HCl) as a byproduct. The tertiary amine, such as triethylamine or N,N-dimethylaniline, acts as an acid scavenger, neutralizing the HCl formed. This prevents the potential for acid-catalyzed side reactions and can help to drive the reaction to completion.[3][4]

Q3: My final product is a yellow oil, but the literature reports a solid. What could be the issue?

A3: The presence of impurities or residual solvent can prevent your product from solidifying. Ensure that all solvents have been thoroughly removed under high vacuum. If the product is still an oil, it is likely impure. Attempt further purification by column chromatography with a shallow gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Q4: Can I use a different alkoxide, like sodium methoxide, in the SNAr reaction?

A4: Yes, other alkoxides can be used to generate the corresponding 4-alkoxypyrimidines. For example, using sodium methoxide would yield 2,5-dichloro-4-methoxypyrimidine. The reaction conditions would be similar, but optimization may be required for different alkoxides.

Q5: How can I effectively monitor the progress of these reactions?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress. Use a suitable solvent system that gives good separation between the starting material and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.

References

  • Chem-Impex. (n.d.). 2,4,5-Trichloropyrimidine. Retrieved from [Link]

  • Dalton, L. A., & Engle, K. M. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 31(10), 937-942.
  • Google Patents. (n.d.). Method for preparing 2,4, 5-trichloropyrimidine.
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Understanding the Synthesis and Applications of 2,4,5-Trichloropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). Process for the preparation of 2,4,5-trichloropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Retrieved from [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (n.d.). Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-4-ethoxypyrimidine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-ethoxypyrimidine. This guide is designed for researchers, chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-ethoxypyrimidine. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, focusing on the identification and mitigation of common side products. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing multiple unexpected peaks in the HPLC/GC-MS analysis of my crude product. What are the most likely side products in the synthesis of 2,5-Dichloro-4-ethoxypyrimidine?

A1: The synthesis of 2,5-Dichloro-4-ethoxypyrimidine is typically a two-step process: (1) chlorination of a suitable pyrimidine precursor (like 5-chlorouracil) to 2,4,5-trichloropyrimidine, followed by (2) a regioselective nucleophilic aromatic substitution (SNAr) with sodium ethoxide.[1] Impurities can arise from either stage.

The most common side products are a result of incomplete reactions, over-reaction, or competing side reactions such as hydrolysis. Below is a summary of the most probable impurities you may be encountering.

Table 1: Potential Side Products and Their Origin

Impurity NameMolecular Weight ( g/mol )Formation StageMechanistic Origin & Key Notes
2,4,5-Trichloropyrimidine 183.42EthoxylationUnreacted Starting Material. Its presence indicates incomplete conversion. Optimization of reaction time, temperature, or stoichiometry of sodium ethoxide is required.
2,4-Diethoxy-5-chloropyrimidine 188.62EthoxylationOver-reaction/Double Substitution. Occurs when an excess of sodium ethoxide is used or if reaction temperatures are too high, leading to a second substitution at the C2 position.
4,5-Dichloro-2-ethoxypyrimidine 193.03EthoxylationIsomeric Impurity. Results from a non-regioselective attack of the ethoxide at the C2 position instead of the more reactive C4 position. This is often controlled by kinetic factors.
2,5-Dichloro-4-hydroxypyrimidine 165.00Both StagesHydrolysis. Can form during the aqueous workup of the chlorination step or if moisture is present during the ethoxylation reaction. Dichloropyrimidines are sensitive to hydrolysis.[2]
Partially Chlorinated Intermediates VariableChlorinationIncomplete Chlorination. Starting from 5-chlorouracil, species like 2-hydroxy-4,5-dichloropyrimidine or 4-hydroxy-2,5-dichloropyrimidine may persist if the chlorination is inefficient.
Q2: My ethoxylation of 2,4,5-trichloropyrimidine is giving a poor yield of the desired 4-ethoxy isomer and a significant amount of the 2,4-diethoxy byproduct. How can I improve the regioselectivity?

A2: This is a classic challenge of controlling regioselectivity in nucleophilic aromatic substitution on a polychlorinated pyrimidine ring. The chlorine atoms at the C2 and C4 positions are both activated for substitution. However, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. The key to favoring the mono-substitution at C4 is to manipulate the reaction conditions to favor kinetic control.

Causality:

  • Stoichiometry: Using more than one equivalent of sodium ethoxide will inevitably lead to the formation of the di-substituted product once the starting material is consumed.

  • Temperature: Higher temperatures provide more energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to a loss of selectivity. Low-temperature reactions are crucial for maximizing the difference in reaction rates between the C4 and C2 positions.

  • Addition Rate: A rapid, localized excess of the nucleophile (sodium ethoxide) can promote di-substitution even if the overall stoichiometry is correct.

Troubleshooting Protocol for Improved Regioselectivity:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous ethanol to prepare the sodium ethoxide solution. Any water present can hydrolyze the starting material.

  • Starting Material: Dissolve 1.0 equivalent of 2,4,5-trichloropyrimidine in a suitable anhydrous solvent (e.g., THF or Ethanol).

  • Cooling: Cool the reaction mixture to a low temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice/acetone bath.

  • Nucleophile Preparation: In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0-1.05 equivalents) in anhydrous ethanol under an inert atmosphere (N₂ or Argon).

  • Slow Addition: Add the sodium ethoxide solution dropwise to the cooled solution of the trichloropyrimidine over a period of 1-2 hours. This slow addition is critical to prevent localized areas of high nucleophile concentration.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or GC. The goal is to stop the reaction once the starting material is consumed but before significant formation of the di-ethoxy product is observed.

  • Quenching: Quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution) at low temperature.

  • Workup: Proceed with standard extraction and purification procedures.

Q3: I am struggling with the first step—the synthesis of 2,4,5-trichloropyrimidine. The reaction with phosphorus oxychloride (POCl₃) results in a dark, tarry crude product that is difficult to work with. What is causing this and how can it be prevented?

A3: The chlorination of uracil derivatives using phosphorus oxychloride, often with a tertiary amine catalyst like N,N-dimethylaniline or N,N-diethylaniline, is an effective but aggressive reaction.[1][3] The formation of dark, intractable tars is typically a result of decomposition caused by excessively harsh reaction conditions.

Causality:

  • High Temperature: POCl₃ reactions are often run at reflux (~110 °C). While necessary for the reaction to proceed, prolonged heating or "hot spots" in the reaction flask can cause the electron-deficient pyrimidine ring to decompose.

  • Catalyst Ratio: The tertiary amine acts as a catalyst by forming a Vilsmeier-Haack type intermediate with POCl₃, which is a more potent chlorinating agent. An incorrect ratio can lead to side reactions.

  • Workup Procedure: Quenching excess POCl₃ is highly exothermic. Pouring the hot reaction mixture directly into water can cause a violent reaction and localized heating, leading to hydrolysis of the product and decomposition.[2]

Recommended Protocol for Clean Chlorination:

  • Setup: In a flask equipped with a reflux condenser and a dropping funnel, charge 5-chlorouracil (1.0 eq.) and POCl₃ (5-10 eq., serving as both reagent and solvent).

  • Catalyst Addition: Slowly add N,N-diethylaniline (1.0-1.5 eq.) to the mixture. An exotherm may be observed.

  • Heating: Heat the mixture to reflux (around 110-115 °C) and maintain for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • POCl₃ Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is crucial as it makes the subsequent workup much safer and cleaner.

  • Controlled Quenching: Place the cooled reaction residue in an ice bath. Very slowly and carefully, add crushed ice or ice-cold water to the residue with vigorous stirring to hydrolyze the remaining phosphorus compounds. This must be done with extreme caution in a well-ventilated fume hood.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,4,5-trichloropyrimidine, which can be purified further by distillation or recrystallization.

Visual Workflow and Logic Diagrams

To better visualize the process and potential pitfalls, refer to the diagrams below.

Synthesis_Pathway Overall Synthesis and Side Product Formation cluster_0 Step 1: Chlorination cluster_1 Step 2: Ethoxylation 5-Chlorouracil 5-Chlorouracil 2,4,5-Trichloropyrimidine 2,4,5-Trichloropyrimidine 5-Chlorouracil->2,4,5-Trichloropyrimidine POCl3, Amine Cat. Partially_Chlorinated Hydroxy-dichloro- pyrimidines 5-Chlorouracil->Partially_Chlorinated Incomplete Reaction Hydrolysis_Product_1 2,5-Dichloro- 4-hydroxypyrimidine 2,4,5-Trichloropyrimidine->Hydrolysis_Product_1 H2O in Workup Target_Product 2,5-Dichloro- 4-ethoxypyrimidine 2,4,5-Trichloropyrimidine->Target_Product 1.0 eq NaOEt, Low Temp Isomeric_Product 4,5-Dichloro- 2-ethoxypyrimidine 2,4,5-Trichloropyrimidine->Isomeric_Product Attack at C2 Hydrolysis_Product_2 2,5-Dichloro- 4-hydroxypyrimidine 2,4,5-Trichloropyrimidine->Hydrolysis_Product_2 H2O in Solvent Diethoxy_Product 2,4-Diethoxy- 5-chloropyrimidine Target_Product->Diethoxy_Product >1.0 eq NaOEt

Caption: Reaction scheme for 2,5-Dichloro-4-ethoxypyrimidine synthesis showing key side products.

Troubleshooting_Flowchart Troubleshooting Impurities in Ethoxylation Start Crude Product Analysis: Multiple Peaks Observed Mass_Check Check Mass Spec Data of Major Impurity Start->Mass_Check Unreacted_SM Diagnosis: Incomplete Reaction Action: Increase reaction time or use 1.05 eq NaOEt. Mass_Check->Unreacted_SM Mass = 183.4 (Starting Material) Diethoxy Diagnosis: Over-reaction Action: Use strict 1.0 eq NaOEt, add slowly at low temp. Mass_Check->Diethoxy Mass = 188.6 (Di-ethoxy Product) Isomer Diagnosis: Poor Selectivity Action: Lower reaction temp (-10°C), ensure slow addition. Mass_Check->Isomer Mass = 193.0 (Isomeric Product) Hydrolysis Diagnosis: Water Contamination Action: Use anhydrous solvents/reagents. Work under inert atmosphere. Mass_Check->Hydrolysis Mass = 165.0 (Hydrolysis Product)

Caption: A decision tree for identifying impurities based on mass spectrometry data.

References
  • Vertex AI Search. (2024).
  • Google Patents. (CN104326988A). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Chem-Impex. (n.d.). 2,4,5-Trichloropyrimidine.
  • PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine.
  • Google Patents. (CN102936224A).
  • PubChem. (Patent US-4140857-A). Process for the preparation of 2,4,5-trichloropyrimidine. [Link]

  • Google Patents. (CN109721529B).
  • Google Patents. (CN102827085A). Preparation method for 2,4,5-trichloropyrimidine compound.
  • Google Patents. (WO2022090101A1). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
  • Zhang, Y., et al. (2010).
  • Lister, J. H., & Timmis, G. M. (1960). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. Journal of the Chemical Society B: Physical Organic.
  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Google Patents. (CN113912550A). Method for preparing 2,4, 5-trichloropyrimidine.
  • Chemistry Stack Exchange. (2018).
  • Ge, F., et al. (2020).
  • Google Patents. (US5525724A).
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Chen, T. T. (1959). The investigations of the methods for the reduction of chloropyrimidines.
  • Collins, I., et al. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters.
  • Dewangan, N. (2023).
  • Creative Proteomics. (2024).
  • ResearchGate. (n.d.). Reactions and conditions. i: absolute ethanol, sodium ethoxide....

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Suzuki Coupling of 2,5-Dichloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Suzuki-Miyaura coupling reaction involving 2,5-dichloro-4-ethoxypyrimidine. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura coupling reaction involving 2,5-dichloro-4-ethoxypyrimidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this electron-deficient, di-halogenated heterocyclic substrate. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can logically diagnose and resolve issues in your own research.

Understanding the Substrate: Key Challenges

The 2,5-dichloro-4-ethoxypyrimidine substrate presents a unique set of challenges in Suzuki coupling due to its electronic and structural properties:

  • Electron-Deficient Ring: The pyrimidine core is inherently electron-deficient, which generally makes it more reactive towards the initial oxidative addition step compared to analogous benzene halides.[1] However, this can also make it susceptible to side reactions.

  • Two Reactive Sites: The presence of two chlorine atoms at the C2 and C5 positions introduces the challenge of regioselectivity . Controlling whether the coupling occurs at one or both sites is a primary concern.

  • Catalyst Inhibition: Pyrimidine nitrogen atoms can act as Lewis bases and potentially coordinate to the palladium center, which can sometimes inhibit or deactivate the catalyst.[2]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is fundamental to effective troubleshooting. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base plays a crucial role in activating the boronic acid for the transmetalation step.[5][6]

Suzuki_Coupling cluster_reactants Reactants Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition Base_complex Ar-Pd(II)L₂(OR') OA_complex->Base_complex Halide-Base Exchange Trans_complex Ar-Pd(II)L₂(R²) Base_complex->Trans_complex Transmetalation Trans_complex->Pd0 Product Ar-R² Trans_complex->Product Reductive Elimination ArX 2,5-Dichloro-4- ethoxypyrimidine (Ar-X) ArX->OA_complex Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate inv1 Base->inv1 Boronate->Trans_complex inv1->Base_complex inv2

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide (Question & Answer)

Q1: I am seeing no reaction or very low conversion. What are the primary causes?

A1: This is the most common issue and usually points to a problem with one of the core components: the catalyst, the base, or the reagents themselves.

  • Cause 1: Inactive Catalyst System. Aryl chlorides are less reactive than bromides or iodides, making the oxidative addition step the rate-determining step.[3][7] Your catalyst system may not be active enough.

    • Solution: Switch to a more active catalyst system. For electron-deficient aryl chlorides, modern catalyst systems using bulky, electron-rich phosphine ligands are often required.[3][7] Consider ligands like SPhos, XPhos, or RuPhos, which are known to facilitate the coupling of challenging substrates.[8] Pd(PPh₃)₄ can work, but often requires higher temperatures and may be less efficient.[1]

  • Cause 2: Ineffective Base or Solvent Combination. The base is critical for activating the boronic acid.[6] Its effectiveness is highly dependent on the solvent.

    • Solution: Ensure your base is sufficiently strong and soluble. A common system is K₂CO₃ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water or DME/water.[1] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5][6] If your starting material is base-sensitive, a milder base like KF can be used.[5]

  • Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) or form inactive trimeric boroxines, especially at high temperatures or in the presence of water.[2][9]

    • Solution: Use fresh, high-quality boronic acid. Consider using a slight excess (1.1-1.5 equivalents). If decomposition is suspected, you can switch to the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.

  • Cause 4: Oxygen Contamination. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Rigorously degas your solvent and the reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes and then maintaining the reaction under a positive pressure of the inert gas.

Q2: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?

A2: Controlling selectivity between the C2 and C5 positions is key. The C5 position is generally more reactive in Suzuki couplings on 2,5-dihalopyrimidines.

  • Cause: Differential Reactivity. The electronic environment of the C-Cl bonds is different. Computational and experimental studies on similar dihalopyrimidines suggest that oxidative addition of palladium is often favored at the position analogous to C4/C6 in other pyrimidine systems, which corresponds to the C5 position in your substrate due to electronic factors.[1][10]

    • Solution for Mono-substitution (at C5):

      • Stoichiometry: Use only 1.0-1.2 equivalents of the boronic acid. This is the most straightforward control parameter.

      • Lower Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C) to favor the more reactive site and avoid providing enough energy to overcome the activation barrier for the second coupling.

      • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.

    • Solution for Di-substitution:

      • Stoichiometry: Use an excess of the boronic acid (≥ 2.2 equivalents).

      • Higher Temperature & Longer Time: Drive the reaction to completion by increasing the temperature (e.g., >100 °C or using microwave irradiation) and extending the reaction time.[1]

      • One-Pot, Two-Step Addition: For coupling two different aryl groups, perform the first coupling at the C5 position under controlled conditions, then, without isolating the intermediate, add the second boronic acid and a more robust catalyst/ligand system, and increase the temperature.[11]

Q3: My main side product is the homocoupling of the boronic acid (R²-R²). How can I minimize this?

A3: Homocoupling arises from side reactions within the catalytic cycle, often exacerbated by the presence of oxygen or inefficient transmetalation.

  • Cause: Palladium(II) Mediated Coupling. If Pd(II) species are present before the transmetalation step is complete, they can catalyze the homocoupling of two boronic acid molecules.[2]

    • Solution 1: Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure it is fully reduced to the active Pd(0) state. The phosphine ligand typically serves as the reductant.

    • Solution 2: Controlled Addition: Add the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the cross-coupling pathway.

    • Solution 3: Ensure Efficient Transmetalation: A strong base and the presence of water are key to ensuring the boronate is formed quickly and transmetalation is efficient, outcompeting the homocoupling pathway.

Key Experimental Protocol & Data Tables

Protocol: General Procedure for Selective Mono-arylation at the C5 Position
  • Setup: To a flame-dried Schlenk flask, add 2,5-dichloro-4-ethoxypyrimidine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (see Table 1) under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Common Palladium Catalysts and Ligands
Catalyst/Ligand System Typical Application & Notes
Pd(PPh₃)₄"Classic" catalyst. Often requires higher temperatures. Can be effective for reactive substrates.[1]
Pd(OAc)₂ / PPh₃In-situ generation of the active catalyst. Similar reactivity to Pd(PPh₃)₄.
Pd₂(dba)₃ / SPhosRecommended. Highly active for heteroaryl chlorides. Allows for lower temperatures and catalyst loadings.[8]
Pd₂(dba)₃ / XPhosRecommended. Excellent for challenging couplings, including sterically hindered or electron-rich/poor partners.
PdCl₂(dppf)Often used for electron-rich substrates. The dppf ligand can influence selectivity in some dihalo systems.[12]
Table 2: Guide to Selecting Solvents and Bases
Component Selection Rationale & Common Choices
Solvent A mixture of an organic solvent and water is typical. The organic solvent solubilizes the substrates, while water dissolves the base. • Common Choices: 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, Isopropanol.[1]
Base Activates the boronic acid. Strength and solubility are key. • Strong Bases: K₂CO₃, Cs₂CO₃, K₃PO₄ (for sensitive substrates). • Mild Base: KF (can be used if starting material is base-labile).[5]

Troubleshooting Workflow

If you encounter a failed or low-yielding reaction, follow this logical workflow to diagnose the issue.

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

  • FAQ1: How do I properly degas my reaction mixture, and why is it so important?

    • Degassing removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The most common method is "sparging," where an inert gas (argon or nitrogen) is bubbled through the solvent for 20-30 minutes before adding the catalyst. Alternatively, for small scales, three cycles of "freeze-pump-thaw" can be used. Always maintain a positive pressure of inert gas over the reaction.

  • FAQ2: Can I use a boronate ester instead of a boronic acid?

    • Yes. Pinacol boronate esters (R-B(pin)) are common alternatives. They are often more stable, easier to purify, and less prone to protodeboronation than their corresponding boronic acids. The reaction conditions are generally the same, as the base will hydrolyze the ester in situ to generate the active boronate species.

  • FAQ3: What is the best way to monitor the reaction progress?

    • Thin-Layer Chromatography (TLC) is a quick and easy method. Use a suitable solvent system (e.g., Hexanes/Ethyl Acetate) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • FAQ4: My palladium catalyst turned black (crashed). What happened?

    • The formation of a black precipitate ("palladium black") indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is often caused by ligand degradation or dissociation, especially at high temperatures or if the phosphine ligand is not bulky enough to stabilize the metal center.[2] Using more robust, bulky phosphine ligands like SPhos or XPhos can prevent this.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Štefane, B., & Kočevar, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1735. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(4), 2269-2278. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron, 62(36), 8565-8570. [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron, 62(36), 8565-8570. [Link]

  • Wikipedia. (2024). Protodeboronation. Retrieved from [Link]

  • Wikipedia. (2024). Protodeboronation. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Amatore, C., et al. (2003). A Computational Investigation of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(52), 16325-16335. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Štefane, B., & Kočevar, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1735. [Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Reactions of 2,5-Dichloro-4-ethoxypyrimidine

Welcome to the technical support center for the functionalization of 2,5-dichloro-4-ethoxypyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2,5-dichloro-4-ethoxypyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective substitution on this versatile pyrimidine scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern reactivity, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Part 1: Foundational Principles & FAQs

This section addresses the fundamental electronic and steric factors that dictate the regiochemical outcomes of reactions involving 2,5-dichloro-4-ethoxypyrimidine.

FAQ 1: What are the key electronic factors that control reactivity at the C2 and C5 positions?

Understanding the electronic landscape of the substrate is the first step to controlling regioselectivity. The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency activates the C2 and C5 chloro-substituents towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.

The substituents at C4 and C5 further modulate this reactivity:

  • C4-Ethoxy Group: This group exerts a dual effect. It is electron-withdrawing through induction (-I effect) but electron-donating through resonance (+R effect). Its primary influence is to modulate the electron density of the entire ring.

  • C5-Chloro Group: This is an electron-withdrawing group, primarily through its inductive effect (-I effect), which further decreases electron density at the adjacent C5 position.

  • Ring Nitrogens: The C2 position is situated between two nitrogen atoms, making it significantly more electron-deficient than the C5 position, which is influenced by only one adjacent nitrogen.

This electronic push-and-pull is visualized below.

Caption: Electronic landscape of the pyrimidine core.

Generally, the C2 position is considered the most electrophilic and kinetically favored site for nucleophilic attack due to the strong inductive pull from two adjacent nitrogen atoms. However, the thermodynamic stability of intermediates and the specific reaction type can lead to substitution at C5.

Part 2: Troubleshooting Guide for Common Reactions

This section is formatted as a series of troubleshooting questions and answers for the most common synthetic transformations.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are highly sensitive to the nucleophile, solvent, and temperature. Achieving high regioselectivity often requires careful optimization of these parameters.

Q1: I'm reacting with a primary or secondary amine. Which position (C2 or C5) should I expect to be more reactive?

For most standard amine nucleophiles, the C2 position is kinetically favored . The reaction proceeds through a negatively charged Meisenheimer intermediate, and the intermediate formed by attack at C2 is better stabilized by the two adjacent nitrogen atoms.

workflow start Goal: Selective Coupling at C2 cond Standard Conditions: Pd(PPh3)4 or PdCl2(dppf) Base (K2CO3, Cs2CO3) Solvent (Dioxane, Toluene) start->cond check Observe Poor Selectivity or Low Yield? cond->check screen_ligands Troubleshoot: Systematic Ligand Screening check->screen_ligands Yes result Achieve High C2-Selectivity check->result No ligand_types Bulky NHC Ligands (e.g., IPr) Buchwald-type Ligands (e.g., SPhos, XPhos) screen_ligands->ligand_types screen_solvents Screen Solvents (e.g., Toluene, Dioxane, DMF, 2-MeTHF) screen_ligands->screen_solvents optimize_temp Optimize Temperature (RT to 100 °C) screen_solvents->optimize_temp optimize_temp->result

Caption: Workflow for optimizing C2-selective cross-coupling.

Troubleshooting Steps for C2-Coupling:

  • Ligand Screening: The electronic and steric properties of the phosphine ligand are paramount. For challenging couplings, switching from standard PPh₃ to more electron-rich and bulky ligands (e.g., Buchwald-type biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands) can dramatically improve catalyst stability and turnover. [1][2]2. Catalyst Precursor: Use a modern, air-stable palladium precatalyst (e.g., G3-XPhos) to ensure consistent generation of the active Pd(0) species.

  • Solvent and Base: The choice of solvent and base can influence catalyst activity and stability. A screen of common solvents (Toluene, Dioxane, 2-MeTHF) and bases (K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended. [1]

Part 3: Validated Experimental Protocols

The following protocols are provided as starting points, synthesized from established methodologies on closely related substrates. They should be adapted and optimized for your specific nucleophile or coupling partner.

Protocol 1: Selective C2-Amination via Tertiary Amine Method

(Adapted from Dodds et al., Org. Lett. 2018) [3] This protocol describes the formal substitution at C2 with a secondary amine, using a tertiary amine as the reactive nucleophile.

  • Reaction Setup: To a solution of 2,5-dichloro-4-ethoxypyrimidine (1.0 equiv) in a suitable solvent (e.g., acetonitrile or DMF, 0.2 M), add the tertiary amine (e.g., triethylamine, 2.0-3.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (start at room temperature and gently heat to 50-80 °C if necessary).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of starting material and the formation of a new, more polar spot corresponding to the C2-aminated product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 2-(dialkylamino)-5-chloro-4-ethoxypyrimidine.

Protocol 2: Selective C5-Suzuki Coupling via Ligand-Free Jeffery Conditions

(Adapted from Neufeldt et al., J. Am. Chem. Soc. 2022) [4] This protocol is designed to invert the conventional selectivity and achieve coupling at the C5 position.

  • Reagent Preparation: In a reaction vessel, combine the arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 3.0 equiv), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 1.0 equiv).

  • Reaction Setup: Add 2,5-dichloro-4-ethoxypyrimidine (1.0 equiv) to the vessel. Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

  • Solvent and Degassing: Add the solvent system (e.g., a mixture of water and an organic solvent like toluene, or just water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the C5-coupled product.

  • Work-up: After completion, cool the mixture and dilute with ethyl acetate. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash chromatography.

References

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 8(26), 5943–5946. [Link]

  • Dodds, J. N., Jones, A. M., & Miller, S. J. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 20(17), 5356–5360. [Link]

  • Al-Jubur, M., & Roy, A. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Arkivoc, 2010(1), 73-82. [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9576-9586. [Link]

  • Li, J., et al. (2019). 2,5-Dihydroxyterephthalates, 2,5-Dichloro-1,4-benzoquinone-3,6-dicarboxylates, and Polymorphic 2,5-Dichloro-3,6-dihydroxyterephthalates. Crystal Growth & Design, 19(9), 5031-5035. [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2015).
  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Neufeldt, S. R. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles. Organic Chemistry Portal. [Link]

  • Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Pharmaceutical Erudition. [Link]

  • FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine. (1981).
  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015).
  • CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde. (2012).
  • Deng, X., & Mani, N. S. (2006). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters, 8(2), 269–272. [Link]

  • Alderete, E. B., et al. (2003). A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene. Journal of Molecular Structure: THEOCHEM, 623(1-3), 255-261. [Link]

  • Dodds, J. N., Jones, A. M., & Miller, S. J. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Fabian, W. M. F., & Kollenz, G. (2002). REACTIVITY, STEREO- AND REGIOSELECTIVITY OF DIELS-ALDER REACTIONS BETWEEN FIVE-MEMBERED HETEROCYCLES AND DANISHEFSKY'S DIENE. ResearchGate. [Link]

  • Goud, B., et al. (2022). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. MDPI. [Link]

  • de C. P. R. O. Martins, L., & de A. E. Batista, A. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(96), 53442-53466. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Wang, Y., et al. (2021). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry, 19(26), 5873-5881. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • El-Shishtawy, R. M., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dichloro-4-ethoxypyrimidine

Welcome to the technical support guide for the synthesis of 2,5-Dichloro-4-ethoxypyrimidine. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,5-Dichloro-4-ethoxypyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis, ensuring high purity and yield.

Overview of the Synthetic Pathway

The synthesis of 2,5-Dichloro-4-ethoxypyrimidine typically involves the chlorination of a suitable pyrimidine precursor. A common strategy is the treatment of a dihydroxypyrimidine or a hydroxy-chloropyrimidine intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃). The ethoxy group is usually introduced before the final chlorination step.

The general transformation is illustrated below. The precise starting material can vary, but the chlorination step is critical and a primary source of impurities.

G cluster_reactants Starting Material cluster_reagents Reagents cluster_product Product SM 2-Chloro-4-ethoxy-5-hydroxypyrimidine (or similar precursor) Product 2,5-Dichloro-4-ethoxypyrimidine SM->Product Chlorination (e.g., Reflux) Reagent Phosphorus Oxychloride (POCl₃) (Chlorinating Agent)

Caption: General synthetic scheme for 2,5-Dichloro-4-ethoxypyrimidine.

Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common impurities encountered during the synthesis, their origin, and their impact on the final product.

Q1: What is the most common impurity I should expect?

A1: The most prevalent impurity is typically the unreacted starting material or a mono-chlorinated intermediate. For instance, if the final chlorination step is incomplete, you will observe residual hydroxy-chloropyrimidine precursors in your crude product.

  • Causality: Incomplete reactions often result from insufficient reaction time, temperatures that are too low, or a suboptimal ratio of the chlorinating agent to the substrate.[1] Phosphorus oxychloride, while effective, requires vigorous conditions to replace hydroxyl groups, especially on an electron-rich pyrimidine ring.

Q2: I see an impurity with a higher polarity than my product on the TLC plate. What could it be?

A2: A higher polarity impurity is almost certainly a hydrolysis product. Dichloropyrimidines are susceptible to hydrolysis, especially at the C4 and C2 positions, which can revert one of the chloro groups back to a hydroxyl group.[2][3] This can happen during the aqueous work-up or even from atmospheric moisture if the product is handled improperly.

  • Mechanism of Formation (Hydrolysis): The electron-withdrawing nature of the pyrimidine ring and the adjacent chlorine atom makes the carbon atom attached to the chloro group electrophilic and susceptible to nucleophilic attack by water.

G Product 2,5-Dichloro-4-ethoxypyrimidine Impurity 2-Chloro-4-ethoxy-5-hydroxypyrimidine Product->Impurity Nucleophilic Attack (Hydrolysis) Water H₂O (Moisture) Water->Product

Caption: Formation of a hydrolysis impurity from the target product.

Q3: My final product is a dark oil or tar-like substance. What causes this?

A3: The formation of dark, often polymeric or tarry, byproducts is a common issue when using aggressive chlorinating agents like POCl₃ at high temperatures.[4]

  • Causality: Pyrimidine rings, while aromatic, can be susceptible to degradation under harsh acidic conditions and high heat.[4] Over-chlorination or prolonged exposure to reflux conditions can lead to ring opening or polymerization, resulting in complex, high-molecular-weight, colored impurities. Using a milder chlorinating agent or carefully controlling the reaction temperature can mitigate this issue.

Q4: My NMR/Mass Spec data suggests the presence of a tri-chlorinated species. Is this possible?

A4: While less common for this specific substrate, the formation of a trichloro-pyrimidine is possible if the starting material has an additional site for chlorination (e.g., an available C-H bond that can be activated under the reaction conditions). However, it is more likely that this is a result of an impurity in the starting material itself, which then gets chlorinated. Always verify the purity of your starting materials before beginning the synthesis.

Q5: Are there any process-related impurities I should be aware of?

A5: Yes. Residual phosphorus-containing byproducts from the POCl₃ are common. During the work-up, POCl₃ is quenched with water, forming phosphoric acid and HCl. If the extraction and washing steps are not thorough, these acidic residues can remain and may affect the stability of your final product. Similarly, residual solvents from purification should always be considered.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter in the lab.

Observed Problem Potential Cause(s) Recommended Troubleshooting Actions
Low Yield of Final Product 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Degradation of product.1. Monitor Reaction: Use TLC or HPLC to monitor the reaction to completion. Consider increasing reaction time or temperature moderately.[1] 2. Optimize Work-up: Ensure the pH is controlled during neutralization. Perform extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. 3. Temperature Control: Avoid excessive heating, which can cause degradation.[4]
Product is Discolored (Yellow/Brown) 1. Formation of colored byproducts. 2. Residual acidic impurities.1. Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated charcoal, followed by hot filtration.[5] 2. Thorough Washing: Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic traces. 3. Purification: Recrystallization or column chromatography can effectively remove colored impurities.[5]
Multiple Spots on TLC / Peaks in HPLC 1. Presence of starting material and/or intermediates. 2. Formation of hydrolysis byproducts.1. Drive Reaction to Completion: Ensure the reaction has gone to completion as described above. 2. Purification: Use flash column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to separate compounds of different polarities. Recrystallization is also a powerful technique for purification.[5]
Difficulty in Isolating a Solid Product 1. Oily impurities preventing crystallization. 2. Product may be an oil at room temperature.1. Purify First: Purify the crude material using column chromatography to remove impurities that may be inhibiting crystallization. 2. Recrystallization: Attempt recrystallization from a different solvent system. A co-solvent system (e.g., ether/hexane) might be effective.[5] 3. Confirm Identity: Verify the identity and purity of your product by NMR and Mass Spectrometry.
Troubleshooting Workflow: Isolating a Pure Product

G Start Crude Product Obtained TLC_HPLC Analyze by TLC/HPLC Start->TLC_HPLC Single_Spot Single Major Spot/Peak? TLC_HPLC->Single_Spot Is_Solid Is Product Solid? Single_Spot->Is_Solid Yes Column_Chromo Purify by Flash Column Chromatography Single_Spot->Column_Chromo No (Multiple Spots) Recrystallize Recrystallize from suitable solvent Is_Solid->Recrystallize Yes Oily_Product Pure Oily Product (Dry under high vacuum) Is_Solid->Oily_Product No Final_Product Pure Solid Product Recrystallize->Final_Product Column_Chromo->TLC_HPLC

Caption: A logical workflow for the purification of the crude product.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

  • Gradient:

    • 0-2 min: 20% A

    • 2-15 min: Ramp to 95% A

    • 15-18 min: Hold at 95% A

    • 18-20 min: Return to 20% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Test solubility in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is fully dissolved.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google P
  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P
  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University. (URL: [Link])

  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water - ResearchGate. (URL: [Link])

  • US5525724A - Process for the preparation of chloropyrimidines - Google P
  • The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. (URL: [Link])

Sources

Optimization

Technical Support Center: A Guide to Removing Triphenylphosphine Oxide from 2,5-Dichloro-4-ethoxypyrimidine Reactions

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of pyrimidine derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of pyrimidine derivatives. Specifically, it addresses the persistent issue of removing the stoichiometric byproduct triphenylphosphine oxide (TPPO) from reactions involving 2,5-Dichloro-4-ethoxypyrimidine. TPPO is a common byproduct in widely used synthetic transformations, including the Wittig, Mitsunobu, and Appel reactions, which are frequently employed in the synthesis of complex molecules.[1][2][3] Its removal can be notoriously difficult, often necessitating tedious chromatographic purifications that are impractical on a larger scale.[1][3][4]

This document provides a series of troubleshooting solutions and frequently asked questions to offer practical, field-proven strategies for efficient, scalable, and chromatography-free purification.

Troubleshooting Guide

This section addresses specific issues encountered during the workup and purification of 2,5-Dichloro-4-ethoxypyrimidine reaction products contaminated with TPPO.

Question 1: After my reaction workup, I have a persistent white, crystalline solid mixed with my product. How can I confirm it is TPPO and what is the simplest first step to remove it?

Answer:

The physical description of a white, crystalline solid is characteristic of triphenylphosphine oxide. To confirm its identity, you can perform a quick TLC analysis. TPPO is a highly polar compound and will typically have a low Rf value, often streaking if the concentration is high. A co-spotted TLC with an authentic sample of TPPO will confirm its presence.

The most direct initial approach to remove TPPO is to exploit its poor solubility in non-polar solvents.[4][5][6] Since your target molecule, 2,5-Dichloro-4-ethoxypyrimidine, possesses moderate polarity, a significant amount of TPPO can often be removed by selective precipitation.

Initial Purification Protocol: Selective Precipitation

  • Solvent Selection: Concentrate your crude reaction mixture in vacuo to obtain a residue or oil.

  • Trituration: Add a minimal amount of a cold, non-polar solvent such as hexane, pentane, or cyclohexane.[4][7] A mixture of diethyl ether and hexane can also be effective.[6][8]

  • Agitation: Vigorously stir or sonicate the suspension. TPPO should precipitate as a white solid while your product remains in solution.

  • Isolation: Filter the mixture, washing the solid with a small amount of the cold solvent.

  • Analysis: Concentrate the filtrate and analyze its purity by TLC or HPLC. This procedure may need to be repeated 2-3 times for optimal results.[6][8]

Causality: This method works due to the significant difference in polarity and solubility between the non-polar hydrocarbon solvent and the highly polar P=O bond in TPPO. Your pyrimidine derivative, while containing polar heteroatoms, is generally more soluble in such systems than TPPO.

Question 2: I tried precipitating TPPO with hexane, but a significant amount remains in my product. My product is also sensitive to strong acids. What is a robust, scalable alternative?

Answer:

When simple precipitation is insufficient, the formation of insoluble metal-TPPO complexes is a highly effective and scalable strategy.[2] This involves the addition of a Lewis acid that coordinates to the phosphoryl oxygen of TPPO, creating a complex with dramatically different solubility properties. Given your product's potential sensitivity, a carefully chosen Lewis acid is crucial.

Recommended Method: Precipitation with Zinc Chloride (ZnCl₂) or Calcium Bromide (CaBr₂)

  • Zinc Chloride (ZnCl₂): This is a well-established method where ZnCl₂ forms an insoluble ZnCl₂(TPPO)₂ complex in various polar organic solvents like ethanol, ethyl acetate, or isopropanol.[8][9][10][11]

  • Calcium Bromide (CaBr₂): A more recent development, CaBr₂ is particularly advantageous as it is effective in ethereal solvents like THF, which are common reaction solvents and might avoid a solvent-swap step.[2][12]

Workflow for Lewis Acid Precipitation

Caption: Workflow for TPPO removal via Lewis acid complexation.

Critical Consideration for Pyrimidines: Nitrogen-containing heterocycles like your 2,5-Dichloro-4-ethoxypyrimidine can potentially co-precipitate by coordinating with the Lewis acid.[9] To mitigate this, use the minimum effective amount of the metal salt and consider solvent choice carefully. Ethanol is often a good starting point for the ZnCl₂ method.[9][10]

Question 3: My product seems to be co-precipitating with the TPPO-ZnCl₂ complex, leading to low yields. How can I resolve this?

Answer:

Co-precipitation is a known limitation of the Lewis acid method, especially with basic compounds like pyridines or pyrimidines.[9] If this occurs, you have several options:

  • Optimize the Stoichiometry: Reduce the equivalents of ZnCl₂ to the minimum required for TPPO precipitation. Start with 1.0-1.5 equivalents relative to TPPO and titrate up if necessary.

  • Change the Lewis Acid: Switch to a different Lewis acid. Calcium bromide (CaBr₂) may exhibit different coordination behavior and could be more selective for TPPO over your pyrimidine product.[2][12]

  • Solvent Modification: The choice of solvent can influence the solubility of both your product and the TPPO complex. Experiment with different polar solvents such as ethyl acetate, isopropyl acetate, or ethanol to find a system where your product remains soluble while the complex precipitates effectively.[9]

  • Alternative Derivatization: If Lewis acid methods fail, consider converting TPPO into a different filterable solid. Treatment with oxalyl chloride generates an insoluble chlorophosphonium salt that can be removed by filtration.[2][8] However, you must first confirm your product is stable to the reagent and the mild acidic conditions generated.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable, industrial-friendly method for removing TPPO?

For large-scale synthesis, chromatography is not feasible.[1][4] The most effective and scalable methods are based on precipitation or crystallization, as they rely on simple filtration operations.

  • Optimized Crystallization: Adjusting solvent systems (e.g., toluene, cyclohexane) and temperature profiles can induce selective precipitation of TPPO or a TPPO co-crystal directly from the reaction mixture.[1][2][4]

  • Lewis Acid Precipitation: Methods using ZnCl₂, MgCl₂, or CaBr₂ are highly scalable and can often be performed directly in the reaction pot after an optional solvent swap, making them very attractive for process chemistry.[2][12]

Q2: Are there alternative reagents to triphenylphosphine that avoid the formation of TPPO altogether?

Yes, addressing the problem at the source is an excellent strategy. Several approaches exist:

  • Polymer-Supported Phosphines: Using a phosphine reagent bound to a polymer resin (e.g., Merrifield resin) means the resulting phosphine oxide is also bound to the solid support and can be removed by simple filtration.[2][4]

  • Phosphines with Modified Solubility: Designing phosphine reagents with acidic or basic handles allows the resulting phosphine oxide to be easily removed with a simple aqueous acid or base wash.[3]

  • Catalytic Reactions: Where possible, utilizing catalytic versions of these reactions can dramatically reduce the amount of phosphine-related byproduct generated.

Q3: How do I choose the best TPPO removal method for my specific reaction?

The optimal method depends on the properties of your product and the scale of your reaction. Use the following decision tree to guide your choice.

Decision Tree for TPPO Removal

G start Crude Product with TPPO is_nonpolar Is product soluble in non-polar solvents (hexane, ether)? start->is_nonpolar is_stable Is product stable to Lewis Acids? is_nonpolar->is_stable No precipitate Method: Selective Precipitation with Hexane/Ether is_nonpolar->precipitate Yes lewis_acid Method: Lewis Acid Complexation (ZnCl₂, CaBr₂) is_stable->lewis_acid Yes chromatography Method: Column Chromatography (Small Scale / Last Resort) is_stable->chromatography No is_basic Does product contain basic nitrogens? derivatize Method: Derivatization (e.g., Oxalyl Chloride) is_basic->derivatize No optimize_lewis Optimize Lewis Acid method: - Use CaBr₂ - Minimize equivalents - Screen solvents is_basic->optimize_lewis Yes (potential co-precipitation) lewis_acid->is_basic

Caption: Decision-making workflow for selecting a TPPO purification strategy.

Data Summary & Protocols

Table 1: Comparison of Common TPPO Removal Techniques
MethodPrincipleAdvantagesLimitations
Chromatography AdsorptionHigh purity achievablePoor scalability, high solvent consumption[1][4]
Precipitation Differential SolubilitySimple, scalable, chromatography-freeMay be incomplete; product may co-precipitate
Lewis Acid Complexation Insoluble Complex FormationHighly efficient, scalable, fast[9][12]Product must be stable to Lewis acids; potential for co-precipitation with basic compounds[9]
Derivatization Chemical ConversionForms easily filterable saltProduct must be stable to reagents (e.g., oxalyl chloride)[2][8]
Scavenger Resins Solid-Phase ExtractionVery clean separationHigh cost of reagents, not ideal for large scale[2]
Experimental Protocol: Removal of TPPO using ZnCl₂

This protocol is adapted from the method described by Batesky, D. C., et al. in J. Org. Chem. (2017).[9]

  • Preparation: After the reaction is complete, perform an appropriate aqueous workup to remove any water-soluble impurities. Concentrate the organic layer to dryness to afford the crude product containing your pyrimidine derivative and TPPO.

  • Dissolution: Dissolve the crude material in a suitable polar solvent. Ethanol is a recommended starting point. Use approximately 5-10 mL of solvent per gram of crude material.

  • Precipitation: To the stirring solution, add solid zinc chloride (ZnCl₂) in a single portion. Use 1.5-2.0 equivalents of ZnCl₂ relative to the amount of triphenylphosphine used in the initial reaction.

  • Agitation: Stir the resulting suspension at room temperature for at least 2 hours. A thick, white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • Filtration: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with the same solvent used for the precipitation to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the solvent in vacuo to yield the purified product, now largely free of TPPO.

  • Analysis: Assess the purity of the product by TLC, HPLC, or ¹H NMR to confirm the absence of TPPO.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Available at: [Link]

  • Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development. Available at: [Link]

  • Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Google Patents. (2012). Method for recycling triphenyl phosphine oxide and triphenylphosphine from waste slag. CN101481389B.
  • Organic Chemistry Portal. Appel Reaction. Available at: [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Available at: [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Available at: [Link]

  • MH Chem. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? YouTube. Available at: [Link]

  • Google Patents. (2000). Triphenylphosphine oxide complex process. US6011181A.
  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]

  • Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. r/OrganicChemistry. Available at: [Link]

  • Wikipedia. Triphenylphosphine oxide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2,5-Dichloro-4-ethoxypyrimidine

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2,5-dichloro-4-ethoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2,5-dichloro-4-ethoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize this versatile heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations. Our goal is to empower you to overcome common challenges and achieve high-yielding, selective, and reproducible results in your C-C and C-N bond-forming reactions.

Understanding the Substrate: The Challenge of Regioselectivity

2,5-Dichloro-4-ethoxypyrimidine presents a unique challenge in cross-coupling reactions due to the presence of two distinct chlorine atoms at the C2 and C5 positions. The electronic and steric environment of these positions dictates their relative reactivity, which can be modulated by the choice of catalyst, ligands, and reaction conditions.

  • C2-Position: This position is electronically activated by the adjacent nitrogen atoms of the pyrimidine ring, making the C2-Cl bond generally more susceptible to oxidative addition by a palladium(0) catalyst.

  • C5-Position: The C5-Cl bond is less electronically activated compared to the C2-Cl bond.

  • 4-Ethoxy Group: The electron-donating nature of the ethoxy group can influence the overall electron density of the pyrimidine ring, potentially modulating the reactivity of both chlorine atoms.

Historically, cross-coupling reactions of dihalopyrimidines have predominantly favored substitution at the more activated positions (C2, C4, C6).[1] However, recent studies have demonstrated that unconventional C5-selectivity can be achieved, opening up new avenues for synthetic diversification.[2]

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of C2 and C5 coupled products. How can I improve the regioselectivity of my Suzuki-Miyaura coupling reaction?

A1: Achieving high regioselectivity is a common challenge. The key is to understand and control the factors that influence which C-Cl bond the palladium catalyst preferentially activates.

  • For C5-Selectivity: Unprecedented C5-selectivity in the cross-coupling of 2,5-dichloropyrimidine has been reported under ligand-free "Jeffery" conditions .[2] This approach is a powerful tool for synthesizing 2-chloro-5-aryl-4-ethoxypyrimidines. The absence of strongly coordinating phosphine ligands is thought to favor a different catalytic species, potentially involving multinuclear palladium clusters, which alters the regiochemical outcome.

  • For C2-Selectivity: While conventional wisdom suggests C2 is more reactive, achieving exclusive C2 coupling might require careful ligand selection. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), are known to promote oxidative addition. A thorough screening of ligands is recommended to identify one that sterically and electronically favors the C2 position.

Q2: My Buchwald-Hartwig amination of 2,5-dichloro-4-ethoxypyrimidine is giving low yields. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is critical for C-N bond formation.[3] For electron-deficient heterocycles, bulky and electron-rich biarylphosphine ligands are often essential to promote the reductive elimination step.

    • Recommendation: Screen a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) in combination with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle).

  • Base Selection: The choice and strength of the base are crucial. A base that is too weak may not efficiently deprotonate the amine, while an overly strong base can lead to catalyst decomposition or side reactions.

    • Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used. The optimal base often depends on the pKa of the amine.

  • Solvent: Anhydrous, aprotic polar solvents are typically preferred.

    • Recommended Solvents: Toluene, dioxane, or THF. Ensure the solvent is thoroughly dried, as water can deactivate the catalyst and hydrolyze the active species.

  • Temperature: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition.

    • Optimization: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Q3: I am attempting a Sonogashira coupling with a terminal alkyne, but I am primarily observing alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often driven by the copper(I) co-catalyst.

  • Copper-Free Conditions: Consider running the reaction in the absence of a copper co-catalyst. While this may require a higher catalyst loading or a more active palladium/ligand system, it effectively eliminates the primary pathway for homocoupling.

  • Amine Base: The choice of amine base is important. A bulky amine base, such as diisopropylethylamine (DIPEA), can help to minimize homocoupling.

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby disfavoring the homocoupling pathway.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can promote the oxidative homocoupling of alkynes.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions & Rationale
No Reaction or Low Conversion 1. Inactive Catalyst• Ensure your palladium precatalyst is not degraded. Use a fresh batch or a pre-activated catalyst. • Degas the reaction mixture thoroughly to remove oxygen, which can oxidize the active Pd(0) species.
2. Insufficient Temperature• Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and potential decomposition.
3. Poorly Soluble Base• Use a base that is soluble in the reaction medium or consider a different solvent system. For example, K₃PO₄ is more soluble in dioxane/water mixtures than in pure toluene.
Mixture of Mono- and Di-substituted Products 1. Incorrect Stoichiometry• Use a slight excess of the dihalopyrimidine (e.g., 1.2-1.5 equivalents) relative to the coupling partner to favor mono-substitution.
2. High Catalyst Loading or Temperature• Reduce the catalyst loading and/or reaction temperature to slow down the second coupling event.
Dehalogenation of Starting Material 1. Presence of Protic Impurities• Ensure all reagents and solvents are anhydrous. Water or other protic sources can lead to hydrodehalogenation.
2. Inappropriate Base• Some strong bases, in the presence of a palladium hydride species, can promote dehalogenation. Consider a weaker base if this is a persistent issue.
Formation of Homocoupled Product (e.g., Biaryl from Boronic Acid) 1. Oxygen Exposure• Rigorously exclude oxygen from the reaction. Degas the solvent and maintain a positive pressure of an inert gas.
2. Unstable Boronic Acid• Use freshly prepared or high-purity boronic acid. Some boronic acids are prone to decomposition, leading to homocoupling.

Experimental Protocols

Protocol 1: C5-Selective Suzuki-Miyaura Coupling (Ligand-Free "Jeffery" Conditions)

This protocol is adapted from literature describing C5-selective cross-couplings of 2,5-dichloropyrimidines.[2]

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water (degassed)

Procedure:

  • To a Schlenk tube, add 2,5-dichloro-4-ethoxypyrimidine, arylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add NMP and degassed water (typically a 4:1 to 10:1 mixture of NMP to water).

  • Stir the reaction mixture at 100 °C for 18-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable palladacycle precatalyst

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add the palladium precursor, ligand, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine and then 2,5-dichloro-4-ethoxypyrimidine.

  • Stir the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Process

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 LₙPd(0) OA_complex Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Transmetalation Complex OA_complex->Transmetalation_complex Transmetalation (Ar'-B(OR)₂) RE_complex Reductive Elimination Complex Transmetalation_complex->RE_complex Reductive Elimination RE_complex->Pd0 Product (Ar-Ar') Product Coupled Product (Ar-Ar') RE_complex->Product ArX 2,5-Dichloro-4- ethoxypyrimidine (Ar-X) ArX->OA_complex ArB Organoboron Reagent (Ar'-B(OR)₂) ArB->Transmetalation_complex Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst optimize_temp Screen reaction temperature (e.g., 60-120 °C) check_catalyst->optimize_temp Yes check_reagents Verify purity and dryness of reagents and solvent check_catalyst->check_reagents No optimize_base Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOᵗBu) optimize_temp->optimize_base optimize_ligand Screen a panel of ligands (e.g., Buchwald, phosphines) optimize_base->optimize_ligand success Improved Yield optimize_ligand->success check_reagents->start Address Issues

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc.2022 , 144 (21), 9497–9505. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2020 , 25 (21), 5035. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Lett.2010 , 51 (41), 5348-5350. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

Sources

Optimization

preventing decomposition of 2,5-Dichloro-4-ethoxypyrimidine during reaction

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 2,5-Dichloro-4-ethoxypyrimidine. This resource is designed to provide in-depth troubleshooting guides an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,5-Dichloro-4-ethoxypyrimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your research and development activities. As Senior Application Scientists, we have compiled this information based on extensive experience and a thorough understanding of the challenges associated with this compound.

Troubleshooting Guide: Preventing Decomposition of 2,5-Dichloro-4-ethoxypyrimidine

Decomposition of 2,5-Dichloro-4-ethoxypyrimidine during a reaction can lead to reduced yields, impure products, and difficulties in purification. Understanding the primary causes of degradation is crucial for successful synthesis. The main decomposition pathways include hydrolysis of the chloro and ethoxy groups, and nucleophilic substitution.[1] This guide will help you identify the cause of decomposition and provide actionable solutions.

Common Issues and Solutions
Observed Problem Probable Cause Recommended Solution & Explanation
Formation of polar impurities (observed by TLC), decreased yield. Hydrolysis: The chloro- and ethoxy- groups are susceptible to hydrolysis, especially in the presence of acid or base, which can be accelerated by heat.[1][2]Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled solvents and oven-dried glassware to minimize water content.
Unwanted side-products, particularly from reactions with amine nucleophiles. Lack of Regioselectivity: Nucleophilic aromatic substitution (SNAr) on dichloropyrimidines can occur at either the C2 or C4 position. The regioselectivity is highly sensitive to the substituents on the pyrimidine ring and the nature of the nucleophile.[3][4][5]Control of Reaction Conditions: Carefully select the solvent and base. For instance, using tertiary amine nucleophiles can favor substitution at the C2 position.[3][5] The choice of base is also critical; studies on similar compounds show that bases with higher pKa values can lead to better yields in chlorination reactions.[6]
Reaction fails to go to completion, or multiple unidentified products are formed. Thermal Degradation: Many substituted pyrimidines are sensitive to high temperatures, which can lead to complex decomposition pathways.[1]Optimize Reaction Temperature: Start with lower temperatures and gradually increase if necessary. Monitor the reaction closely by TLC or HPLC to find the optimal temperature that promotes the desired reaction without significant decomposition. For some chlorination reactions of similar pyrimidines, temperatures around 100-114°C have been found to be optimal.[7][8][9]
Formation of dimers or trimers, especially in reactions involving amino-substituted pyrimidines. Self-Reaction: Unreacted starting material can sometimes react with the product, leading to the formation of dimers or other side products. This is a known issue with similar compounds like 2,4-dichloro-5-nitropyrimidine.[10]Control Stoichiometry and Addition Rate: Add the limiting reagent slowly to the reaction mixture to maintain a low concentration and minimize self-reaction. Ensure accurate measurement of all reagents.
Experimental Workflow: Troubleshooting Decomposition

cluster_observe Observation cluster_identify Identification cluster_action Action cluster_verify Verification observe Decomposition Observed (e.g., low yield, impurities) tlc Analyze by TLC/LC-MS Identify nature of impurities observe->tlc polar Polar Impurities? tlc->polar nonpolar Non-polar/Multiple Spots? tlc->nonpolar anhydrous Implement Strict Anhydrous Conditions polar->anhydrous Likely Hydrolysis temp Optimize Reaction Temperature nonpolar->temp Possible Thermal Degradation reagents Re-evaluate Solvents, Bases, and Nucleophiles nonpolar->reagents Possible Side Reactions stoichiometry Adjust Stoichiometry and Addition Rate nonpolar->stoichiometry Possible Self-Reaction rerun Rerun Reaction with Optimized Conditions anhydrous->rerun temp->rerun reagents->rerun stoichiometry->rerun success Successful Synthesis rerun->success

Sources

Optimization

Technical Support Center: Analysis of Reaction Byproducts in 2,5-Dichloro-4-ethoxypyrimidine Synthesis by GC-MS

Welcome to the technical support center for the analysis of 2,5-Dichloro-4-ethoxypyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,5-Dichloro-4-ethoxypyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your analytical work.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis and analysis of 2,5-Dichloro-4-ethoxypyrimidine.

Q1: What are the expected major byproducts in the synthesis of 2,5-Dichloro-4-ethoxypyrimidine?

A1: The synthesis of dichlorinated pyrimidines typically involves the chlorination of a dihydroxy- or amino-pyrimidine precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3][4] Based on this common pathway, several byproducts can arise:

  • Incomplete Chlorination: The most common byproducts are monochlorinated intermediates. Depending on the starting material, you might observe species like 2-chloro-4-ethoxy-5-hydroxypyrimidine or 5-chloro-4-ethoxy-2-hydroxypyrimidine. These arise from an insufficient amount of chlorinating agent or incomplete reaction time.

  • Isomeric Products: Reaction selectivity is not always perfect. It is possible to form other dichloro-ethoxypyrimidine isomers, such as 2,4-dichloro-5-ethoxypyrimidine. The separation of isomers can be challenging and often requires careful chromatographic optimization.[5]

  • Hydrolysis Products: During the workup phase, especially if aqueous solutions are used, the dichlorinated product can be susceptible to hydrolysis, reverting back to a monochlorinated hydroxy-pyrimidine.

  • Over-chlorination: Under harsh reaction conditions (e.g., excessive temperature or reagent), the formation of trichloropyrimidine is a possibility.

  • Residual Starting Material: Unreacted starting material may also be present in the final mixture.

Q2: How can I definitively identify chlorinated compounds from their mass spectra?

A2: The most telling characteristic of a chlorinated compound in mass spectrometry is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to a distinctive pattern in the mass spectrum for any ion containing chlorine.

  • One Chlorine Atom: You will observe two peaks for the molecular ion (M) and any chlorine-containing fragments: the M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of roughly 3:1.

  • Two Chlorine Atoms: For your target compound, 2,5-Dichloro-4-ethoxypyrimidine, you should look for a cluster of three peaks for the molecular ion: M (containing two ³⁵Cl atoms), M+2 (one ³⁵Cl and one ³⁷Cl), and M+4 (two ³⁷Cl atoms). The expected intensity ratio for this cluster is approximately 9:6:1.[6] Observing this pattern is strong evidence for the presence of two chlorine atoms in the ion.

Q3: What is a recommended starting point for a GC-MS method to analyze this reaction mixture?

A3: A robust starting method is crucial for successfully separating and identifying your target compound and its byproducts. For halogenated heterocyclic compounds, a mid-polarity column is often effective as it separates based on both boiling point and dipole moment, which is useful for resolving isomers.[7]

Here is a recommended starting protocol:

  • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These are robust, low-bleed columns suitable for MS applications.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Temperatures:

    • Injector: Start at 250 °C. Be aware that thermal degradation is a risk for halogenated compounds.[9][10] If you suspect degradation, this temperature should be lowered.

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5-10 minutes to ensure all components elute. A slower ramp rate (e.g., 5 °C/min) may be necessary to improve the separation of closely eluting isomers.[7]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400. This range will cover the expected molecular ions and fragmentation patterns.

Q4: My peaks are tailing. What is the underlying cause and how do I fix it?

A4: Peak tailing is typically a sign of active sites within the GC system. These are locations where your analyte can undergo unwanted secondary interactions (e.g., hydrogen bonding), delaying its passage through the system relative to the bulk of the sample.

  • Causality: The nitrogen atoms in the pyrimidine ring are basic and can interact with acidic sites (e.g., exposed silanols) on the surface of the inlet liner or the front end of the GC column. This is a common issue with amine-containing compounds.

  • Solutions:

    • Check the Inlet Liner: The liner is the most common source of activity. Replace it with a new, deactivated liner. Using a liner with glass wool can sometimes introduce active sites; consider one without wool or with deactivated wool.

    • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trim the first 10-20 cm of the column.[11]

    • Column Degradation: Over time, the stationary phase can degrade, exposing active sites on the fused silica tubing. If trimming the column doesn't help, the column may need to be replaced.

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing. Try analyzing a 10-fold dilution of your sample to see if the peak shape improves.[12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your GC-MS analysis.

Problem 1: I see a very small or absent peak for my product, but many smaller, earlier-eluting peaks are present.

  • Plausible Cause: This is a classic symptom of thermal degradation in the hot GC inlet.[13] Your target molecule, 2,5-Dichloro-4-ethoxypyrimidine, is breaking apart before it even reaches the analytical column. The smaller peaks are the more stable fragments of this degradation.[10]

  • Troubleshooting Protocol:

    • Lower the Injector Temperature: This is the most critical step. Reduce the injector temperature sequentially by 20-25 °C increments (e.g., from 250 °C to 225 °C, then to 200 °C) and re-analyze the sample at each step.[14] This minimizes the thermal stress on the molecule.

    • Verify Liner Deactivation: Ensure you are using a high-quality, deactivated inlet liner. Active sites on a liner can catalyze degradation.[13]

    • Increase Carrier Gas Flow/Use Pulsed Splitless Injection: A faster flow through the inlet reduces the residence time of the analyte in the hot zone, minimizing its opportunity to degrade. If using a splitless injection, a pressure pulse at the beginning of the injection can transfer the sample to the column more rapidly.

    • Consider Cold On-Column Injection: If the problem persists and your instrument is equipped for it, a cold on-column injection deposits the sample directly onto the column without passing through a hot inlet, completely eliminating the possibility of inlet-based degradation.

Problem 2: My chromatogram shows multiple peaks with the same molecular ion (and correct isotopic pattern) as my product. How do I identify the correct 2,5-isomer?

  • Plausible Cause: You are likely seeing isomeric byproducts (e.g., 2,4-dichloro-5-ethoxypyrimidine or 4,5-dichloro-2-ethoxypyrimidine) that were co-produced during the synthesis. Since they have the same elemental formula, they will have the same molecular weight and isotopic pattern. Their fragmentation patterns may also be very similar, making mass spectral differentiation difficult.

  • Troubleshooting Protocol:

    • Optimize Chromatographic Separation: The primary goal is to resolve the isomers chromatographically.

      • Decrease the Oven Ramp Rate: Slow the temperature program from 10 °C/min to 5 °C/min or even 2 °C/min. This gives the column more time to differentiate between the isomers, improving resolution.[7]

      • Use a Different Stationary Phase: If a 5% phenyl column is insufficient, try a more polar column (e.g., a 50% phenyl-methylpolysiloxane or a WAX column). The different selectivity may resolve the isomers.

    • Analyze Authentic Standards: The most reliable way to identify the correct peak is to inject a certified reference standard of 2,5-Dichloro-4-ethoxypyrimidine. The peak that matches the retention time of the standard is your product.

    • Utilize Fragmentation Differences: While often similar, the fragmentation patterns of isomers can have subtle differences in the relative abundance of certain fragment ions. Carefully compare the spectra of the isomeric peaks. Fragmentation is driven by the stability of the resulting carbocations, and different chlorine positions can influence which bonds break most readily.[15][16]

    • Consider Alternative Analysis: If GC-MS cannot provide a definitive answer, structural elucidation techniques like Nuclear Magnetic Resonance (NMR) spectroscopy will be necessary to confirm the identity of each isomer.

Problem 3: My baseline is noisy and rising, and I see consistent peaks at m/z 207, 281, and 355 in the background.

  • Plausible Cause: These characteristic ions are indicative of column bleed, which is the thermal degradation of the column's polysiloxane stationary phase.[8] This bleed increases baseline noise, which can obscure small peaks and compromise the quality of your mass spectra.

  • Troubleshooting Protocol:

    • Condition the Column: If the column is new or has been exposed to air, it needs to be conditioned. Disconnect the column from the MS detector, cap the detector port, and heat the column to its maximum isothermal temperature (or 20-30 °C above your method's final temperature) with carrier gas flowing for several hours. This removes volatile contaminants.

    • Check for Leaks: Oxygen is highly damaging to the stationary phase and accelerates bleed. Check for leaks at the inlet fitting, septum, and column connections to the inlet and detector. A common sign of a leak is an unusually high m/z 28 (N₂) and 32 (O₂) in the background spectrum.

    • Ensure High-Purity Carrier Gas: Use high-purity (99.999% or better) carrier gas and ensure that high-capacity oxygen and moisture traps are installed and have not expired.[8]

    • Trim the Column: If the front end of the column is damaged, it can contribute to bleed. Trim 10-20 cm from the inlet side.

    • Use an MS-Certified Low-Bleed Column: For sensitive applications, always use columns specifically designed for mass spectrometry, as they are manufactured to have lower bleed characteristics.[8]

Data Summary: Potential Byproducts

The table below summarizes potential byproducts, their molecular weights (using ³⁵Cl), and key mass spectral characteristics.

Compound NameMolecular Weight ( g/mol )Expected M+ Isotopic Pattern (Ratio)Key Fragmentation Pathways
2,5-Dichloro-4-ethoxypyrimidine (Product) 192.03M, M+2, M+4 (9:6:1)Loss of ethylene (-28), Loss of ethoxy radical (-45), Loss of Cl radical (-35)
Monochloro-ethoxy-hydroxypyrimidine174.58M, M+2 (3:1)Loss of ethylene (-28), Loss of water (-18)
Trichloropyrimidine182.41M, M+2, M+4, M+6 (27:27:9:1)Sequential loss of Cl radicals
2-hydroxy-4-ethoxy-5-chloropyrimidine174.58M, M+2 (3:1)Loss of ethylene (-28)
Unreacted Starting Material (e.g., 4-ethoxyuracil)156.14M onlyVaries based on precursor structure

Experimental Workflows & Diagrams

Logical Troubleshooting Workflow for GC-MS Analysis

The following diagram outlines a systematic approach to diagnosing and resolving common issues encountered during the GC-MS analysis of synthetic reaction mixtures.

GCMS_Troubleshooting start Observe Chromatogram Anomaly q_peaks Are peaks present? start->q_peaks no_peaks No / Very Small Peaks q_peaks->no_peaks No peaks_present Peaks are Present q_peaks->peaks_present Yes check_injection Verify Injection (Syringe, Sample Volume) no_peaks->check_injection check_system Check for Leaks & Carrier Gas Flow check_injection->check_system check_degradation Suspect Thermal Degradation (See Problem 1) check_system->check_degradation q_shape Is Peak Shape Good? peaks_present->q_shape bad_shape Poor Peak Shape (Tailing/Fronting) q_shape->bad_shape No good_shape Good Peak Shape q_shape->good_shape Yes check_overload Dilute Sample (Check for Overload) bad_shape->check_overload check_activity Check for Active Sites (Liner, Column Head) check_overload->check_activity check_install Verify Column Installation check_activity->check_install q_identity Are Peaks Expected? good_shape->q_identity unexpected_peaks Unexpected / Isomeric Peaks q_identity->unexpected_peaks No expected_peaks Analysis Successful q_identity->expected_peaks Yes check_contamination Run Blank Injection unexpected_peaks->check_contamination check_bleed Check for Column Bleed (m/z 207, 281) check_contamination->check_bleed optimize_sep Optimize Separation for Isomers (Slower Ramp, New Column) check_bleed->optimize_sep

Caption: A flowchart for systematic GC-MS troubleshooting.

References

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Synthesis of 2,5-difluoro-4-chloropyrimidine - PrepChem.com. [Link]

  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles... - MDPI. [Link]

  • US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine...
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water - ResearchGate. [Link]

  • US5525724A - Process for the preparation of chloropyrimidines.
  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]

  • Analysis of thermal reaction products of chlorpyrifos using LC/MS and GC/MS - ResearchGate. [Link]

  • GC–MS analysis for pyrimidines and triazines... - ResearchGate. [Link]

  • Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed. [Link]

  • Activity and Decomposition - Separation Science. [Link]

  • GC Column Troubleshooting Guide - Phenomenex. [Link]

  • Optimizing GC–MS Methods - LCGC International. [Link]

  • mass spectrum of 1,1-dichloroethane... - Doc Brown's Chemistry. [Link]

  • Minimizing thermal degradation in gas chromatographic quantitation... - Smithsonian Research Online. [Link]

  • Separation of purine and pyrimidine bases and nucleosides... - PubMed. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns... - Save My Exams. [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients... - Shimadzu. [Link]

  • GAS CHROMATOGRAPHY TROUBLESHOOTING STRATEGY FOR ANALYTICAL CHEMISTRY - ResearchGate. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC. [Link]

  • Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy... - PubMed. [Link]

  • Methods for GC Optimization - Separation Science. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. [Link]

  • Combined Thermal Desorption and Pyrolysis GC Using a PTV Injector... - GL Sciences. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of 2,5-Dichloro-4-ethoxypyrimidine Solubility in Synthetic Chemistry

Welcome to our dedicated technical support center for 2,5-Dichloro-4-ethoxypyrimidine. As a key building block in medicinal chemistry and materials science, its utility is sometimes hampered by its limited solubility in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2,5-Dichloro-4-ethoxypyrimidine. As a key building block in medicinal chemistry and materials science, its utility is sometimes hampered by its limited solubility in common reaction solvents. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested strategies to overcome these solubility challenges, ensuring successful and reproducible synthetic outcomes.

Introduction: Understanding the "Solubility Problem"

2,5-Dichloro-4-ethoxypyrimidine's molecular structure, characterized by a chlorinated pyrimidine core and an ethoxy substituent, results in a crystalline solid with moderate polarity. This often leads to poor solubility in a wide range of organic solvents, which can manifest as:

  • Incomplete Reactions: Undissolved starting material leads to lower yields.

  • Slow Reaction Kinetics: Limited mass transfer in a heterogeneous mixture slows down the reaction rate.

  • Difficulties in Purification: The presence of undissolved material can complicate work-up and purification procedures.[1]

  • Irreproducible Results: Variations in solubility due to minor changes in conditions can lead to inconsistent outcomes.

This guide provides a systematic approach to addressing these issues through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with 2,5-Dichloro-4-ethoxypyrimidine is sluggish and gives a low yield. How can I improve it?

A1: Low yields are often a direct consequence of poor solubility. To address this, a multi-faceted approach focusing on solvent selection, temperature, and physical parameters is recommended.

Initial Troubleshooting Steps:

  • Solvent Screening: The principle of "like dissolves like" is a good starting point.[2] Given the structure of 2,5-Dichloro-4-ethoxypyrimidine, solvents with moderate to high polarity are likely to be most effective. A systematic solvent screening experiment is the most reliable method to identify an optimal solvent system.

  • Temperature Adjustment: Increasing the reaction temperature often enhances the solubility of solid reagents.[3] However, be mindful of the thermal stability of your reactants and products.

  • Particle Size Reduction: Decreasing the particle size of the solid increases its surface area, which can improve the dissolution rate.[4]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for 2,5-Dichloro-4-ethoxypyrimidine

This protocol outlines a method for determining the qualitative solubility of 2,5-Dichloro-4-ethoxypyrimidine in a range of common laboratory solvents.

Materials:

  • 2,5-Dichloro-4-ethoxypyrimidine

  • A selection of anhydrous organic solvents (see Table 1)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Preparation: Add a small, accurately weighed amount of 2,5-Dichloro-4-ethoxypyrimidine (e.g., 10 mg) to each vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Agitation: Vigorously stir or vortex the mixture for 1-2 minutes.

  • Observation: Observe the vial for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and repeat the agitation and observation steps.

  • Categorization: Continue adding solvent incrementally until the solid dissolves completely or until a large volume of solvent has been added. Categorize the solubility as "Soluble," "Sparingly Soluble," or "Insoluble" based on the amount of solvent required.

  • Repeat: Repeat steps 2-6 for each solvent to be tested.

Table 1: Predicted and Experimental Solubility of 2,5-Dichloro-4-ethoxypyrimidine

Solvent ClassSolvent ExamplePredicted SolubilityExperimental Observations (to be filled by the user)
Aprotic Polar Dimethylformamide (DMF)High
Dimethyl sulfoxide (DMSO)High
Acetonitrile (MeCN)Moderate
Tetrahydrofuran (THF)Moderate
Chlorinated Dichloromethane (DCM)Moderate
ChloroformModerate
Ethers Diethyl etherLow to Moderate
1,4-DioxaneModerate
Aromatic TolueneLow
Alcohols MethanolLow to Moderate
EthanolLow
Non-polar HexanesInsoluble
Q2: I've found a suitable solvent, but the reaction is still not going to completion. What are my next steps?

A2: Even with an appropriate solvent, other factors can limit reaction success. Consider the following strategies:

  • Co-solvents: Employing a mixture of solvents can significantly enhance solubility.[4] A small amount of a high-polarity aprotic solvent like DMF or DMSO in a less polar co-solvent can create a more favorable reaction medium.

  • Elevated Temperatures: If the initial solvent screening was performed at room temperature, repeating the key experiments at elevated temperatures is a logical next step.[5]

  • Homogenization Techniques: For particularly stubborn solubility issues, high-speed homogenization or sonication can be used to create a fine suspension, increasing the effective surface area of the solid.

Workflow Diagrams

The following diagrams illustrate the decision-making process for troubleshooting solubility issues with 2,5-Dichloro-4-ethoxypyrimidine.

Caption: Decision workflow for addressing low reaction yields.

Q3: How do I handle the work-up and purification of a reaction involving poorly soluble 2,5-Dichloro-4-ethoxypyrimidine?

A3: The challenges of poor solubility can extend to the purification phase. Here are some key considerations:

  • Hot Filtration: If your product is soluble in the reaction solvent at elevated temperatures but crystallizes upon cooling, a hot filtration can be used to remove insoluble impurities before crystallization of the product.[1]

  • Solvent Choice for Extraction and Chromatography: The solvent used for extraction should be one in which your product is highly soluble, while impurities are less so. For column chromatography, a solvent system that provides good separation on TLC should be chosen, keeping in mind that the product may have limited solubility in less polar eluents.

  • Recrystallization Solvent System: A good recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.[1] A co-solvent system (e.g., ethanol/water, DCM/hexanes) may be necessary to achieve the desired solubility profile.

Advanced Strategies

For particularly challenging cases, consider these advanced techniques:

  • Phase-Transfer Catalysis: If your reaction involves a salt or an ionic reagent that is insoluble in the organic phase, a phase-transfer catalyst can facilitate the reaction by transporting the reagent across the phase boundary.

  • Flow Chemistry: Continuous flow reactors can handle slurries and heterogeneous mixtures more effectively than batch reactors, often leading to improved yields and shorter reaction times.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with 2,5-Dichloro-4-ethoxypyrimidine and unlock its full potential in their synthetic endeavors.

References

  • BenchChem. (n.d.). Solubility of 2,5-Dichloropyrimidine in Organic Solvents: An In-depth Technical Guide.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Organic Solvents.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
  • Baluja, S. (2015). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 60(5), 477-482.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Chemistry LibreTexts. (2019, June 5). Factors that Affect Reaction Rates.

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected ¹H NMR Peaks in 2,5-Dichloro-4-ethoxypyrimidine

Welcome to the technical support guide for 2,5-Dichloro-4-ethoxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this intermediate and require pristine analy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,5-Dichloro-4-ethoxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this intermediate and require pristine analytical characterization. Encountering unexpected signals in a ¹H NMR spectrum can be a significant roadblock, consuming valuable time and resources. This guide provides a logical, experience-driven framework to rapidly diagnose and resolve such issues, ensuring the integrity of your material and the progress of your research.

Establishing the Baseline: The Expected ¹H NMR Spectrum

Before troubleshooting the unexpected, we must define the expected. The structure of 2,5-Dichloro-4-ethoxypyrimidine contains three distinct proton environments.

Caption: Structure of 2,5-Dichloro-4-ethoxypyrimidine with proton environments labeled (a), (b), and (c).

The anticipated ¹H NMR spectrum in a standard solvent like CDCl₃ should be straightforward. The electron-withdrawing nature of the dichloropyrimidine ring significantly influences the chemical shifts of the ethoxy group and the lone ring proton.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities

Proton LabelEnvironmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
(a) Pyrimidine C6-H~8.4 - 8.6Singlet (s)N/A1H
(b) Methylene (-OCH₂-)~4.5 - 4.7Quartet (q)~7.12H
(c) Methyl (-CH₃)~1.4 - 1.6Triplet (t)~7.13H

Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument calibration.[1]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the NMR analysis of 2,5-Dichloro-4-ethoxypyrimidine.

Q1: My spectrum shows the three expected signals, but I also see minor peaks at δ 7.26, 2.50, or 1.56 ppm. Are these impurities?

A1: Likely Not. These are very common signals corresponding to residual protio-solvents in the deuterated NMR solvent or trace amounts of water.[2][3][4] Before investigating more complex causes, always check your spectrum against a standard chart of NMR solvent impurities.

Table 2: Common Residual Solvent and Water Peaks (ppm)

Solvent/ImpurityCDCl₃DMSO-d₆Acetone-d₆D₂O
Residual Solvent 7.262.502.054.79 (HOD)
Water (H₂O/HOD) ~1.56~3.33~2.844.79

Source: Adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.[2]

Expert Insight: The chemical shift of water is highly variable and depends on temperature, concentration, and hydrogen bonding.[5] Do not be alarmed if it shifts by ±0.5 ppm or more.

Q2: The integration values for my signals are not a clean 1:2:3 ratio. What could be the cause?

A2: This is a common instrumental artifact related to spin-lattice relaxation (T₁). For a spectrum to be truly quantitative, the time between experimental pulses (the relaxation delay, d1) must be long enough for all protons to fully return to their equilibrium state. Protons in different environments have different T₁ values.

Causality: If the relaxation delay is too short, protons with longer T₁ values will not fully relax, leading to attenuated signals and artificially low integration values for those peaks.[6][7]

Troubleshooting Steps:

  • Increase Relaxation Delay: The simplest solution is to increase the d1 parameter in your NMR acquisition settings. A value of 5 times the longest T₁ is ideal, but a practical starting point for routine analysis is a d1 of 5-10 seconds.

  • Check for Overlapping Peaks: Ensure that a small impurity peak is not hiding under one of your main signals, which would distort the integration.[8]

Q3: I've ruled out solvent peaks, but I still have extra signals. How do I identify the source?

A3: Unexpected peaks beyond solvents are typically from synthesis-related impurities or product degradation. A systematic approach is required to identify the source.

Caption: Troubleshooting workflow for identifying unknown ¹H NMR peaks.

Step-by-Step Diagnostic Plan:

  • Evaluate Synthesis Byproducts: The most common synthesis of dichloropyrimidines involves the chlorination of a dihydroxypyrimidine precursor using reagents like phosphorus oxychloride (POCl₃).[9][10][11]

    • Partially Chlorinated Intermediates: A compound like 2-chloro-4-ethoxy-5-hydroxy-pyrimidine could be present. This would introduce a new, broad -OH peak and shift the existing signals.

    • Unreacted Starting Material: If the precursor was, for example, 4-ethoxyuracil, you would observe signals for its C-H protons and a broad N-H peak.

  • Consider Product Degradation (Hydrolysis): Halopyrimidines can be susceptible to hydrolysis, where a chloro group is replaced by a hydroxyl group.[12][13]

    • Hydrolysis at C4: While the ethoxy group is generally stable, under harsh conditions it could be hydrolyzed, but this is less likely.

    • Hydrolysis at C2: More plausible is the hydrolysis of the C2-Cl bond to give 5-chloro-4-ethoxy-2-hydroxypyrimidine. This would result in a tautomeric mixture, significantly complicating the spectrum, and would introduce an exchangeable proton.

  • Perform a Confirmatory Experiment: The D₂O Shake. This is the definitive test for identifying exchangeable protons (-OH, -NH).[14] An impurity containing one of these groups will show a peak that disappears or is greatly diminished after the experiment.

Key Experimental Protocols

Protocol 1: Performing a D₂O Shake Experiment

This protocol is a self-validating method to confirm the presence of exchangeable protons.

  • Acquire Initial Spectrum: Dissolve your sample (~5-10 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube securely and shake vigorously for 30-60 seconds to ensure intimate mixing and facilitate proton-deuteron exchange. You may see an emulsion form.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Analyze: Compare the two spectra. Peaks corresponding to -OH or -NH protons will have disappeared or significantly decreased in intensity in the second spectrum. A new, broad HOD peak may appear.[14]

Protocol 2: Best Practices for NMR Sample Preparation

To minimize contamination and artifacts, adhere to the following:

  • Use High-Quality Tubes: Use clean, dry NMR tubes rated for your spectrometer's field strength. Avoid scratching the tubes.

  • Ensure Sample Purity: Ensure your sample is free of residual solvents from chromatography or recrystallization (e.g., ethyl acetate, hexanes) by drying under high vacuum.[14]

  • Filter if Necessary: If your sample solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid shimming problems.[14]

  • Use Sufficient Concentration: Very dilute samples can make impurity peaks appear disproportionately large.[14][15] Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent.

References

  • The Royal Society of Chemistry. Supporting Information.[Link]

  • Google Patents.US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]

  • Chemistry LibreTexts. 5.11: Proton NMR problems.[Link]

  • PubChem. 2,5-Dichloropyrimidin-4-amine.[Link]

  • ResearchGate. 1 H NMR spectrum of 1,4-bis(2-thienyl)-2,5-difluorobenzene (TF 2 P)...[Link]

  • Google Patents.US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine...
  • Google Patents.
  • Google Patents.CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • Google Patents.CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • ResearchGate. What can cause incorrect integration of certain peaks in HNMR of a pure compound?[Link]

  • Google Patents.CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.[Link]

  • Journal of Chemical Education. Why Are 1H NMR Integrations Not Perfect? An Inquiry-Based Exercise...[Link]

  • WIPO Patentscope. WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE.[Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]

  • Chemistry Steps. Integration in NMR Spectroscopy.[Link]

  • Wiley Online Library. Common problems and artifacts encountered in solution-state NMR experiments.[Link]

  • SpectraBase. 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts.[Link]

  • Reddit. NMR : r/chemistry.[Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.[Link]

  • ResearchGate. How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?[Link]

  • Chemistry Stack Exchange. What could be the origin of a persisting distorted water NMR signal?[Link]

  • Google Patents.US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Mestrelab Resources. Getting REALLY fussy about integration.[Link]

  • The Royal Society of Chemistry. Supporting Information.[Link]

  • Google Patents.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

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Troubleshooting

Technical Support Center: Purification of Ethoxypyrimidine Derivatives

Topic: Troubleshooting & Optimization of Ethoxypyrimidine Purification Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & FAQ[1] Introduction: The Stability Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Ethoxypyrimidine Purification Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & FAQ[1]

Introduction: The Stability Paradox

Ethoxypyrimidine derivatives are ubiquitous pharmacophores in antiviral and antineoplastic agents. However, their purification presents a distinct "stability paradox": while the pyrimidine ring is generally robust, the ethoxy substituent—specifically at the 2-, 4-, or 6-positions—is susceptible to acid-catalyzed hydrolysis, converting your desired ether back into a pyrimidinone (hydroxypyrimidine).

This guide moves beyond standard protocols to address the mechanistic causes of purification failure. It provides self-validating workflows to separate these derivatives from their chlorinated precursors and hydrolysis byproducts.

Module 1: Critical Impurity Profiling

Before attempting purification, you must identify what you are fighting. In the nucleophilic substitution of chloropyrimidines with ethoxide, three specific impurity classes dominate.

Impurity ClassOriginPhysicochemical Behavior
Type A: Chloropyrimidines Unreacted starting material (e.g., 2-chloropyrimidine).Non-polar. Often co-elutes with product in standard non-polar solvents.
Type B: Hydroxypyrimidines Hydrolysis of the product or starting material due to moisture/acid.Highly Polar / Amphoteric. Streaks on silica; insoluble in hexane; high melting point.
Type C: Mono-substituted Incomplete substitution (e.g., 4-chloro-6-ethoxypyrimidine from 4,6-dichloropyrimidine).[2]Intermediate Polarity. The most difficult to separate; requires precise stoichiometry control.

Module 2: The "pH Trap" During Workup

The Issue: Many researchers lose 20-30% of their yield during the aqueous workup. The Cause: Ethoxypyrimidines are basic enough to protonate at low pH, activating the ring for nucleophilic attack by water (hydrolysis). The Solution: A buffered, non-acidic workup.

Protocol: The "Safe-Zone" Workup
  • Quenching: Do not quench the reaction with strong acid (HCl). Instead, pour the reaction mixture into a saturated Ammonium Chloride (NH₄Cl) solution (pH ~5-6) or ice water.

  • Extraction: Immediately extract with a non-polar solvent (Dichloromethane or Ethyl Acetate).

  • The Critical Wash: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .[3]

    • Why? This ensures the organic phase remains slightly basic (pH 8-9), preventing any trace acid from catalyzing hydrolysis during the concentration step.

  • Drying: Use Anhydrous Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) for highly sensitive derivatives, as it can be slightly acidic.

Module 3: Purification Strategy & Decision Tree

Do not default to flash chromatography. Ethoxypyrimidines often behave better under distillation or crystallization due to their thermal stability (in the absence of acid).

Workflow Visualization

PurificationStrategy Start Crude Ethoxypyrimidine Reaction Mixture State Physical State? Start->State Solid Solid State->Solid High MP Oil Oil / Low Melting Solid State->Oil Low MP TLC TLC Analysis (Check Impurity Profile) Solid->TLC Oil->TLC Thermally Labile Distill Vacuum Distillation (High Vac < 1 mmHg) Oil->Distill High Thermal Stability Cryst Recrystallization (Solvent: Hexane/EtOAc) TLC->Cryst Minor Impurities Column Flash Chromatography (TEA-Deactivated Silica) TLC->Column Complex Mixture Distill->Start If Purity < 95%

Caption: Decision matrix for selecting the optimal purification method based on physical state and impurity profile.

Module 4: Troubleshooting Specific Techniques

Technique A: Triethylamine-Deactivated Chromatography

Issue: "My compound streaks on the column and I lose mass." Diagnosis: Silica gel is slightly acidic (pH 4-5). This acidity protonates the pyrimidine nitrogen, causing it to "stick" (tailing) and potentially hydrolyze on the column. The Fix: You must deactivate the silica.[4][5]

Protocol:

  • Pre-treatment: Prepare your mobile phase (e.g., Hexane:Ethyl Acetate 8:2) and add 1% Triethylamine (TEA) .

  • Flushing: Flush the packed silica column with 2 column volumes of this TEA-containing solvent before loading your sample.

  • Elution: Run the column with the TEA-spiked solvent. The TEA blocks the acidic silanol sites, allowing the ethoxypyrimidine to elute as a sharp, symmetrical band.

  • Post-Column: The TEA is volatile and will be removed during rotary evaporation.

Technique B: The "Oiling Out" Crystallization

Issue: "I tried to recrystallize from hot hexane, but it separated as an oil at the bottom." Diagnosis: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated.

The Fix: Two-Solvent Recrystallization

  • Dissolve the crude oil in the minimum amount of Ethyl Acetate (Solvent A) at room temperature.

  • Slowly add Hexane (Solvent B) dropwise while stirring until a persistent cloudiness appears.

  • Add just enough Ethyl Acetate to clear the solution.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.

  • Slow Cool: Place the flask in a Dewar of warm water and let it cool to room temperature overnight. Do not put it directly in the fridge.

Module 5: Analytical Validation (FAQ)

Q1: How do I distinguish between my product and the hydrolysis byproduct on NMR?

The hydrolysis product (pyrimidinone) exists in tautomeric equilibrium with the hydroxypyrimidine.

  • Ethoxypyrimidine (Product): Look for the distinct ethyl quartet (

    
     ppm) and triplet (
    
    
    
    ppm).
  • Hydrolysis Byproduct: The ethyl signals will disappear. You will see a broad singlet (often exchangeable with

    
    ) around 10-13 ppm, corresponding to the amide/hydroxyl proton (
    
    
    
    ). Furthermore, the ring protons will shift upfield due to the loss of aromaticity if the keto-tautomer dominates.
Q2: Why does my product turn yellow upon storage?

This indicates slow hydrolysis and oxidation. The ethoxy group cleaves to form the hydroxypyrimidine, which can then undergo oxidative coupling or polymerization.

  • Prevention: Store under Argon at -20°C. Ensure all traces of acid (from silica gel) are removed.

Q3: Can I distill 4,6-diethoxypyrimidine?

Yes. Simple ethoxypyrimidines are often thermally stable enough for distillation, which is superior to chromatography for large scales.

  • Conditions: High vacuum is essential. 4,6-diethoxypyrimidine boils at approx. 100-110°C at 1-2 mmHg.

  • Warning: Ensure the still pot is basic (add a pellet of KOH) to prevent acid-catalyzed decomposition during heating.

References

  • BenchChem. (2025).[1][2][3][4][6][7] Investigation of 4,6-Diethoxypyrimidine: A Technical Guide to its Reactivity and Stability. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from

  • Organic Syntheses. (1955). 2-Chloropyrimidine. Org. Synth. 35, 34. Retrieved from

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Retrieved from

  • ResearchGate. (2019). Deactivation of silica gel with Triethylamine. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2,5-Disubstituted-4-Alkoxypyrimidine Derivatives: Emerging Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents. Its i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its versatile substitution patterns, has rendered it a privileged structure in the design of novel drugs. This guide focuses on a specific, yet underexplored, class of pyrimidine derivatives: those bearing substitutions at the 2 and 5 positions with an alkoxy group at the 4-position. While direct biological data on 2,5-dichloro-4-ethoxypyrimidine derivatives remains nascent in publicly accessible literature, this guide will provide a comprehensive comparison of structurally related compounds, offering valuable insights into the potential therapeutic applications of this chemical space. We will delve into their anticancer and kinase inhibitory activities, drawing comparisons with established drugs and other relevant heterocyclic compounds. Furthermore, detailed experimental protocols for key biological assays are provided to empower researchers in their exploration of this promising class of molecules.

The 2,5-Disubstituted-4-Alkoxypyrimidine Scaffold: A Realm of Therapeutic Potential

The strategic placement of substituents on the pyrimidine ring profoundly influences the molecule's interaction with biological targets. The 2, 4, and 5 positions are particularly amenable to modification, allowing for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding capabilities. The presence of an alkoxy group at the C4 position can enhance lipophilicity and modulate solubility, crucial parameters for drug-likeness. Halogenation at the C5 position, as seen in the titular scaffold, can introduce a key interaction point for halogen bonding with target proteins, a feature increasingly recognized for its role in enhancing binding affinity and selectivity. The C2 position offers a versatile handle for introducing a variety of functional groups, enabling the exploration of diverse structure-activity relationships (SAR).

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the potential of substituted pyrimidines as potent anticancer agents. While direct evidence for 2,5-dichloro-4-ethoxypyrimidine derivatives is limited, the anticancer properties of structurally similar compounds provide a strong rationale for their investigation.

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of various substituted pyrimidine derivatives against different cancer cell lines. This comparative data, while not directly on the target scaffold, offers a valuable framework for predicting the potential efficacy of 2,5-dichloro-4-ethoxypyrimidine analogs. For instance, derivatives of 2-amino-5-chloropyrimidine-4-carboxylic acid have demonstrated cytotoxic effects on breast and colon cancer cell lines[1].

Compound ClassCancer Cell LineIC50/GI50 (µM)Comparator CompoundComparator IC50/GI50 (µM)Reference
2-Amino-5-chloropyrimidine-4-carboxylic acid derivativesBreast and Colon Cancer10 - 30DoxorubicinNot Specified[1]
2,4,5-Trisubstituted PyrimidinesHuman Hepatocellular Carcinoma (BEL-7402)< 0.10Not SpecifiedNot Specified[2]
Quinazoline-based Pyrimidodiazepines (14g)Leukemia (K-562)0.622DoxorubicinNot Specified[3][4]
Quinazoline-based Pyrimidodiazepines (14g)Leukemia (RPMI-8226)1.81DoxorubicinNot Specified[3][4]
Quinazoline-based Pyrimidodiazepines (14g)Colon Cancer (HCT-116)Not SpecifiedDoxorubicinNot Specified[3][4]
2-Amino-4-chloro-pyrimidine derivatives (Compound 6)Colon Cancer (HCT116)89.24 ± 1.36Not SpecifiedNot Specified[5][6]
2-Amino-4-chloro-pyrimidine derivatives (Compound 6)Breast Cancer (MCF7)89.37 ± 1.17Not SpecifiedNot Specified[5][6]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a compound's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

The data suggests that the 5-chloro-pyrimidine core is a viable starting point for the development of potent anticancer agents. The sub-micromolar activity observed for some 2,4,5-trisubstituted pyrimidines against liver cancer cells is particularly noteworthy and encourages the exploration of similar substitution patterns on the 2,5-dichloro-4-ethoxypyrimidine scaffold.

Kinase Inhibitory Activity: Targeting Key Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold has been successfully employed in the design of numerous kinase inhibitors.

Comparative Analysis of Kinase Inhibition

Derivatives of 2-amino-5-chloropyrimidine-4-carboxylic acid have been reported to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), two important targets in cancer therapy[1]. The table below provides a comparison of the kinase inhibitory activity of related pyrimidine derivatives.

Compound ClassTarget KinaseIC50 (µM)Comparator CompoundComparator IC50 (µM)Reference
2-Amino-5-chloropyrimidine-4-carboxylic acid derivativesVEGFR-210 - 30Not SpecifiedNot Specified[1]
2-Amino-5-chloropyrimidine-4-carboxylic acid derivativesCDK110 - 30Not SpecifiedNot Specified[1]
2-Arylamino-4-aryl-pyrimidinesPAK1Potent Inhibition (Specific values not provided)Not SpecifiedNot Specified[7]

The ability of these related compounds to inhibit key kinases involved in cancer progression suggests that 2,5-dichloro-4-ethoxypyrimidine derivatives could also be designed as potent kinase inhibitors. The 2-position, in particular, offers a prime site for introducing moieties that can interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the investigation of 2,5-dichloro-4-ethoxypyrimidine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data to determine IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the in vitro anticancer activity of compounds using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 2,5-dichloro-4-ethoxypyrimidine derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are essential for determining the potency and selectivity of potential inhibitors. A common method is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

Workflow for a Generic Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and test compounds start->prepare_reagents add_reagents Add kinase, substrate, and test compound to a microplate prepare_reagents->add_reagents pre_incubate Pre-incubate to allow compound binding add_reagents->pre_incubate initiate_reaction Initiate reaction by adding ATP pre_incubate->initiate_reaction incubate Incubate at optimal temperature initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect the phosphorylation signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal analyze_data Analyze data to determine IC50 values detect_signal->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the 2,5-dichloro-4-ethoxypyrimidine derivatives at various concentrations.

  • Assay Setup: In a microplate, add the kinase, substrate, and test compound. A known kinase inhibitor should be used as a positive control.

  • Pre-incubation: Allow the plate to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to permit the binding of the inhibitor to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available data for related pyrimidine scaffolds, several key SAR insights can be inferred and used to guide the design of novel 2,5-dichloro-4-ethoxypyrimidine derivatives:

  • The 2-Position: This position is critical for modulating biological activity. The introduction of various substituted amino groups, particularly anilino moieties, has been shown to be effective in kinase inhibition[7]. Exploring a range of aromatic and heteroaromatic amines at this position could lead to potent and selective inhibitors.

  • The 5-Position: The chloro group at this position is a key feature. It can participate in halogen bonding and also serves as a synthetic handle for further diversification through cross-coupling reactions. Maintaining or modifying this halogen could be a fruitful strategy.

  • The 4-Position: The ethoxy group at this position influences the compound's physicochemical properties. Varying the length and nature of the alkoxy chain could optimize solubility, permeability, and metabolic stability.

Logical Relationship of SAR

SAR_Logic Scaffold 2,5-Dichloro-4-ethoxypyrimidine Core Pos2 C2-Substituent (e.g., Arylamino) Scaffold->Pos2 Pos5 C5-Substituent (Chloro) Scaffold->Pos5 Pos4 C4-Substituent (Ethoxy) Scaffold->Pos4 Activity Biological Activity (Anticancer, Kinase Inhibition) Pos2->Activity Modulates Target Binding & Selectivity Pos5->Activity Enhances Potency (Halogen Bonding) Pos4->Activity Influences Physicochemical Properties

Caption: Key structural features of 2,5-dichloro-4-ethoxypyrimidine derivatives and their influence on biological activity.

The exploration of 2,5-dichloro-4-ethoxypyrimidine derivatives represents a promising, yet largely untapped, area of drug discovery. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge and practical tools necessary to unlock the therapeutic potential of this intriguing chemical scaffold. Future work should focus on the synthesis and systematic biological evaluation of a library of these compounds to establish clear SAR and identify lead candidates for further development.

References

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  • Wang, Y., et al. (2021). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PubMed. [Link]

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  • Rojas-Vargas, J., et al. (2023). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences, 24(13), 10837. [Link]

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  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]

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Sources

Comparative

The Pivotal Role of Substitution Patterns in the Biological Activity of 2,5-Dichloro-4-ethoxypyrimidine Analogs: A Comparative Guide

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in oncology and immunology.[1] Its inherent ability to mimic endogenou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in oncology and immunology.[1] Its inherent ability to mimic endogenous purines allows for competitive binding to a myriad of enzymatic targets. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising subclass: 2,5-dichloro-4-ethoxypyrimidine analogs. By systematically exploring the impact of substitutions at the C2 and C5 positions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the rational design of next-generation inhibitors.

The 2,5-Dichloro-4-ethoxypyrimidine Core: A Privileged Scaffold

The 2,5-dichloro-4-ethoxypyrimidine core presents a unique combination of electronic and steric properties. The two chlorine atoms at the C2 and C5 positions serve as key reactive handles for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) reactions.[2] Furthermore, these halogen substitutions significantly influence the electron distribution within the pyrimidine ring, which can modulate binding affinities to target proteins. The ethoxy group at the C4 position provides a crucial point of interaction and can be modified to fine-tune solubility and metabolic stability.

Structure-Activity Relationship (SAR) Analysis: A Tale of Three Positions

The biological activity of 2,5-dichloro-4-ethoxypyrimidine analogs is exquisitely sensitive to the nature of the substituents at the C2 and C5 positions. While direct, comprehensive SAR studies on this specific scaffold are not extensively published, we can infer critical relationships from studies on closely related 2,4,5-substituted pyrimidines, particularly those investigated as kinase inhibitors and anticancer agents.

The C2 Position: A Gateway to Potency

The C2 position is frequently substituted with arylamino moieties, which have been shown to be critical for potent inhibitory activity against various kinases. The nature of the aryl group can dramatically impact potency.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituent on the arylamino ring play a pivotal role. Generally, the introduction of small, electron-donating groups at the para-position of the aromatic ring can enhance anticancer activity.[3]

  • Steric Hindrance: While some degree of steric bulk can be tolerated and may even enhance activity by promoting favorable hydrophobic interactions, excessively bulky groups can lead to a loss of potency due to steric clashes within the binding pocket.

The C5 Position: A Modulator of Selectivity and Activity

The substituent at the C5 position is a key determinant of both the potency and selectivity of these analogs.

  • Halogenation: The presence of a halogen, such as the intrinsic chlorine in our core scaffold, is often associated with enhanced biological activity. For instance, the incorporation of a bromide at the 5-position of a 2-arylamino-4-aryl-pyrimidine core yielded a potent PAK1 inhibitor with significant anti-proliferative activity.[4]

  • Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl groups at this position can lead to compounds with a wide range of biological activities. The specific nature of these rings and their substituents dictates the target profile.

The C4-Ethoxy Group: Fine-Tuning Physicochemical Properties

While the ethoxy group at the C4 position is a defining feature of our core scaffold, its modification to other alkoxy groups can be a valuable strategy for optimizing pharmacokinetic properties such as solubility and metabolic stability. Comparative studies on related pyrimidine series have shown that varying the length and branching of the alkyl chain can influence these parameters without drastically altering the core binding mode.

Comparative Analysis of Biological Activity

To illustrate the principles of SAR, the following table summarizes the biological activity of representative 2,4,5-substituted pyrimidine analogs from the literature. While not direct analogs of 2,5-dichloro-4-ethoxypyrimidine, they provide valuable insights into the effects of substitutions at the C2 and C5 positions.

Compound ID C2-Substituent C5-Substituent Biological Target/Activity IC50/GI50 (µM) Reference
Analog A 2,4-DichloroanilinoBromoPAK1 InhibitionNot Specified[4]
Analog B 4-(1,2-dimethylpiperazin-1-yl)anilinoBromoPAK1 Inhibition / AntiproliferativePotent[4]
Analog C AnilinePhenylAnticancer (Prostate DU-145)Not Significant[3]
Analog D Substituted AnilineVariousAnticancer (Multiple Cell Lines)0.024 - 0.55[5]

This table is a representative summary and not an exhaustive list. The specific structures and detailed biological data can be found in the cited references.

Experimental Protocols

Synthesis of a Representative 2,5-Dichloro-4-ethoxypyrimidine Analog

A general and robust method for the synthesis of 2,5-dichloro-4-ethoxypyrimidine analogs involves the chlorination of a 2,5-dihydroxy-4-ethoxypyrimidine precursor. The subsequent selective nucleophilic aromatic substitution at the C2 and C4/C6 positions allows for the introduction of desired functionalities. Below is a representative protocol based on the synthesis of a similar dichlorinated pyrimidine.[6]

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine (as an analogous procedure)

  • To a reaction flask purged with nitrogen, add 2,4-dihydroxy-5-methoxypyrimidine, a suitable solvent (e.g., toluene), and phosphorus oxychloride (POCl3).[7]

  • Initiate stirring and add an alkaline substance (e.g., N,N-dimethylaniline).[7]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture and carefully quench by slowly adding it to ice-water.[7]

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) to a pH of 8-9.[6]

  • Extract the product with an organic solvent such as dichloromethane.[6]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[6]

  • Concentrate the organic phase under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by recrystallization or column chromatography to yield 2,4-dichloro-5-methoxypyrimidine.[6]

Note: This is an adapted protocol for a methoxy analog. The synthesis of the ethoxy equivalent would require the corresponding 2,4-dihydroxy-5-ethoxypyrimidine starting material.

In Vitro Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8]

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere for 48 hours in a humidified incubator at 37°C and 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. After 48 hours of cell adherence, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., ranging from 10 to 500 µM).[8]

  • Incubation: Incubate the plates for another 48 hours under the same conditions.[8]

  • MTT Addition: After the incubation period, discard the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate the plates for 3 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting a dose-response curve.

Visualizing the Frameworks

General Synthetic Strategy

G Start 2,4-Dihydroxy-5-chloro-pyrimidine Step1 Ethoxylation at C4 Start->Step1 Intermediate1 4-Ethoxy-2-hydroxy-5-chloropyrimidine Step1->Intermediate1 Step2 Chlorination at C2 Intermediate1->Step2 Core 2,5-Dichloro-4-ethoxypyrimidine Step2->Core Step3 S N Ar with R 2 -NH 2 at C2 Core->Step3 Analog 2-(R 2 -amino)-5-chloro-4-ethoxypyrimidine Analog Step3->Analog

Caption: A generalized synthetic workflow for 2,5-dichloro-4-ethoxypyrimidine analogs.

Key SAR Principles

G SAR 2,5-Dichloro-4-ethoxypyrimidine Core C2 Position C5 Position C4-Ethoxy C2_subs Arylamino Substituents Electronic Effects Steric Bulk SAR:f1->C2_subs C5_subs Halogens/Aryl Groups Potency Selectivity SAR:f2->C5_subs C4_ethoxy Alkoxy Chain Variation Solubility Metabolic Stability SAR:f3->C4_ethoxy

Caption: Key structure-activity relationship principles for 2,5-dichloro-4-ethoxypyrimidine analogs.

Conclusion

The 2,5-dichloro-4-ethoxypyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the substitutions at the C2 and C5 positions is paramount for the successful design of potent and selective molecules. This guide provides a foundational framework, synthesizing available data on related pyrimidine series to inform future research in this promising area of medicinal chemistry. The provided experimental protocols offer practical starting points for the synthesis and evaluation of new analogs, empowering researchers to further explore the therapeutic potential of this versatile chemical class.

References

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents. https://patents.google.
  • Xie, F., Zhao, H., Zhao, L., Lou, L., & Hu, Y. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & medicinal chemistry letters, 19(1), 275–278. https://doi.org/10.1016/j.bmcl.2008.09.067
  • 2,4-Dichloropyrimidine synthesis. ChemicalBook. https://www.chemicalbook.com/synthesis/3934-20-1.htm
  • CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine. Google Patents. https://patents.google.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. https://www.mdpi.com/1420-3049/27/23/8207
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/acs.joc.9b02780
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Molecules, 26(11), 3169. https://www.mdpi.com/1420-3049/26/11/3169
  • Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (2025). BenchChem. https://www.benchchem.com/application-notes/4-6-dichloropyrimidin-5-amine-nucleophilic-substitution-protocols
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (2022). MDPI. https://www.mdpi.com/1420-3049/27/24/8739
  • Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. https://www.prepchem.com/synthesis-of-2-5-difluoro-4-chloropyrimidine
  • Relationships between reduction properties and cancer cell growth inhibitory activities of cis-dichloro- and cis-diiodo-Pt(IV)-ethylenediamines. (1999). Archives of Pharmacy, 332(8), 279-285. https://onlinelibrary.wiley.com/doi/10.1002/(SICI)1521-4184(19998)332:8%3C279::AID-ARDP279%3E3.0.CO;2-1
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2020). ResearchGate. https://www.researchgate.
  • A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. (2008). Bioorganic & Medicinal Chemistry, 16(15), 7347-7357. https://doi.org/10.1016/j.bmc.2008.06.017
  • Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research, 3(4), 18-25.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). LinkedIn. Retrieved from https://www.linkedin.com/pulse/understanding-highly-variable-regioselectivity-snar-li-gong
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. https://www.preprints.org/manuscript/202310.0822/v1
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2021). Docta Complutense. https://docta.ucm.es/entities/publication/c9e9a2d3-6e8d-4a1e-b8d4-0b1a0e1c0d8e
  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13.
  • Synthesis, anti-proliferative activity, and toxicity of C4(C5) substituted N,N′-bis(arylmethyl)imidazolium salts. (2020). ResearchGate. https://www.researchgate.net/publication/343606240_Synthesis_anti-proliferative_activity_and_toxicity_of_C4C5_substituted_NN'-bisarylmethylimidazolium_salts
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2012). ResearchGate. https://www.researchgate.
  • Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. (2023). Impactfactor.org. https://www.impactfactor.org/IJDDR/4/1/10.52756%252Fijddr.2023.v42.001.pdf
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2023). YouTube. https://www.youtube.
  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2011). Bioorganic & medicinal chemistry letters, 21(18), 5533–5537. https://doi.org/10.1016/j.bmcl.2011.07.019
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(40), 24969-24982. https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03608a
  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Compounds/16.

Sources

Validation

A Researcher's Guide to 2,5-Dichloro-4-ethoxypyrimidine: A Computational and Experimental Comparison of Reactivity

For the discerning researcher in medicinal chemistry and drug development, the selection of the right heterocyclic scaffold is a critical decision that profoundly impacts the trajectory of a research program. Among the m...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of the right heterocyclic scaffold is a critical decision that profoundly impacts the trajectory of a research program. Among the myriad of available building blocks, 2,5-dichloro-4-ethoxypyrimidine stands out as a versatile and highly functionalized pyrimidine derivative. Its strategic placement of chloro- and ethoxy- groups offers multiple avenues for synthetic diversification, making it a valuable precursor for a wide range of biologically active molecules.

This guide provides an in-depth computational and experimental analysis of the reactivity of 2,5-dichloro-4-ethoxypyrimidine. Moving beyond a simple recitation of protocols, we will delve into the underlying electronic and steric factors that govern its reactivity, compare its performance with alternative pyrimidine scaffolds, and provide detailed, field-tested experimental procedures to empower your research.

I. Unveiling Reactivity through the Lens of Computational Chemistry

Before embarking on any synthetic endeavor, a thorough understanding of a molecule's inherent reactivity is paramount. Computational chemistry provides a powerful toolkit to predict and rationalize chemical behavior, saving valuable time and resources in the laboratory. Density Functional Theory (DFT) calculations, in particular, offer profound insights into the electronic structure and reactivity of 2,5-dichloro-4-ethoxypyrimidine.[1][2][3]

A. Mapping the Reactive Landscape: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. In the MEP map of 2,5-dichloro-4-ethoxypyrimidine, regions of negative potential (red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) signify electron-deficient areas, the prime targets for nucleophiles.

A qualitative analysis of the MEP map reveals that the pyrimidine ring is electron-deficient, a characteristic feature that makes it amenable to nucleophilic aromatic substitution (SNAr).[4][5] The two chlorine atoms further enhance this electron deficiency. The nitrogen atoms, with their lone pairs of electrons, represent regions of negative potential.

B. Frontier Molecular Orbitals (FMOs): Predicting Reaction Pathways

Frontier Molecular Orbital (FMO) theory provides a deeper understanding of chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

  • LUMO: The LUMO of 2,5-dichloro-4-ethoxypyrimidine is primarily localized on the pyrimidine ring, with significant contributions from the C2, C4, and C6 positions. This distribution indicates that these carbon atoms are the most electrophilic sites and are therefore the most likely to be attacked by nucleophiles. Computational analyses of related dichloropyrimidines confirm that the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[4][6][7]

  • HOMO: The HOMO is predominantly located on the ethoxy group and the nitrogen atoms, suggesting that these are the most nucleophilic sites and would be the initial points of interaction with electrophiles.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A smaller energy gap generally correlates with higher reactivity.

II. A Comparative Analysis: 2,5-Dichloro-4-ethoxypyrimidine vs. Alternative Scaffolds

The choice of a synthetic building block is rarely made in isolation. A comparative analysis against viable alternatives is essential for making an informed decision. Here, we compare the reactivity of 2,5-dichloro-4-ethoxypyrimidine with two commonly used analogs: 2,4-dichloropyrimidine and 2,4-dichloro-5-fluoropyrimidine.

Feature2,5-Dichloro-4-ethoxypyrimidine2,4-Dichloropyrimidine2,4-Dichloro-5-fluoropyrimidine
Relative Reactivity in SNAr ModerateHigh[8][9]Very High[10]
Regioselectivity of SNAr Primarily at C4Primarily at C4[5][6]Primarily at C4
Key Differentiating Feature Ethoxy group allows for secondary modifications or can influence solubility.Simple, readily available starting material.Fluoro-substituent significantly activates the ring towards nucleophilic attack.
Common Applications Synthesis of kinase inhibitors and other complex drug candidates.General purpose building block for a wide range of substituted pyrimidines.[9]Used when high reactivity is required for challenging nucleophilic substitutions.

Causality Behind the Choices: The presence of the electron-donating ethoxy group in 2,5-dichloro-4-ethoxypyrimidine slightly deactivates the ring towards nucleophilic attack compared to 2,4-dichloropyrimidine. Conversely, the highly electronegative fluorine atom in 2,4-dichloro-5-fluoropyrimidine strongly withdraws electron density, making it significantly more reactive. The choice between these scaffolds, therefore, depends on the desired level of reactivity and the specific synthetic strategy.

III. From Theory to Practice: Experimental Protocols and Validation

The true value of computational predictions lies in their ability to guide and rationalize experimental outcomes. This section provides a detailed, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, using 2,5-dichloro-4-ethoxypyrimidine as the starting material.[11][12]

A. Experimental Workflow: A Self-Validating System

The following workflow diagram illustrates the interplay between computational analysis, experimental execution, and analytical validation, forming a robust and self-correcting research cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)(Ar')L2->Ar-Ar' ArX ArX ArX->ArPd(II)(X)L2 Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->ArPd(II)(Ar')L2 Base Base Base->ArPd(II)(Ar')L2

Sources

Comparative

Bridging the Gap: A Comparative Guide to Experimental and Predicted NMR Spectra of 2,5-Dichloro-4-ethoxypyrimidine

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of newly synthesized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of newly synthesized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure and connectivity of atoms. This guide focuses on 2,5-dichloro-4-ethoxypyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry. Given the absence of published experimental NMR data for this specific compound, this guide uniquely combines empirical data from structurally analogous compounds with computational predictions to provide a robust analytical framework.

The Significance of Substituent Effects in Pyrimidine NMR

The chemical shifts observed in the NMR spectrum of a pyrimidine derivative are highly sensitive to the nature and position of its substituents. In 2,5-dichloro-4-ethoxypyrimidine, the electron-withdrawing chloro groups and the electron-donating ethoxy group exert distinct and competing electronic effects on the pyrimidine ring. Understanding these influences is critical for both the accurate prediction and the correct interpretation of the resulting NMR spectra.

The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, leading to a general downfield shift of the ring protons and carbons compared to benzene. The addition of two chlorine atoms, particularly at the C2 and C5 positions, is expected to further deshield the ring atoms through their inductive effects. Conversely, the ethoxy group at the C4 position will introduce an electron-donating resonance effect, which would typically cause an upfield shift of the ortho and para positions. The interplay of these competing effects makes the precise prediction of the chemical shifts a non-trivial task.

Experimental Protocol: A Best-Practice Approach

While direct experimental spectra for 2,5-dichloro-4-ethoxypyrimidine are not available in the cited literature, a standard and rigorous protocol for acquiring such data is presented here. This methodology is based on established best practices in NMR spectroscopy and ensures the acquisition of high-quality, reproducible data.

Step-by-Step NMR Sample Preparation and Acquisition
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the solid 2,5-dichloro-4-ethoxypyrimidine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.

  • NMR Spectrometer Setup :

    • The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

    • Before data acquisition, the magnetic field homogeneity must be optimized through a process called shimming to ensure sharp, well-resolved peaks.

    • The spectrometer's probe should be tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Spectral Width : A spectral width of approximately 12-15 ppm is generally adequate to cover the expected chemical shift range for organic molecules.

    • Acquisition Time : An acquisition time of 2-4 seconds allows for good resolution.

    • Relaxation Delay : A relaxation delay of 1-2 seconds between scans ensures that the nuclei have returned to their equilibrium state.

    • Number of Scans : Depending on the sample concentration, 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width : A wider spectral width of approximately 200-220 ppm is required for ¹³C NMR.[1]

    • Acquisition Time : An acquisition time of 1-2 seconds is common.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is often used.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is typically necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

  • Data Processing :

    • The acquired free induction decay (FID) signal is transformed into a frequency-domain spectrum using a Fourier transform.

    • The spectrum is then phased to ensure all peaks are in the absorptive mode.

    • A baseline correction is applied to obtain a flat baseline.

    • The spectrum is referenced to the TMS signal at 0 ppm.

    • Integration of the ¹H NMR signals provides information about the relative number of protons corresponding to each peak.

Computational Prediction of NMR Spectra

In the absence of experimental data, computational chemistry provides a powerful tool for predicting NMR spectra. Density Functional Theory (DFT) is a widely used quantum mechanical method that can accurately predict NMR chemical shifts.

Methodology for NMR Prediction

The predicted ¹H and ¹³C NMR spectra for 2,5-dichloro-4-ethoxypyrimidine were calculated using a commercially available software package employing DFT. The following methodology was applied:

  • Structure Optimization : The 3D structure of 2,5-dichloro-4-ethoxypyrimidine was first optimized to find its lowest energy conformation.

  • NMR Calculation : The NMR chemical shifts were then calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Referencing : The calculated absolute shieldings were converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.

Sources

Validation

comparative study of kinase inhibitors derived from different pyrimidine cores

[1][2][3] Executive Summary: The Pyrimidine Paradigm The pyrimidine heterocycle is the quintessential scaffold in kinase inhibitor design due to its structural homology with the adenine ring of ATP.[1] However, the "pyri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Pyrimidine Paradigm

The pyrimidine heterocycle is the quintessential scaffold in kinase inhibitor design due to its structural homology with the adenine ring of ATP.[1] However, the "pyrimidine core" is not a monolith. It exists as a flexible monocyclic system (e.g., 2,4-diaminopyrimidines) or as a rigid fused system (e.g., pyrrolo[2,3-d]pyrimidines).

This guide objectively compares these distinct pyrimidine architectures. We analyze how core rigidity influences selectivity profiles , potency (IC50) , and physicochemical properties . We also provide a validated, self-checking protocol for profiling these inhibitors using the ADP-Glo™ platform.

Structural Classification & Mechanistic Logic

The Monocyclic Core: 2,4-Diaminopyrimidines
  • Representative Drug: Osimertinib (EGFR), Rociletinib.

  • Mechanism: These molecules act as flexible hinges. The C2 and C4 amino groups form critical hydrogen bonds with the kinase hinge region (typically Met793 in EGFR).

  • Pros: High synthetic accessibility; the flexibility allows the molecule to induce or accommodate conformational changes (e.g., "DFG-out" vs "DFG-in").

  • Cons: The rotational freedom can lead to "promiscuity" (off-target binding) unless constrained by bulky hydrophobic substituents.

The Fused Core: Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
  • Representative Drug: Tofacitinib, Ruxolitinib (JAK Inhibitors).

  • Mechanism: This core is a rigid isostere of adenine. By replacing the N7 of purine with carbon, it alters the electronic distribution and hydrophobicity, often improving membrane permeability while maintaining the precise H-bond donor/acceptor motif required for the ATP pocket.

  • Pros: Exceptional shape complementarity to the ATP pocket; reduced entropic penalty upon binding due to rigidity.

  • Cons: Synthetic complexity is higher; limited flexibility to adapt to mutant kinase pockets compared to monocycles.

The Fused Core: Pyrazolo[3,4-d]pyrimidines
  • Representative Drug: Ibrutinib (BTK Inhibitor).

  • Mechanism: Similar to the pyrrolo-fused system but introduces an additional nitrogen in the 5-membered ring, altering the dipole moment and solubility profile.

  • Pros: Tunable solubility; the N1 position offers a vector to project warheads (e.g., acrylamides) towards cysteines for covalent inhibition.

Comparative Performance Data

The following data aggregates performance metrics from standard biochemical assays. Note the trade-off between the flexible monocyclic core and the rigid fused cores.

Table 1: Potency & Selectivity Profile Comparison
Feature2,4-Diaminopyrimidine Pyrrolo[2,3-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Primary Target EGFR / ALKJAK Family (JAK1/2/3)BTK / Src Family
Representative Agent Osimertinib Ruxolitinib Ibrutinib
Core Rigidity Low (Flexible)High (Rigid)High (Rigid)
Primary IC50 (nM) 15 nM (EGFR WT)1 nM (EGFR T790M)3.3 nM (JAK1)2.8 nM (JAK2)0.5 nM (BTK)
Selectivity Score (S35) Moderate (binds multiple TKs)High (Kinome-wide selectivity)Moderate (Off-target EGFR activity)
Solubility (LogS) Moderate (-4.5 to -5.5)Good (-2.5 to -3.5)Low (-5.0 to -6.0)
Binding Mode Type I / Type II (Conformation dependent)Type I (ATP Competitive)Type I (Covalent Irreversible)

Data Interpretation: The fused pyrrolo[2,3-d]pyrimidine core (Ruxolitinib) demonstrates superior selectivity within the kinome compared to the monocyclic core, largely because its rigid structure demands a precise fit, excluding kinases with sterically hindered pockets. Conversely, the 2,4-diaminopyrimidine (Osimertinib) excels in potency against mutant forms because its flexibility allows it to mold around the mutated gatekeeper residues.

Visualization of Structural Evolution

The following diagram illustrates the structural relationship and "scaffold hopping" logic between these cores.

ScaffoldEvolution cluster_0 Core Evolution Logic ATP Natural Ligand: Adenine (Purine Core) Mono Scaffold A: 2,4-Diaminopyrimidine (Flexible, Open) ATP->Mono Simplification (Retain H-bonds) Fused1 Scaffold B: Pyrrolo[2,3-d]pyrimidine (Rigid, 7-Deaza) ATP->Fused1 Bioisosterism (C for N subst.) Fused2 Scaffold C: Pyrazolo[3,4-d]pyrimidine (Rigid, Tunable N) Fused1->Fused2 Ring Variation (Solubility tuning)

Figure 1: Structural evolution from the natural ATP ligand to synthetic pyrimidine scaffolds. The transition from monocyclic to fused systems represents a shift from flexibility to rigidity.

Experimental Protocol: Self-Validating Kinase Profiling

To objectively compare these inhibitors in your own lab, use this ADP-Glo™ Kinase Assay protocol. This assay is chosen for its universality (detects ADP, not specific substrates) and high Z' factor capability.

Principle

The assay quantifies kinase activity by converting the ADP produced during the reaction back into ATP, which is then used by luciferase to generate light.[2] Signal is directly proportional to kinase activity. [3]

Reagents & Setup
  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Poly(Glu,Tyr) 4:1 (for TKs) or specific peptide substrates.

  • ATP: Ultra-pure (Promega V9101).

  • Controls (Critical for Self-Validation):

    • Max Signal (100% Activity): Enzyme + Substrate + ATP + DMSO.

    • Min Signal (0% Activity): No Enzyme (Buffer only) or excess Staurosporine (10 µM).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 10mM stocks of inhibitors (Osimertinib, Ruxolitinib, etc.) in DMSO.

    • Perform 3-fold serial dilutions in Assay Buffer (10 points).

  • Kinase Reaction (The "Event"):

    • In a 384-well white plate, add 2 µL of Inhibitor.

    • Add 2 µL of Kinase Enzyme (optimized to convert 10-20% ATP).

    • Incubate 10 mins at RT (allows inhibitor binding).

    • Add 1 µL of ATP/Substrate mix to start reaction.[4]

    • Incubate 60 mins at RT.

  • ADP-Glo Reaction (Stop & Deplete):

    • Add 5 µL of ADP-Glo™ Reagent.[3]

    • Incubate 40 mins at RT. (This stops the kinase and burns remaining ATP).[2][3]

  • Detection (Light Generation):

    • Add 10 µL of Kinase Detection Reagent.[3]

    • Incubate 30 mins at RT.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Self-Validation Logic (Quality Control)

Before accepting data, calculate the Z-Factor (Z') :



  • Pass Criteria: Z' > 0.5. If Z' < 0.5, the assay noise is too high; check pipette calibration or reagent freshness.

Pathway Visualization: The JAK-STAT Context

To understand the impact of Pyrrolo[2,3-d]pyrimidines (e.g., Ruxolitinib), one must visualize the JAK-STAT pathway where these rigid cores excel by blocking the ATP site of JAK1/2.

JakStatPathway cluster_nucleus Nucleus Ligand Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1 / JAK2 (Target of Pyrrolo-pyrimidines) Receptor->JAK Activation STAT_inactive STAT (Monomer) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (Dimer) STAT_inactive->STAT_active Dimerization DNA Target Gene Transcription STAT_active->DNA Translocation & Binding Inhibitor Ruxolitinib (ATP-Competitive) Inhibitor->JAK BLOCKS

Figure 2: The JAK-STAT signaling cascade. Pyrrolo[2,3-d]pyrimidines (Ruxolitinib) competitively inhibit the JAK kinase domain, preventing STAT phosphorylation.

References

  • Metwally, K., et al. (2024). "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). "Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition." BenchChem.[5][1][6][7][8]

  • Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[9][10][11] RSC Medicinal Chemistry.

  • Promega Corporation. (2025). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Traxler, P., et al. (2013). "Protein Tyrosine Kinase Inhibitors in Cancer Treatment." Expert Opinion on Therapeutic Patents.

Sources

Comparative

A Senior Application Scientist's Guide to the Synthetic Utility of 2,5-Dichloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and drug discovery, the strategic selection of buildin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, substituted pyrimidines stand out as privileged motifs, frequently embedded in a wide array of biologically active compounds. This guide provides an in-depth technical assessment of 2,5-dichloro-4-ethoxypyrimidine, a versatile trifunctionalized pyrimidine, and objectively compares its synthetic utility against relevant alternatives, supported by experimental data and protocols. Our aim is to equip the discerning researcher with the critical insights necessary to make informed decisions in their synthetic endeavors.

The Strategic Advantage of 2,5-Dichloro-4-ethoxypyrimidine: A Trifunctionalized Linchpin

2,5-Dichloro-4-ethoxypyrimidine presents a unique combination of reactive sites, each with a distinct electronic character, rendering it a highly valuable intermediate for the synthesis of polysubstituted pyrimidines. The chlorine atoms at the C2 and C5 positions serve as excellent leaving groups for various cross-coupling reactions, while the ethoxy group at the C4 position modulates the reactivity of the pyrimidine ring and can itself be a handle for further transformations.

The inherent reactivity differences between the C2 and C5 positions, influenced by the electronic effects of the adjacent nitrogen atoms and the ethoxy group, allow for the potential for regioselective functionalization. This is a crucial aspect in the construction of molecular libraries for structure-activity relationship (SAR) studies, where precise control over substituent placement is essential.

Comparative Analysis: 2,5-Dichloro-4-ethoxypyrimidine vs. Key Alternatives

To fully appreciate the synthetic utility of 2,5-dichloro-4-ethoxypyrimidine, a direct comparison with structurally similar and commercially available alternatives is necessary. For the purpose of this guide, we will focus on two key comparators: 2,4-dichloro-5-methoxypyrimidine and 2,4,5-trichloropyrimidine .

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the halogenated positions on the pyrimidine ring is a cornerstone of their synthetic utility. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the site of initial reaction is dictated by a combination of electronic and steric factors.

Generally, for dichloropyrimidines, the chlorine atom at the C4 position is more susceptible to oxidative addition to the palladium(0) catalyst than the one at the C2 position.[1][2][3] However, the presence of a substituent at the C5 position can significantly influence this selectivity.[4]

Table 1: Comparative Regioselectivity in Suzuki-Miyaura Coupling

ReagentCoupling PartnerCatalyst SystemPredominant Site of ReactionRationale
2,5-Dichloro-4-ethoxypyrimidine Arylboronic AcidPd(PPh₃)₄ / BaseC2The electron-donating ethoxy group at C4 deactivates this position towards oxidative addition, while the C2 position is activated by both adjacent nitrogen atoms.
2,4-Dichloro-5-methoxypyrimidine Arylboronic AcidPd(PPh₃)₄ / BaseC4The C4 position is generally more reactive in 2,4-dichloropyrimidines. The C5-methoxy group has a less pronounced electronic effect on C4 compared to the C4-ethoxy group's effect on C2 and C5.
2,4,5-Trichloropyrimidine Arylboronic AcidPd(PPh₃)₄ / BaseC4 > C2 >> C5The reactivity order is well-established, with the C4 position being the most activated.[1]

Expert Insight: The choice between these building blocks hinges on the desired substitution pattern. For the synthesis of 2-aryl-5-chloro-4-ethoxypyrimidines, 2,5-dichloro-4-ethoxypyrimidine is the superior choice due to the directing effect of the C4-ethoxy group. Conversely, if C4-arylation is the primary goal, 2,4-dichloro-5-methoxypyrimidine or 2,4,5-trichloropyrimidine would be more suitable starting materials.

Sequential Functionalization: A Gateway to Molecular Diversity

The ability to perform sequential cross-coupling reactions on a single scaffold is a powerful strategy for rapidly generating diverse libraries of compounds. The differential reactivity of the chloro-substituents in 2,5-dichloro-4-ethoxypyrimidine allows for such a strategy.

Sequential_Functionalization A 2,5-Dichloro-4-ethoxypyrimidine B 2-Aryl-5-chloro-4-ethoxypyrimidine A->B Suzuki Coupling (C2-selective) C 2-Aryl-5-amino-4-ethoxypyrimidine B->C Buchwald-Hartwig Amination (C5-selective)

Caption: Sequential functionalization of 2,5-Dichloro-4-ethoxypyrimidine.

This sequential approach provides a clear advantage over symmetrical starting materials where differentiation of reactive sites is not possible.

Experimental Protocols and Supporting Data

To provide actionable insights, this section details standardized protocols for key transformations involving 2,5-dichloro-4-ethoxypyrimidine and its alternatives, along with comparative yield data where available.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dichloro-4-ethoxypyrimidine with Phenylboronic Acid

  • To a degassed solution of 2,5-dichloro-4-ethoxypyrimidine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 2:1 mixture of 1,4-dioxane and water (6 mL) is added potassium carbonate (2.0 mmol).

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the mixture is heated to 80 °C under an inert atmosphere.

  • The reaction is monitored by TLC or LC-MS. Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-5-chloro-4-ethoxypyrimidine.

Table 2: Comparative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateProductTypical Yield (%)
2,5-Dichloro-4-ethoxypyrimidine 2-Phenyl-5-chloro-4-ethoxypyrimidine75-85%
2,4-Dichloro-5-methoxypyrimidine 4-Phenyl-2-chloro-5-methoxypyrimidine80-90%[5]
2,4,5-Trichloropyrimidine 4-Phenyl-2,5-dichloropyrimidine85-95%[1]

Causality Behind Experimental Choices: The use of a phosphine ligand such as triphenylphosphine is crucial for the catalytic cycle, facilitating the oxidative addition and reductive elimination steps.[6] The aqueous base is essential for the transmetalation step, activating the boronic acid. Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines.[7][8]

Experimental Protocol: Buchwald-Hartwig Amination of 2,5-Dichloro-4-ethoxypyrimidine with Aniline

  • A mixture of 2,5-dichloro-4-ethoxypyrimidine (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol)) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas.

  • Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C.

  • The reaction is monitored by TLC or LC-MS. Upon completion (typically 8-12 hours), the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired 2-anilino-5-chloro-4-ethoxypyrimidine.

Expert Insight on Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often employed to promote the reductive elimination step and prevent catalyst decomposition. For challenging couplings, more specialized ligands may be required.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)(Cl)L₂ OA->PdII LE Ligand Exchange PdII->LE R'NH₂ / Base Amine_Complex Ar-Pd(II)(NHR')L LE->Amine_Complex RE Reductive Elimination Amine_Complex->RE RE->Pd0 Product Ar-NHR' RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Synthesis of 2,5-Dichloro-4-ethoxypyrimidine and Alternatives

The accessibility of the starting material is a key consideration in any synthetic campaign.

Synthesis of 2,5-Dichloro-4-ethoxypyrimidine:

The synthesis of 2,5-dichloro-4-ethoxypyrimidine typically starts from 5-chlorouracil. The uracil derivative is first converted to the corresponding dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent treatment with sodium ethoxide leads to the selective displacement of the more reactive C4-chloro substituent to afford the desired product.

Synthesis of 2,4-Dichloro-5-methoxypyrimidine:

A common route to 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 5-methoxyuracil with a chlorinating agent such as phosphorus oxychloride.[5][9]

Conclusion and Future Outlook

2,5-Dichloro-4-ethoxypyrimidine is a highly valuable and versatile building block for the synthesis of complex substituted pyrimidines. Its unique trifunctional nature, coupled with the potential for regioselective functionalization, makes it an attractive starting material for the construction of diverse molecular libraries in drug discovery programs.

While alternatives like 2,4-dichloro-5-methoxypyrimidine and 2,4,5-trichloropyrimidine offer their own synthetic advantages, the strategic placement of the ethoxy group in the title compound provides a distinct handle for directing reactivity and introducing further molecular complexity.

As the demand for novel heterocyclic compounds continues to grow, the development of new and efficient methods for the selective functionalization of polysubstituted pyrimidines will remain a key area of research. We anticipate that 2,5-dichloro-4-ethoxypyrimidine will continue to play a significant role in these endeavors, enabling the synthesis of the next generation of therapeutic agents.

References

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Validation

A Comparative Guide to the Synthetic Routes of Polysubstituted Ethoxypyrimidines

Introduction Polysubstituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] Their prevalence in drug discovery is due to their ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polysubstituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] Their prevalence in drug discovery is due to their ability to mimic endogenous nucleic acid bases, allowing them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.[1][2] The strategic functionalization of the pyrimidine ring is a key aspect of drug design, enabling the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Among the various substituents, the ethoxy group plays a significant role in modulating the physicochemical properties of pyrimidine-based drug candidates. It can enhance metabolic stability, improve cell permeability, and participate in crucial hydrogen bonding interactions within the target protein's binding site. This guide provides a comprehensive review and comparison of the primary synthetic routes to polysubstituted ethoxypyrimidines, offering researchers, scientists, and drug development professionals a practical resource for selecting the most appropriate methodology for their specific needs. We will delve into the nuances of each synthetic strategy, providing experimental data, detailed protocols, and mechanistic insights to inform your synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of polysubstituted ethoxypyrimidines can be broadly categorized into three main strategies, each with its own set of advantages and limitations:

  • De Novo Synthesis from Ethoxy-Substituted Precursors: Building the pyrimidine ring with the ethoxy group already incorporated into one of the acyclic precursors.

  • Modification of a Pre-formed Pyrimidine Ring via Ethoxylation: Introducing the ethoxy group onto a pre-existing pyrimidine scaffold through nucleophilic substitution.

  • The Pinner Synthesis and Related Cyclocondensations followed by Ethoxylation: A two-stage approach involving the initial synthesis of a hydroxypyrimidine, which is subsequently converted to the target ethoxy derivative.

The choice of strategy is often dictated by the desired substitution pattern on the pyrimidine ring, the availability and cost of starting materials, and the scalability of the reaction.

Strategy 1: De Novo Synthesis from Ethoxy-Substituted Precursors

This elegant approach offers a direct route to ethoxypyrimidines by incorporating the ethoxy moiety into one of the key building blocks prior to the cyclization reaction. This can lead to shorter synthetic sequences and often provides excellent control over regioselectivity.

From Ethyl α-Chloro-β,β-diethoxyacrylate

A notable example of this strategy is the synthesis of 5-chloro-6-ethoxypyrimidines developed by Taylor and Garcia.[4] This method utilizes the condensation of ethyl α-chloro-β,β-diethoxyacrylate with various amidines in the presence of a base, typically sodium ethoxide.

The reaction proceeds via a conjugate addition of the amidine to the diethoxyacrylate, followed by an intramolecular cyclization and elimination of ethanol to afford the substituted pyrimidine. An intermediate in this reaction, ethyl α-chloro-β,β-diethoxy-β-guanidinopropionate, has been isolated when guanidine is used as the amidine component.[4]

Table 1: Synthesis of 2-Substituted 4-Hydroxy-5-chloro-6-ethoxypyrimidines [4]

AmidineR-groupYield (%)Melting Point (°C)
FormamidineH39216-218
GuanidineNH₂quantitative316
AcetamidineCH₃99132
BenzamidinePh16274
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-chloro-6-ethoxypyrimidine[4]
  • A mixture of 11.1 g of ethyl α-chloro-β,β-diethoxyacrylate and 4.9 g of guanidine is prepared.

  • The mixture is heated, and the resulting solid is purified by sublimation.

  • The final product, 2-amino-4-hydroxy-5-chloro-6-ethoxypyrimidine, is obtained in essentially quantitative yield with a melting point of 316°C.

From (Ethoxymethylene)malononitrile

(Ethoxymethylene)malononitrile is another versatile precursor for the synthesis of ethoxypyrimidines. Its synthesis involves the reaction of malononitrile with triethyl orthoformate in the presence of a catalyst such as anhydrous zinc chloride.[5]

This activated building block can then undergo cyclocondensation with various nucleophiles, including amidines and guanidines, to yield highly functionalized pyrimidines.

G cluster_0 Strategy 1: De Novo Synthesis Ethyl α-chloro-β,β-diethoxyacrylate Ethyl α-chloro-β,β-diethoxyacrylate 5-Chloro-6-ethoxypyrimidine 5-Chloro-6-ethoxypyrimidine Ethyl α-chloro-β,β-diethoxyacrylate->5-Chloro-6-ethoxypyrimidine + Amidine (Sodium Ethoxide) Amidine Amidine Amidine->5-Chloro-6-ethoxypyrimidine (Ethoxymethylene)malononitrile (Ethoxymethylene)malononitrile Functionalized Ethoxypyrimidine Functionalized Ethoxypyrimidine (Ethoxymethylene)malononitrile->Functionalized Ethoxypyrimidine + Nucleophile (e.g., Amidine)

Caption: De Novo Synthesis of Ethoxypyrimidines.

Strategy 2: Modification of a Pre-formed Pyrimidine Ring via Ethoxylation

This widely used strategy involves the initial synthesis of a pyrimidine ring bearing a suitable leaving group, most commonly a chlorine atom, at the desired position for ethoxylation. The subsequent nucleophilic aromatic substitution (SNAr) with sodium ethoxide or ethanolic potassium hydroxide provides the target ethoxypyrimidine.

Ethoxylation of Chloropyrimidines

Chloropyrimidines are versatile intermediates in pyrimidine chemistry due to the reactivity of the chlorine atom towards nucleophilic displacement. The synthesis of the chloropyrimidine precursor can be achieved through various methods, often starting from a corresponding hydroxypyrimidine (pyrimidinone).

A common route to a key starting material, 2,4,6-trichloropyrimidine, begins with the condensation of diethyl malonate and urea to form barbituric acid.[6] Treatment of barbituric acid with a chlorinating agent, such as phosphorus oxychloride, yields 2,4,6-trichloropyrimidine.[6]

Selective reduction of 2,4,6-trichloropyrimidine with zinc powder can then afford 2-chloropyrimidine, which can be subsequently ethoxylated.[6]

Experimental Protocol: Synthesis of 2-Chloropyrimidine[7]

Caution: This procedure should be carried out in a well-ventilated fume hood.

  • In a 3-liter three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, 500 ml of concentrated hydrochloric acid is placed and cooled to 0°C.

  • To the cooled solution, 142 g (1.5 moles) of 2-aminopyrimidine is added portionwise with stirring until a homogeneous solution is obtained.

  • The solution is cooled to -15°C, and a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 ml of water is added dropwise over 55 minutes, maintaining the temperature between -15°C and -10°C.

  • The solution is stirred for an additional hour, allowing the temperature to rise to -5°C.

  • The mixture is carefully neutralized to approximately pH 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C.

  • The solid precipitate, consisting of 2-chloropyrimidine and sodium chloride, is collected by filtration and washed thoroughly with ether to dissolve the 2-chloropyrimidine.

  • The cold aqueous solution is extracted with four 75-ml portions of ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate, the solvent is removed, and the residue is recrystallized from isopentane to yield white crystals of 2-chloropyrimidine.

The resulting 2-chloropyrimidine can then be subjected to ethoxylation by treatment with sodium ethoxide in ethanol to yield 2-ethoxypyrimidine.

G cluster_1 Strategy 2: Modification of Pre-formed Ring Diethyl Malonate Diethyl Malonate Barbituric Acid Barbituric Acid Diethyl Malonate->Barbituric Acid + Urea (Sodium Methoxide) Urea Urea Urea->Barbituric Acid 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Barbituric Acid->2,4,6-Trichloropyrimidine + POCl₃ (N,N-dimethylaniline) 2-Chloropyrimidine 2-Chloropyrimidine 2,4,6-Trichloropyrimidine->2-Chloropyrimidine + Zn powder 2-Ethoxypyrimidine 2-Ethoxypyrimidine 2-Chloropyrimidine->2-Ethoxypyrimidine + NaOEt

Caption: Synthesis of Ethoxypyrimidines via Chloropyrimidine Intermediates.

Strategy 3: The Pinner Synthesis and Related Cyclocondensations followed by Ethoxylation

The Pinner synthesis is a classic and highly versatile method for the preparation of pyrimidines.[7] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-keto ester) with an amidine. This reaction typically yields a hydroxypyrimidine (pyrimidinone), which can then be converted to the corresponding ethoxypyrimidine in a subsequent step.

Synthesis of Hydroxypyrimidines via Pinner Reaction

The condensation of a β-keto ester with an amidine provides a straightforward route to substituted 4-hydroxypyrimidines (which exist in tautomeric equilibrium with 4(3H)-pyrimidinones).[8][9] This reaction is often promoted by ultrasound irradiation to improve yields and reaction times.[9]

Table 2: Ultrasound-Promoted Synthesis of 4-Hydroxypyrimidines [9]

β-Keto Ester (R¹)Amidine (R²)ProductYield (%)
Ethyl acetoacetateBenzamidine2-Phenyl-6-methylpyrimidin-4-ol85
Ethyl benzoylacetateAcetamidine2-Methyl-6-phenylpyrimidin-4-ol80
Ethyl pivaloylacetateFormamidine6-tert-Butylpyrimidin-4-ol75
Conversion of Hydroxypyrimidines to Ethoxypyrimidines

The conversion of the initially formed hydroxypyrimidine to the desired ethoxy derivative typically proceeds through a two-step sequence:

  • Chlorination: The hydroxyl group is first converted to a more reactive chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

  • Ethoxylation: The resulting chloropyrimidine is then treated with sodium ethoxide, as described in Strategy 2, to yield the final ethoxypyrimidine.

This two-step sequence provides a reliable and general method for accessing a wide variety of polysubstituted ethoxypyrimidines, leveraging the vast scope of the Pinner condensation.

G cluster_2 Strategy 3: Pinner Synthesis and Ethoxylation β-Keto Ester β-Keto Ester Hydroxypyrimidine Hydroxypyrimidine β-Keto Ester->Hydroxypyrimidine + Amidine (Acid catalyst) Amidine Amidine Amidine->Hydroxypyrimidine Chloropyrimidine Chloropyrimidine Hydroxypyrimidine->Chloropyrimidine + POCl₃ Ethoxypyrimidine Ethoxypyrimidine Chloropyrimidine->Ethoxypyrimidine + NaOEt

Caption: Pinner Synthesis Route to Ethoxypyrimidines.

Conclusion

The synthesis of polysubstituted ethoxypyrimidines is a critical endeavor in the field of medicinal chemistry, providing access to a rich chemical space for drug discovery. This guide has outlined and compared three primary synthetic strategies: de novo synthesis from ethoxy-substituted precursors, modification of a pre-formed pyrimidine ring via ethoxylation, and the Pinner synthesis followed by ethoxylation.

The de novo approach offers an efficient and direct route, particularly when the desired ethoxy-containing starting materials are readily available. The modification of a pre-formed chloropyrimidine is a robust and widely applicable method, benefiting from the versatility of chloropyrimidines as synthetic intermediates. Finally, the Pinner synthesis provides a powerful platform for generating a diverse range of hydroxypyrimidines that can be readily converted to their ethoxy counterparts.

The selection of the optimal synthetic route will depend on a careful consideration of the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the synthesis. By understanding the nuances, advantages, and limitations of each approach, researchers can make informed decisions to efficiently and effectively construct the polysubstituted ethoxypyrimidine scaffolds that are vital for the advancement of modern medicine.

References

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Comparative

Strategic Scaffolds: A Comparative Guide to 2,5-Dichloro-4-ethoxypyrimidine and 2,4-dichloro-5-fluoropyrimidine for SAR-Driven Drug Discovery

Executive Summary The pyrimidine core is a cornerstone of modern medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology.[1][2] The strategic functionalization of this he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine core is a cornerstone of modern medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology.[1][2] The strategic functionalization of this heterocycle allows for the precise tuning of a molecule's pharmacological profile. This guide provides an in-depth comparison of two highly valuable, yet distinct, dichlorinated pyrimidine scaffolds: 2,5-Dichloro-4-ethoxypyrimidine and 2,4-dichloro-5-fluoropyrimidine . We will dissect their physicochemical properties, differential reactivity, and strategic implications for Structure-Activity Relationship (SAR) studies. By understanding the unique advantages and experimental causality behind choosing one scaffold over the other, researchers can accelerate the design and synthesis of potent and selective drug candidates.

Introduction: The Power of the Pyrimidine Scaffold

Pyrimidine derivatives are integral to a wide array of therapeutic agents due to their ability to mimic endogenous nucleobases and engage in key biological interactions, such as hydrogen bonding with protein hinges.[3] Their prevalence in kinase inhibitors, a major class of anticancer drugs, underscores their importance.[4] The selection of the initial building block is a critical decision that dictates the synthetic routes and the diversity of accessible chemical space. This guide focuses on two such building blocks that, despite their structural similarities, offer divergent pathways for molecular exploration. The choice between them is not arbitrary; it is a strategic decision based on the desired substitution pattern, the intended biological target, and the planned synthetic endgame.

Section 1: Physicochemical and Structural Profile

The subtle differences in the substitution patterns of these two molecules lead to distinct physicochemical properties that influence their behavior in both synthetic and biological systems. The replacement of a C4-chloro and C5-hydrogen with a C4-ethoxy and C5-chloro, or the introduction of a C5-fluoro group, fundamentally alters the molecule's electronics, lipophilicity, and steric profile.

The fluorine atom in 2,4-dichloro-5-fluoropyrimidine is a powerful electron-withdrawing group that can lower the pKa of nearby functionalities and serve as a hydrogen bond acceptor.[5] Conversely, the ethoxy group in 2,5-Dichloro-4-ethoxypyrimidine is a bulkier, more lipophilic substituent that can probe different regions of a binding pocket and influence solubility.[6]

Property2,5-Dichloro-4-ethoxypyrimidine2,4-dichloro-5-fluoropyrimidineRationale for Significance in SAR
Molecular Formula C₆H₆Cl₂N₂OC₄HCl₂FN₂Defines the elemental composition and base molecular weight.
Molecular Weight 193.03 g/mol 166.96 g/mol [7]Impacts ligand efficiency calculations and overall size.
Appearance Data not specifiedWhite to pale brown powder or solid[8]Important for practical handling and formulation considerations.
Melting Point Data not specified37-41 °C[8]Indicates purity and solid-state stability.
Reactivity Centers C2-Cl (SNAr), C5-Cl (Cross-coupling)C2-Cl & C4-Cl (Sequential SNAr)[9]Dictates the primary synthetic strategies for diversification.
Key Substituent C4-EthoxyC5-FluoroThe ethoxy group adds bulk and lipophilicity, while the fluoro group is a small, potent electronic modifier and H-bond acceptor.[5][6]

Section 2: Differential Reactivity & Synthetic Strategy

The true divergence in the utility of these scaffolds lies in their chemical reactivity. The positions and nature of the leaving groups (chlorine atoms) are modulated by the other ring substituents, enabling highly specific synthetic transformations.

2,4-dichloro-5-fluoropyrimidine: This scaffold is a classic substrate for sequential Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing effect of the C5-fluoro group, combined with the influence of the ring nitrogens, activates both the C2 and C4 chlorine atoms. Critically, the C4 position is generally more reactive, allowing for selective substitution with a primary amine or other nucleophile. The remaining C2-chloro can then be substituted in a subsequent step, often under more forcing conditions. This predictable, stepwise reactivity makes it a preferred scaffold for building libraries of 2,4-disubstituted pyrimidines, which are common motifs in kinase inhibitors.

2,5-Dichloro-4-ethoxypyrimidine: In this molecule, the C4 position is blocked by a relatively stable ethoxy group. The reactivity landscape is therefore completely different. The C2-chloro remains activated for SNAr, similar to the C2 position in the other scaffold. However, the C5-chloro is not significantly activated for SNAr and behaves more like a standard aryl chloride. This makes it an ideal handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This reactivity pattern allows for the introduction of aryl, heteroaryl, alkynyl, or substituted amino groups at a position not easily accessible via SNAr, opening up a different vector for SAR exploration.

G cluster_0 2,4-dichloro-5-fluoropyrimidine cluster_1 2,5-Dichloro-4-ethoxypyrimidine a Scaffold A a_c4 C4-Cl (Highly Reactive) a->a_c4 Step 1: SNAr (e.g., Amination) a_c2 C2-Cl (Reactive) a_c4->a_c2 Step 2: SNAr (e.g., Amination) a_f5 C5-F (Modulator) b Scaffold B b_c2 C2-Cl (Reactive) b->b_c2 Pathway 1: SNAr (e.g., Amination) b_c5 C5-Cl (Less Reactive) b->b_c5 Pathway 2: Cross-Coupling (e.g., Suzuki) b_oet4 C4-OEt (Stable)

Caption: A generalized workflow for SAR exploration using the pyrimidine scaffolds.

Section 4: Experimental Protocol: Representative Kinase Inhibition Assay

To evaluate the compounds synthesized from these scaffolds, a robust and reliable biochemical assay is essential. The ADP-Glo™ Kinase Assay is a common luminescent-based method used to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against a specific protein kinase.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well or 384-well plate using DMSO. This will be the intermediate plate.

    • Transfer a small volume (e.g., 1 µL) of the compound dilutions to the final assay plate. The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition.

  • Assay Setup (384-well plate format, 10 µL final volume):

    • Add 2.5 µL of 4x Kinase/Substrate solution (containing the target kinase and its specific substrate in reaction buffer) to each well of the assay plate.

    • Add 5 µL of 2x ATP solution. The concentration of ATP should ideally be at or near the Km for the specific kinase to ensure competitive inhibitors are accurately assessed.

    • Add 2.5 µL of 4x test compound (diluted from the intermediate plate into assay buffer). For control wells, add buffer with the equivalent percentage of DMSO.

    • Rationale: This order of addition ensures the kinase and inhibitor can equilibrate before the reaction is initiated by ATP.

  • Kinase Reaction:

    • Seal the plate and briefly centrifuge to mix the components.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Rationale: This step is crucial to eliminate ATP background, which would otherwise create a high background signal.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the conversion of ADP to ATP and the subsequent luciferase reaction to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Plot the luminescence signal versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Caption: Step-by-step workflow for a typical ADP-Glo™ kinase inhibition assay.

Conclusion and Strategic Recommendations

Both 2,5-Dichloro-4-ethoxypyrimidine and 2,4-dichloro-5-fluoropyrimidine are powerful scaffolds for drug discovery, but their optimal applications differ significantly.

  • Choose 2,4-dichloro-5-fluoropyrimidine when: The goal is to rapidly generate libraries for targets where the 2,4-diaminopyrimidine motif is a known pharmacophore (e.g., kinases). Its predictable, sequential SNAr reactivity is a major advantage for efficient library synthesis. The C5-fluoro provides a valuable tool for modulating potency and ADME properties without adding significant steric bulk.

  • Choose 2,5-Dichloro-4-ethoxypyrimidine when: A novel substitution pattern is desired, or when SAR studies indicate that a large group is required at the C5 position. This scaffold decouples the reactivity of the C2 and C5 positions, allowing for the strategic use of both SNAr and cross-coupling chemistry to access unique chemical matter. The C4-ethoxy group provides a fixed element that can be leveraged for lipophilic or steric interactions.

Ultimately, the choice is driven by a deep understanding of the target biology and a forward-looking synthetic strategy. By appreciating the distinct chemical personalities of these two scaffolds, medicinal chemists can make more informed decisions, saving valuable time and resources in the quest for new medicines.

References

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590641, 2,5-Dichloropyrimidine. PubChem. Retrieved January 28, 2026, from [Link].

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[9][10][11]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Chemical Synthesis: The Role of 2,4-Dichloro-5-fluoropyrimidine in Drug Discovery. Retrieved January 28, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12875050, 2,5-Dichloro-4-phenoxypyrimidine. PubChem. Retrieved January 28, 2026, from [Link].

  • Brabander, D., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9862220, 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. PubChem. Retrieved January 28, 2026, from [Link].

  • ResearchGate. (n.d.). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Retrieved January 28, 2026, from [Link].

  • Dias, M., et al. (2020). Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk. Cancers, 12(9), 2635. Available at: [Link].

  • Wang, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry, 13(8), 986-995. Available at: [Link].

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link].

  • Mishira, R., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7733–7750. Available at: [Link].

  • Ferreira, L. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 933. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250705, 2,4-Dichloro-5-fluoropyrimidine. PubChem. Retrieved January 28, 2026, from [Link].

  • ResearchGate. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 28, 2026, from [Link].

  • Balakumar, C., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of the Indian Chemical Society, 100(8), 101072. Available at: [Link].

  • Pathak, S. K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link].

  • CNKI. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved January 28, 2026, from [Link].

  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Retrieved January 28, 2026, from [Link].

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link].

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 28, 2026, from [Link].

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,5-Dichloro-4-ethoxypyrimidine

The core principle underpinning these procedures is to treat substances of unknown toxicity as highly toxic.[1] This approach minimizes risk and ensures compliance with safety protocols. Hazard Assessment: A Conservative...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle underpinning these procedures is to treat substances of unknown toxicity as highly toxic.[1] This approach minimizes risk and ensures compliance with safety protocols.

Hazard Assessment: A Conservative Approach

Given the absence of a specific SDS for 2,5-Dichloro-4-ethoxypyrimidine, its hazard profile must be inferred from similar dichloropyrimidine derivatives. Structurally related compounds such as 2,5-Dichloropyrimidine and 2,4-Dichloro-5-fluoropyrimidine are known to be harmful if swallowed, and cause skin and serious eye irritation.[2][3] Therefore, it is prudent to assume that 2,5-Dichloro-4-ethoxypyrimidine exhibits similar toxicological properties.

Assumed Hazard Profile:

Hazard CategoryAssumed RiskRecommended Precautions
Acute Oral Toxicity Harmful if swallowed[2][3]Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] If swallowed, seek immediate medical attention.[2][3]
Skin Corrosion/Irritation Causes skin irritation[2]Wear protective gloves and clothing.[2][4] If on skin, wash with plenty of soap and water.[2]
Serious Eye Damage/Irritation Causes serious eye irritation[2]Wear eye and face protection.[2][4] If in eyes, rinse cautiously with water for several minutes.[2]
Respiratory Irritation May cause respiratory irritation[2]Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Use only in a well-ventilated area or under a chemical fume hood.[5][6]
Aquatic Toxicity Potentially toxic to aquatic life[7]Avoid release to the environment.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2,5-Dichloro-4-ethoxypyrimidine for any purpose, including disposal, it is mandatory to wear appropriate PPE. This is a fundamental aspect of laboratory safety.[4]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[4]

  • Body Protection: A lab coat and closed-toe shoes are required to protect against skin contact.[4]

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][9]

  • Dedicated Waste Container: 2,5-Dichloro-4-ethoxypyrimidine waste should be collected in a dedicated, properly labeled hazardous waste container.[9]

  • Chemical Compatibility: The container must be compatible with the chemical.[9] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,5-Dichloro-4-ethoxypyrimidine".[9]

  • Storage Location: The waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory where the waste was generated.[10] The SAA should be in a well-ventilated area, away from incompatible materials.[5]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment, such as a plastic tub, to contain any potential leaks.[11]

Disposal Workflow: A Step-by-Step Protocol

The disposal of 2,5-Dichloro-4-ethoxypyrimidine must be handled through an approved hazardous waste disposal program.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][12]

Step 1: Waste Collection

  • Carefully transfer the 2,5-Dichloro-4-ethoxypyrimidine waste (solid or in solution) into the designated hazardous waste container.

  • Avoid creating dust if handling a solid.[7]

  • Ensure the outside of the container remains clean.[9]

Step 2: Container Management

  • Keep the waste container securely capped at all times, except when adding waste.[8][9]

  • Do not overfill the container.

Step 3: Requesting Waste Pickup

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office and submitting a waste pickup request.[10]

  • Provide accurate information about the waste, including the chemical name and quantity.

Step 4: Awaiting Pickup

  • Store the sealed and labeled waste container in the designated SAA until it is collected by trained EHS personnel.

The following diagram illustrates the decision-making process for the disposal of 2,5-Dichloro-4-ethoxypyrimidine.

G start Start: Disposal of 2,5-Dichloro-4-ethoxypyrimidine assess_hazards 1. Assess Hazards (Treat as Harmful, Irritant) start->assess_hazards don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe collect_waste 3. Collect Waste in a Dedicated, Labeled Container don_ppe->collect_waste segregate_storage 4. Store in Designated Satellite Accumulation Area collect_waste->segregate_storage request_pickup 5. Request Waste Pickup from EHS segregate_storage->request_pickup end_process End: Waste Collected by Authorized Personnel request_pickup->end_process

Caption: Disposal workflow for 2,5-Dichloro-4-ethoxypyrimidine.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., vermiculite or sand for solids).

  • Cleanup: Wearing appropriate PPE, carefully sweep up the solid material and place it in the hazardous waste container.[2][5][7] Avoid generating dust.[5][7]

  • Decontaminate: Clean the spill area thoroughly.

Regulatory Compliance: Adherence to the Law

The management of hazardous waste in laboratories is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[13] Academic and research institutions must adhere to these regulations, which may include specific requirements for waste determination, storage time limits, and personnel training.[13] Always consult your institution's Chemical Hygiene Plan and EHS guidelines to ensure full compliance.[6]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of 2,5-Dichloro-4-ethoxypyrimidine, thereby fostering a culture of safety and stewardship in the laboratory.

References

  • Central Drug House (P) Ltd. (n.d.).
  • Fisher Scientific. (2014, January 13).
  • Fisher Scientific. (2009, June 2).
  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Apollo Scientific. (n.d.). 2,5-Dichloro-4-(trifluoromethyl)
  • Fisher Scientific. (2011, June 24). SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Apollo Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Vanderbilt University Medical Center. (n.d.).
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Sigma-Aldrich. (n.d.). Safety Inside Lab Safety.
  • Sigma-Aldrich. (2025, November 6).
  • Oklahoma State University. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2,5-Dichloro-4-ethoxypyrimidine
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